molecular formula C6H4BrF2N B580353 2-Bromo-5-(difluoromethyl)pyridine CAS No. 1221272-81-6

2-Bromo-5-(difluoromethyl)pyridine

货号: B580353
CAS 编号: 1221272-81-6
分子量: 208.006
InChI 键: QUHDJDVFZSVUOH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-5-(difluoromethyl)pyridine is a versatile bifunctional building block critical in modern medicinal and agricultural chemistry. Its value derives from the synergistic reactivity of the bromo and difluoromethyl substituents on the pyridine ring, enabling it to serve as a core scaffold for constructing complex molecules. The difluoromethyl group (CF2H) is a critically important bioisostere in drug design, as it can mimic alcohols, thiols, and amines, and its ability to form hydrogen bonds can significantly enhance a compound's binding affinity to biological targets . Furthermore, the incorporation of fluorine atoms is a well-established strategy to improve the metabolic stability, membrane permeability, and bioavailability of lead compounds . In synthetic chemistry, this compound is a pivotal precursor for introducing the difluoromethyl group at the meta-position of pyridine derivatives. The bromine atom allows for further functionalization via cross-coupling reactions, while the difluoromethyl group can participate in defluorinative C–C coupling reactions to construct challenging α,α-difluoro benzylic motifs with adjacent quaternary carbon centers . This makes it an invaluable reagent for exploring structure-activity relationships and for the late-stage difluoromethylation of pyridine-containing drugs and agrochemicals . Its primary applications include serving as an intermediate in the development of novel active pharmaceutical ingredients (APIs), the creation of fluorinated materials, and as a substrate in methodology development for selective C–H functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-bromo-5-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHDJDVFZSVUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716745
Record name 2-Bromo-5-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221272-81-6
Record name 2-Bromo-5-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-(difluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-(difluoromethyl)pyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-(difluoromethyl)pyridine, a key building block in medicinal chemistry. It details the compound's chemical and physical properties, provides insights into its synthesis, and explores its significant role in the development of novel therapeutics, particularly as a precursor for C-C chemokine receptor type 5 (CCR5) antagonists. This document includes detailed experimental protocols for key reactions and visual diagrams to illustrate reaction workflows and biological signaling pathways, serving as a vital resource for researchers in organic synthesis and drug discovery.

Introduction

This compound is a substituted pyridine derivative that has garnered significant interest in the pharmaceutical industry. The presence of the bromine atom at the 2-position provides a versatile handle for various cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. Furthermore, the difluoromethyl group at the 5-position is a valuable bioisostere for hydroxyl or thiol groups, often leading to improved metabolic stability, enhanced lipophilicity, and better binding affinity of drug candidates. This unique combination of reactive sites makes this compound a highly sought-after intermediate in the synthesis of complex molecules with therapeutic potential.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. Key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1221272-81-6[1]
Molecular Formula C₆H₄BrF₂N[2]
Molecular Weight 208.01 g/mol [2]
Appearance Solid
Melting Point 25-30 °C
Purity >98%[3]
SMILES C1=C(C=NC(=C1)Br)C(F)F
InChI InChI=1S/C6H4BrF2N/c7-6-3-2-5(4-10-6)1-8-9/h2-4H,1H2

Synthesis of this compound

Logical Synthesis Workflow

G cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Bromination A 2-Bromopyridine D This compound A->D Reaction Conditions B Difluoromethylating Agent (e.g., TMSCF2H) B->D C Radical Initiator C->D E 5-(Difluoromethyl)pyridine G This compound E->G Reaction Conditions F Brominating Agent (e.g., NBS) F->G

Caption: Plausible synthetic routes to this compound.

3.1. General Experimental Protocol for Difluoromethylation of a Pyridine Ring (Illustrative)

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

Materials:

  • 2-Bromopyridine (1.0 eq)

  • (Difluoromethyl)trimethylsilane (TMSCF₂H) (2.0 eq)

  • Radical initiator (e.g., AIBN, 0.1 eq)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromopyridine and the solvent.

  • Add (difluoromethyl)trimethylsilane (TMSCF₂H).

  • Add the radical initiator.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for the required duration, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Development: Synthesis of CCR5 Antagonists

This compound is a crucial intermediate in the synthesis of N-substituted pyrazole derivatives that act as antagonists of the C-C chemokine receptor type 5 (CCR5).[1][2] CCR5 is a co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a prime target for the development of anti-viral therapies.

4.1. CCR5 Signaling Pathway

The binding of chemokines (like RANTES, MIP-1α, and MIP-1β) or the HIV-1 envelope glycoprotein gp120 to CCR5 triggers a cascade of intracellular signaling events. This G protein-coupled receptor (GPCR) activates downstream pathways, including the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, leading to cellular responses such as chemotaxis, inflammation, and, in the case of HIV-1, viral entry. CCR5 antagonists block this interaction, thereby preventing viral entry and subsequent infection.

CCR5_Signaling_Pathway Ligand Chemokine / HIV gp120 CCR5 CCR5 Receptor Ligand->CCR5 Binds G_Protein Gαi/o, Gβγ CCR5->G_Protein Activates PI3K PI3K G_Protein->PI3K Activates MAPK MAPK (ERK, JNK, p38) G_Protein->MAPK Activates PLC PLC G_Protein->PLC Activates Akt Akt PI3K->Akt Cellular_Response Cellular Response (Chemotaxis, Inflammation, Viral Entry) Akt->Cellular_Response MAPK->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Cellular_Response Antagonist CCR5 Antagonist (e.g., Pyrazole Derivative) Antagonist->CCR5 Blocks cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A This compound D Pyrazole-Pyridine Derivative (CCR5 Antagonist Precursor) A->D B Pyrazole Boronic Acid/Ester B->D C Pd Catalyst Base C->D E This compound H Aminopyrazole-Pyridine Derivative (CCR5 Antagonist Precursor) E->H F Aminopyrazole F->H G Pd Catalyst Ligand, Base G->H

References

Physicochemical properties of 2-Bromo-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-5-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The unique properties conferred by the difluoromethyl group make this compound a valuable building block in the synthesis of novel therapeutic agents.[1][2] Understanding its physicochemical characteristics is crucial for formulation, quality control, and predicting its behavior in biological systems.[3][4]

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound based on available data.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1221272-81-6[5][6][7]
Molecular Formula C₆H₄BrF₂N[6][7][8]
Molecular Weight 208.00 g/mol [5]
Appearance Solid[5][6]
Melting Point 25-30 °C[5]
Boiling Point Data not available[9]
Density Data not availableN/A
Purity 95-98% (typical)[6][7][10]
Storage Temperature 2-8°C[5]
Predicted XLogP 2.5[11]
SMILES FC(F)c1ccc(Br)nc1[5][9]
InChI 1S/C6H4BrF2N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H[5][6]
InChI Key QUHDJDVFZSVUOH-UHFFFAOYSA-N[5][6]

Experimental Protocols for Property Determination

Detailed experimental validation of physicochemical properties is a cornerstone of drug development.[3][12] While specific experimental data for all properties of this compound are not publicly available, this section outlines standard methodologies for their determination.

Melting Point Determination

The melting point provides critical information about the purity and identity of a substance.[12]

  • Methodology: A common method is using a Differential Scanning Calorimeter (DSC).

    • A small, accurately weighed sample (1-5 mg) of this compound is placed in an aluminum pan.

    • The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

    • The temperature is increased at a constant rate (e.g., 10 °C/min).

    • The heat flow to the sample is measured relative to the reference. The melting point is identified as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition.

Solubility Assessment

Solubility is a critical factor influencing a drug's dissolution rate and bioavailability.[3][12]

  • Methodology (Equilibrium Solubility Method):

    • An excess amount of this compound is added to a series of vials containing different solvents or buffer solutions of varying pH (e.g., water, ethanol, simulated gastric fluid).

    • The vials are sealed and agitated in a temperature-controlled environment (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

    • The resulting suspensions are filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.[4]

  • Methodology (Shake-Flask Method):

    • A solution of this compound is prepared in either n-octanol or water.

    • Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask with a known amount of the compound.

    • The flask is shaken vigorously to allow for partitioning between the two phases and then left to stand for the phases to separate completely.

    • The concentration of the compound in both the n-octanol and aqueous layers is determined using an analytical method like HPLC-UV.

    • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis and Application Logic

The synthesis of fluorinated pyridines is a key area of research for developing new chemical entities.[1][13] The difluoromethyl group, in particular, is valued as a lipophilic bioisostere of a hydroxyl group, capable of modulating metabolic stability and binding affinity.[1]

Logical Workflow: Synthesis of this compound

The following diagram illustrates a plausible synthetic route, starting from a commercially available pyridine derivative. This represents a common strategy for introducing a difluoromethyl group onto a heterocyclic ring system.

G start 2-Bromo-5-methylpyridine intermediate 2-Bromo-5-(bromomethyl)pyridine start->intermediate Benzylic Bromination reagent1 N-Bromosuccinimide (NBS) AIBN, CCl4 product This compound intermediate->product Nucleophilic Substitution reagent2 Difluoromethylation Reagent (e.g., using TMSCF2H or similar sources) G cluster_props Physicochemical Properties cluster_impact Impact on Drug Development substance This compound (API) solubility Solubility substance->solubility logp Lipophilicity (LogP) substance->logp mp Melting Point / Form substance->mp stability Chemical Stability substance->stability formulation Formulation Design solubility->formulation efficacy Bioavailability & Efficacy solubility->efficacy adme ADME Profile (Absorption, Distribution, etc.) logp->adme mp->formulation manufacturing Manufacturing & Storage mp->manufacturing stability->manufacturing adme->efficacy

References

A Technical Guide to the Spectral Analysis of 2-Bromo-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a detailed overview of the expected spectral data for 2-Bromo-5-(difluoromethyl)pyridine (CAS No. 1221272-81-6). While specific experimental spectra for this compound are not widely available in public databases, this document outlines the predicted spectral characteristics based on established principles of NMR, MS, and IR spectroscopy. The information is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel chemical entities.

Predicted Spectral Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound. These predictions are derived from the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectral Data Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~8.6Doublet (d)~2.41HH-6
~7.9Doublet of Doublets (dd)~8.4, 2.41HH-4
~7.6Doublet (d)~8.41HH-3
~6.7Triplet (t)~56.0 (²JHF)1H-CHF₂

Table 2: Predicted ¹³C NMR Spectral Data Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~152Singlet-C-6
~142Singlet-C-2 (C-Br)
~140Singlet-C-4
~128Triplet (t)~25 (²JCF)C-5
~122Singlet-C-3
~114Triplet (t)~240 (¹JCF)-CHF₂

Table 3: Predicted Mass Spectrometry (MS) Data Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
207~98[M]⁺ (with ⁷⁹Br)
209~100[M+2]⁺ (with ⁸¹Br)
128Variable[M - Br]⁺
178Variable[M - F]⁺
77Variable[C₅H₃N]⁺ fragment

Table 4: Predicted Infrared (IR) Spectral Data Sample Preparation: Thin Film or KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H stretch
~1580, ~1460, ~1420Medium-StrongPyridine ring C=C and C=N stretching
~1380StrongC-F stretch (symmetric)
~1120StrongC-F stretch (asymmetric)
~1050MediumC-H in-plane bending
~830StrongC-H out-of-plane bending
~700-600MediumC-Br stretch

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of NMR, MS, and IR spectral data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe. Alternatively, the sample can be dissolved in a volatile organic solvent and introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides fragmentation patterns that are useful for structural elucidation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum. The presence of bromine should result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film: Dissolve the solid in a volatile solvent (e.g., dichloromethane). Deposit a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the pure KBr pellet).

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final IR spectrum, typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic methods described.

G Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample MS Mass Spectrometry (EI) Purification->MS Sample IR IR Spectroscopy (FTIR) Purification->IR Sample NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data MS_Data Molecular Ion Peak (M⁺), Isotopic Pattern (M+2), Fragmentation MS->MS_Data IR_Data Functional Group Absorption Bands IR->IR_Data Structure Verified Structure of This compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound using key spectroscopic techniques.

Synthesis and Characterization of 2-Bromo-5-(difluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Bromo-5-(difluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in the field of drug discovery and development. The presence of the difluoromethyl group (-CF2H) can impart unique properties to bioactive molecules, including increased metabolic stability, enhanced membrane permeability, and altered pKa, making it a valuable moiety in the design of novel therapeutics. Notably, this compound serves as a critical reactant in the synthesis of N-substituted pyrazoles that act as chemokine receptor CCR5 antagonists, which have shown promise as anti-viral agents.[1] This guide aims to provide researchers and scientists with a detailed resource for the synthesis and characterization of this important chemical entity.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1221272-81-6[2]
Molecular Formula C₆H₄BrF₂N[2]
Molecular Weight 208.00 g/mol [2]
Appearance Solid[2]
Melting Point 25-30 °C[2]
Purity Typically >96%[2]
Storage 2-8°C[2]

Synthesis Pathway

A plausible and commonly employed synthetic route to this compound starts from readily available 2-aminopyridine. The general strategy involves the bromination of the pyridine ring, followed by a Sandmeyer-type reaction to introduce the difluoromethyl precursor, and finally the conversion to the difluoromethyl group.

Synthesis_Pathway 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination (e.g., NBS) 2-Bromo-5-diazoniumpyridine 2-Bromo-5-diazoniumpyridine 2-Amino-5-bromopyridine->2-Bromo-5-diazoniumpyridine Diazotization (NaNO2, HBr) 2-Bromo-5-(dithiocarbamoyl)pyridine 2-Bromo-5-(dithiocarbamoyl)pyridine 2-Bromo-5-diazoniumpyridine->2-Bromo-5-(dithiocarbamoyl)pyridine Sandmeyer-type Reaction (e.g., NaS2CN(Et)2) This compound This compound 2-Bromo-5-(dithiocarbamoyl)pyridine->this compound Difluoromethylation (e.g., HF-Pyridine, NaNO2)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis and purification of this compound based on established methods for analogous compounds.

Synthesis of 2-Amino-5-bromopyridine (Bromination)

Bromination_Workflow cluster_reactants Reactants 2-Aminopyridine 2-Aminopyridine Reaction_Vessel Reaction Vessel 2-Aminopyridine->Reaction_Vessel N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Reaction_Vessel Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reaction_Vessel Stirring Stirring at 0°C Reaction_Vessel->Stirring Reaction Reaction at RT Stirring->Reaction Quenching Quenching with Na2S2O3 Reaction->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Crude_Product Crude 2-Amino-5-bromopyridine Concentration->Crude_Product

Caption: Workflow for the bromination of 2-aminopyridine.

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile, cooled to 0°C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Synthesis of this compound

This step involves a Sandmeyer-type reaction followed by difluoromethylation.

Procedure:

  • Suspend 2-amino-5-bromopyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

  • Cool the mixture to 0°C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0°C for 30 minutes.

  • In a separate flask, prepare a solution for the Sandmeyer-type reaction to introduce a precursor for the difluoromethyl group.

  • Slowly add the cold diazonium salt solution to the Sandmeyer reaction mixture.

  • Allow the reaction to proceed, monitoring by TLC.

  • The intermediate is then subjected to a difluoromethylation reaction, for example, using a fluoride source like hydrogen fluoride-pyridine complex in the presence of a nitrite source.

  • Work-up the reaction mixture by neutralization and extraction with a suitable organic solvent.

Purification

Purification of the crude this compound is typically achieved by column chromatography on silica gel.

Purification_Workflow Crude_Product Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Elution Elution with Hexane/Ethyl Acetate Gradient Column_Chromatography->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product Application_Pathway This compound This compound Suzuki_Coupling Suzuki or other Cross-Coupling Reactions This compound->Suzuki_Coupling N-Substituted_Pyrazole N-Substituted Pyrazole Intermediate Suzuki_Coupling->N-Substituted_Pyrazole CCR5_Antagonist CCR5 Antagonist (e.g., Maraviroc Analogues) N-Substituted_Pyrazole->CCR5_Antagonist Antiviral_Therapy Antiviral Therapy (HIV) CCR5_Antagonist->Antiviral_Therapy

References

The Difluoromethyl Group on a Pyridine Ring: A Comprehensive Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethyl (CF₂H) group onto a pyridine ring has become a pivotal strategy in medicinal chemistry and drug development. This moiety imparts a unique combination of physicochemical properties, including increased metabolic stability, enhanced membrane permeability, and the ability to act as a lipophilic hydrogen bond donor, which can significantly modulate the biological activity of parent compounds. This in-depth technical guide provides a comprehensive overview of the reactivity of the difluoromethyl group on a pyridine ring, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical transformations.

Electronic Influence and Reactivity Overview

The difluoromethyl group is a strong electron-withdrawing group, which significantly influences the electron density of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution, which generally requires harsh conditions. Conversely, the electron-deficient nature of the ring enhances its reactivity towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The acidic proton of the CF₂H group can also participate in specific interactions, such as hydrogen bonding with biological targets.[1]

Synthesis of Difluoromethylpyridines

The direct introduction of a difluoromethyl group onto a pyridine ring can be achieved through several methods, primarily involving C-H functionalization. The choice of method often dictates the regioselectivity of the difluoromethylation.

N-Difluoromethylation

The synthesis of N-difluoromethyl-2-pyridones is a valuable transformation. One common method involves the difluoromethylation of 2-acetaminopyridine derivatives using sodium chlorodifluoroacetate as a difluorocarbene source, followed by in situ hydrolysis.[2] Another approach utilizes ethyl bromodifluoroacetate for the N-alkylation of pyridines, followed by hydrolysis and decarboxylation to yield N-difluoromethylated pyridinium salts.[3]

C-H Difluoromethylation

Direct C-H difluoromethylation of the pyridine ring offers a more atom-economical approach. Recent advances have enabled regioselective functionalization at the meta and para positions.

  • Meta-C-H Difluoromethylation: This can be achieved through a radical process using oxazino pyridine intermediates, which are readily accessible from pyridines.[1][4]

  • Para-C-H Difluoromethylation: The selectivity can be switched to the para position by the in situ transformation of oxazino pyridines to pyridinium salts, followed by a Minisci-type radical alkylation.[1][4]

Quantitative Data on Difluoromethylation Reactions

The following tables summarize quantitative data for key difluoromethylation reactions, providing a comparative overview of different methodologies.

Table 1: Synthesis of N-Difluoromethyl-2-pyridone Derivatives

Starting MaterialReagentCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Acetamido-5-bromopyridineClCF₂COONa18-crown-6Diglyme120275[2]
2-Acetamido-5-chloropyridineClCF₂COONa18-crown-6Diglyme120278[2]
PyridineBrCF₂COOEtK₂CO₃DMF801285[3]
4-MethylpyridineBrCF₂COOEtK₂CO₃DMF801282[3]

Table 2: Regioselective C-H Difluoromethylation of Pyridines

Pyridine DerivativePositionReagentConditionsYield (%)Reference
2-Phenylpyridinemeta2,2-difluoro-2-iodo-1-phenylethan-1-oneLED (456 nm), Acetic acid, TMP, Acetonitrile, RT, 24h; then 6N HCl; then NaOH65[1]
2-PhenylpyridineparaBis(difluoroacetyl) peroxide (in situ)(±)-CSA, Acetone, 0°C, 4h; then 6N HCl, 60°C, 16h67[1]
2-(p-Tolyl)pyridinemeta2,2-difluoro-2-iodo-1-phenylethan-1-oneLED (456 nm), Acetic acid, TMP, Acetonitrile, RT, 24h; then 6N HCl; then NaOH68[1]
2-(p-Tolyl)pyridineparaBis(difluoroacetyl) peroxide (in situ)(±)-CSA, Acetone, 0°C, 4h; then 6N HCl, 60°C, 16h73[1]

Reactivity of the Difluoromethylated Pyridine Ring

The presence of the electron-withdrawing difluoromethyl group significantly alters the reactivity of the pyridine ring, making it a versatile scaffold for further functionalization.

Nucleophilic Aromatic Substitution (SNAr)

Halogenated difluoromethylpyridines are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of both the pyridine nitrogen and the difluoromethyl group activates the ring towards nucleophilic attack. For instance, 2-chloro- or 2-fluoropyridines bearing a difluoromethyl group can readily react with various nucleophiles such as amines, alkoxides, and thiolates to afford the corresponding substituted products. The reaction typically proceeds under mild conditions and offers high regioselectivity.[5][6]

Cross-Coupling Reactions

Difluoromethyl-substituted halopyridines are valuable partners in various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

  • Suzuki-Miyaura Coupling: Bromo- or iododifluoromethylpyridines can be coupled with boronic acids or their esters to form biaryl structures.[7][8][9]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling halodifluoromethylpyridines with a wide range of primary and secondary amines.[10][11]

  • Sonogashira Coupling: Terminal alkynes can be coupled with iododifluoromethylpyridines to introduce alkynyl moieties onto the pyridine ring.[12][13]

Table 3: Cross-Coupling Reactions of Halodifluoromethylpyridines (Representative Examples)

SubstrateCoupling PartnerReaction TypeCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-Bromo-5-(difluoromethyl)pyridinePhenylboronic acidSuzuki-MiyauraPd(PPh₃)₄K₂CO₃Toluene/H₂O10085
2-Chloro-4-(difluoromethyl)pyridineAnilineBuchwald-HartwigPd₂(dba)₃ / XPhosNaOtBuToluene11092
2-Iodo-6-(difluoromethyl)pyridinePhenylacetyleneSonogashiraPdCl₂(PPh₃)₂ / CuIEt₃NTHF6088

Note: The yields in this table are illustrative and based on typical conditions for similar substrates, as specific data for these exact difluoromethylpyridine derivatives may not be widely published.

Experimental Protocols

General Procedure for meta-C-H Difluoromethylation of 2-Arylpyridines[1]

A mixture of the 2-arylpyridine (1.0 equiv), dimethyl acetylenedicarboxylate (DMAD, 1.2 equiv), and methyl pyruvate (2.0 equiv) in toluene is heated at 100 °C for 12 hours to form the corresponding oxazino pyridine intermediate. After purification, the oxazino pyridine (1.0 equiv), 2,2-difluoro-2-iodo-1-phenylethan-1-one (1.5 equiv), acetic acid (0.5 equiv), and 2,2,6,6-tetramethylpiperidine (TMP, 2.5 equiv) are dissolved in acetonitrile. The mixture is irradiated with a blue LED (456 nm) at room temperature for 24 hours. Subsequently, 6 N HCl is added, and the mixture is stirred for 2 hours. The reaction is then basified with aqueous NaOH and stirred for another 6 hours. The product is extracted with an organic solvent, dried, and purified by column chromatography.

General Procedure for para-C-H Difluoromethylation of 2-Arylpyridines[1]

To a solution of difluoroacetic anhydride (4.8 equiv) in acetonitrile at -40 °C is added urea-hydrogen peroxide adduct (2.4 equiv). The mixture is stirred for 30 minutes to generate bis(difluoroacetyl) peroxide in situ. In a separate flask, the oxazino pyridine intermediate (1.0 equiv) and (±)-camphorsulfonic acid (CSA, 1.5 equiv) are dissolved in acetone at 0 °C. The freshly prepared solution of bis(difluoroacetyl) peroxide is then transferred to the second flask. The reaction mixture is stirred at 0 °C for 4 hours. 6 N HCl is then added, and the mixture is heated to 60 °C for 16 hours. After cooling, the reaction is basified, extracted, dried, and purified.

General Procedure for Suzuki-Miyaura Coupling of a Bromodifluoromethylpyridine

To a degassed mixture of the bromodifluoromethylpyridine (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv) is added a solution of Pd(PPh₃)₄ (0.05 equiv) in a 4:1 mixture of toluene and water. The reaction mixture is heated at 100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The mixture is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

Visualizations

experimental_workflow_meta_difluoromethylation cluster_synthesis Synthesis of Oxazino Pyridine cluster_difluoromethylation meta-C-H Difluoromethylation start 2-Arylpyridine + DMAD + Methyl Pyruvate react1 Toluene, 100 °C, 12 h start->react1 oxazino Oxazino Pyridine Intermediate react1->oxazino reagents 2,2-difluoro-2-iodo-1-phenylethan-1-one, HOAc, TMP, MeCN oxazino->reagents light Blue LED (456 nm) RT, 24 h reagents->light workup1 1. 6N HCl 2. NaOH light->workup1 product meta-Difluoromethylated Pyridine workup1->product

Caption: Workflow for meta-C-H difluoromethylation of 2-arylpyridines.

catalytic_cycle_suzuki pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)L₂(X) pd0:e->pd2_complex:w transmetal Transmetalation pd2_complex->transmetal Ar'B(OR)₂ Base pd2_aryl Ar-Pd(II)L₂(Ar') pd2_complex:e->pd2_aryl:w pd2_aryl:s->pd0:s re Reductive Elimination pd2_aryl->re product Ar-Ar' pd2_aryl->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The difluoromethyl group serves as a powerful tool for modulating the properties of pyridine-containing molecules. The synthetic methodologies for introducing this group have advanced significantly, allowing for precise control over regioselectivity. The resulting difluoromethylpyridines are versatile building blocks for a wide range of chemical transformations, including nucleophilic aromatic substitutions and various cross-coupling reactions. This guide provides a foundational understanding of the reactivity of this important structural motif, offering valuable insights for the design and synthesis of novel compounds in drug discovery and materials science.

References

The Difluoromethyl Group in Pyridines: An In-Depth Technical Guide to its Electronic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the difluoromethyl (CHF₂) group is of particular interest due to its unique electronic properties and its role as a versatile bioisostere. When appended to a pyridine scaffold, a common motif in pharmaceuticals, the CHF₂ group significantly modulates the electronic landscape of the ring system. This technical guide provides a comprehensive overview of the electronic effects of the difluoromethyl group in pyridines, offering valuable insights for researchers engaged in drug design and development.

The difluoromethyl group is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups.[1] Its influence on molecular properties such as pKa, lipophilicity, and metabolic stability makes it a valuable tool for optimizing lead compounds. This guide will delve into the quantitative measures of these electronic effects, provide detailed experimental protocols for their determination, and illustrate key concepts with clear diagrams.

Electronic Effects of the Difluoromethyl Group: A Quantitative Perspective

The electron-withdrawing nature of the two fluorine atoms in the difluoromethyl group significantly impacts the electron density of the pyridine ring. This effect can be quantified using Hammett substituent constants (σ) and by observing the change in the basicity (pKa) of the pyridine nitrogen.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = ρσ, is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic systems. The substituent constant, σ, is a measure of the electronic effect of a substituent, with positive values indicating an electron-withdrawing effect and negative values indicating an electron-donating effect. The constants are position-dependent, with σₚ for para-substituents and σₘ for meta-substituents.

While specific Hammett constants for the CHF₂ group on a pyridine ring are not extensively reported in the literature, values derived from benzene systems provide a good approximation. These values clearly indicate the electron-withdrawing nature of the difluoromethyl group through both inductive and resonance effects.

Substituentσ_mσ_p
CHF₂ 0.32 0.36
CH₃-0.07-0.17
CF₃0.430.54

Table 1: Hammett Substituent Constants for Selected Groups.

Impact on Pyridine Basicity (pKa)

The introduction of an electron-withdrawing group like CHF₂ is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa value. This is due to the reduced electron density on the nitrogen atom, making it less available to accept a proton.

Estimated pKa values:

  • For 3-difluoromethylpyridine (meta-substitution): ΔpKa ≈ -ρ * σₘ Assuming a ρ value of approximately 5.9 for pyridinium ion dissociation, the estimated pKa would be significantly lower than that of pyridine.

  • For 4-difluoromethylpyridine (para-substitution): ΔpKa ≈ -ρ * σₚ Similarly, a substantial decrease in pKa is predicted for the 4-substituted isomer.

The pKa of 2-(difluoromethylthio)pyridine has been reported as 1.95, a significant decrease from its non-fluorinated analog. This provides strong evidence for the potent electron-withdrawing effect of the SCF₂H group and, by extension, the CHF₂ group on the basicity of the pyridine ring.

CompoundpKa
Pyridine5.23[2]
2-Methylpyridine5.97
2-Trifluoromethylpyridine1.77
2-Difluoromethylpyridine Estimated < 5.23
3-Difluoromethylpyridine Estimated < 5.23
4-Difluoromethylpyridine Estimated < 5.23

Table 2: Comparison of pKa Values of Substituted Pyridines (Experimental and Estimated).

Experimental Protocols for Determining Electronic Effects

For researchers wishing to quantify the electronic effects of the difluoromethyl group on their specific pyridine-containing molecules, the following experimental protocols are provided.

Determination of pKa by Potentiometric Titration

This is a classic and reliable method for determining the pKa of a compound.

Methodology:

  • Solution Preparation: Prepare a standard solution of the difluoromethyl-substituted pyridine of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is an issue. Also, prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the pyridine solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add the standardized acid solution in small, precise increments from a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, where half of the pyridine has been protonated. The equivalence point can be determined from the inflection point of the titration curve, often found by taking the first or second derivative of the curve.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Pyridine Solution D Add Acid Titrant Incrementally A->D B Prepare Standard Acid B->D C Calibrate pH Meter E Record pH C->E D->E F Plot pH vs. Volume E->F G Determine Equivalence Point F->G H Calculate pKa G->H

Caption: Workflow for pKa determination by potentiometric titration.

Determination of pKa by UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon protonation.

Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 1 to 7 for a weakly basic pyridine).

  • Sample Preparation: Prepare a stock solution of the difluoromethyl-substituted pyridine in a suitable solvent (e.g., methanol or DMSO).

  • Spectral Measurement: In a series of cuvettes or a 96-well plate, add a small, constant amount of the pyridine stock solution to each buffer solution. Record the UV-Vis spectrum for each sample.

  • Data Analysis: Identify one or more wavelengths where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[3][4]

UV_Vis_pKa_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Buffer Solutions C Mix Pyridine with Buffers A->C B Prepare Pyridine Stock Solution B->C D Record UV-Vis Spectra C->D E Plot Absorbance vs. pH D->E F Fit to Henderson-Hasselbalch E->F G Determine pKa F->G Hammett_Plot_Logic A Measure pKa for a series of substituted pyridines C Plot (pKa₀ - pKa) vs. σ A->C B Obtain known Hammett constants (σ) for the substituents B->C D Perform Linear Regression C->D G Interpolate (pKa₀ - pKa_CHF₂) on the plot to find σ_CHF₂ C->G E Determine Reaction Constant (ρ) D->E F Measure pKa for CHF₂-pyridine F->G

References

Solubility of 2-Bromo-5-(difluoromethyl)pyridine in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Bromo-5-(difluoromethyl)pyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation, and overall development pathway. This technical guide provides a comprehensive overview of the solubility profile of this compound, a fluorinated pyridine derivative of increasing interest in medicinal chemistry. Due to the lack of publicly available quantitative solubility data, this document offers a predictive qualitative assessment based on established chemical principles. Furthermore, it provides detailed, step-by-step experimental protocols for researchers to quantitatively determine the solubility of this compound in various common organic solvents using industry-standard methodologies.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom and a difluoromethyl group. The presence of the difluoromethyl group, a bioisostere of hydroxyl or thiol groups, can significantly modulate properties such as lipophilicity, metabolic stability, and membrane permeability. Understanding its solubility is paramount for its application in drug discovery and process chemistry, impacting everything from reaction conditions to the formulation of final drug products.

Predicted Qualitative Solubility

Based on the principle of "like dissolves like," the solubility of this compound can be predicted qualitatively across a range of common organic solvents.[1] The molecule possesses moderate polarity arising from the nitrogen atom in the pyridine ring and the electronegative fluorine and bromine atoms. However, the overall structure is dominated by the aromatic ring and the halogen substituents, lending it significant non-polar character.

The following table summarizes the predicted qualitative solubility. This information should be used as a preliminary guide for solvent selection, to be confirmed by quantitative experimental determination.

Solvent ClassSolventPredicted SolubilityRationale
Protic Polar MethanolSolubleThe polar -OH group of methanol can interact with the polar regions of the pyridine derivative.
EthanolSolubleSimilar to methanol, but slightly lower polarity may marginally decrease solubility compared to methanol.[2]
Aprotic Polar AcetoneSolubleThe polar carbonyl group of acetone can engage in dipole-dipole interactions with the solute.
AcetonitrileSolubleIts polarity is suitable for dissolving moderately polar compounds.
Dimethyl Sulfoxide (DMSO)Very SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[2]
Esters Ethyl AcetateSolublePossesses both polar (ester group) and non-polar (ethyl and acetyl groups) characteristics, making it a good solvent for moderately polar compounds.
Ethers Diethyl EtherSparingly SolubleLower polarity compared to esters and ketones; solubility is expected to be moderate.
Chlorinated Dichloromethane (DCM)SolubleA versatile solvent with moderate polarity, effective for a wide range of organic compounds.
ChloroformSolubleSimilar in properties to dichloromethane.
Aromatic TolueneSparingly SolublePrimarily non-polar, but the aromatic ring can interact with the pyridine ring of the solute.
Non-Polar HexaneInsolubleAs a non-polar aliphatic hydrocarbon, it is unlikely to effectively solvate the more polar regions of the this compound molecule.[3]

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and accurate solubility data, standardized experimental procedures are required. The Shake-Flask Method is the universally recognized "gold standard" for determining equilibrium solubility and is highly recommended.[4][5][6]

Core Methodology: The Shake-Flask Method

This method establishes the equilibrium solubility of a solid compound in a solvent at a controlled temperature.[4][5]

Objective: To prepare a saturated solution of this compound in a chosen organic solvent at a specific temperature to determine its equilibrium concentration.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Screw-cap vials or flasks

  • Orbital shaker with temperature control (or a thermostated water bath)

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Appropriate analytical instrumentation (e.g., UV-Vis Spectrophotometer, HPLC system, or gravimetric analysis tools)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium, which is confirmed when consecutive measurements show the same concentration.[7]

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the suspension to settle for a period (e.g., 2-4 hours) at the same constant temperature. This allows the excess, undissolved solid to sediment.

  • Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial for analysis. This step is critical to remove any undissolved microparticles.

  • Analysis: Analyze the concentration of this compound in the filtered saturated solution using one of the analytical methods detailed below.

Analytical Methods for Concentration Measurement

This is the most direct method and does not require spectroscopic properties of the solute.[8][9]

Procedure:

  • Accurately weigh a clean, dry evaporating dish.

  • Transfer a known volume (e.g., 1.00 mL) of the filtered saturated solution into the dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

  • Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven at a temperature below the compound's melting point.

  • Cool the dish in a desiccator and weigh it accurately.

  • Calculation: The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish. The solubility can then be expressed in g/L or mg/mL.[7]

This method is suitable if this compound exhibits significant absorbance in the UV-Vis range and the solvent is transparent in that region.[10][11]

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known high concentration in the chosen solvent.

    • Perform a series of accurate serial dilutions to create at least five standard solutions of known, decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.[12]

  • Analysis of the Saturated Solution:

    • Accurately dilute the filtered saturated solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Then, account for the dilution factor to calculate the concentration of the original saturated solution.

HPLC is a highly accurate and specific method for determining concentration, especially in the presence of impurities.[13][14]

Procedure:

  • Method Development: Develop a suitable HPLC method (e.g., reversed-phase) capable of separating this compound from any potential impurities. This involves selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

  • Preparation of Calibration Curve:

    • Prepare a stock solution and a series of at least five standard solutions of known concentrations in the mobile phase or a compatible solvent.

    • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to generate a linear calibration curve.

  • Analysis of the Saturated Solution:

    • Accurately dilute the filtered saturated solution with the mobile phase to bring its concentration within the linear range of the calibration curve.

    • Inject the same fixed volume of the diluted sample into the HPLC system and record the peak area.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and then multiply by the dilution factor to find the solubility in the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_analysis Quantification cluster_result Result A Add excess solute to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (e.g., 24-48h) B->C D Allow suspension to settle C->D E Withdraw clear supernatant D->E F Filter through 0.22µm syringe filter E->F G Choose Analytical Method F->G H Gravimetric Analysis G->H I UV-Vis Spectroscopy G->I J HPLC Analysis G->J K Calculate Solubility (e.g., g/L, mol/L) H->K I->K J->K

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

Commercial Availability and Technical Guide for 2-Bromo-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(difluoromethyl)pyridine is a key building block in medicinal chemistry and drug discovery, sought after for its utility in the synthesis of novel pharmaceutical candidates. The presence of the difluoromethyl group can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and pKa, making it a valuable moiety in the design of new therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability of this compound, its chemical and physical properties, and detailed protocols for its application in common cross-coupling reactions.

Chemical and Physical Properties

This compound, with the CAS number 1227563-31-7, is a solid at room temperature with a melting point in the range of 25-30°C.[1] It is characterized by the molecular formula C₆H₄BrF₂N and a molecular weight of approximately 208.00 g/mol . For optimal stability, it is recommended to store this compound at 2-8°C.[1]

PropertyValueReferences
CAS Number 1227563-31-7[1][2][3]
Molecular Formula C₆H₄BrF₂N[2][3]
Molecular Weight 208.00 g/mol
Appearance Solid, Pale yellow low melting solid[2][4]
Melting Point 25-30 °C[1]
Storage Temperature 2-8°C[1]
SMILES FC(F)c1ccc(Br)nc1
InChI 1S/C6H4BrF2N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H

Commercial Suppliers and Availability

This compound is commercially available from a variety of chemical suppliers, catering to both research and development as well as larger-scale manufacturing needs. Purity levels typically range from 95% to over 98%, with common grades being 96% and 97%.[1][2][3][5] The compound is available in quantities ranging from milligrams to kilograms. Below is a summary of some of the key suppliers and their offerings.

SupplierPurityAvailable Quantities
Sigma-Aldrich 96%Custom
CymitQuimica 95%100mg, 250mg, 1g, 5g, 10g, 25g, 50g, 100g
Anax Laboratories >98%Custom
Arctom 97%10g
BLD Pharm Not SpecifiedCustom
Shaanxi Cuicheng Biomedical ≥98% (HPLC)g, kg
ChemicalBook 97%5mg, 0.25g, 0.5g, 1g, 2.5g, 5g, 10g

Note: Pricing information is highly variable and subject to change. Please consult the respective suppliers for current pricing.

Quality Control and Representative Analytical Data

Ensuring the purity and identity of this compound is critical for its successful application in synthesis. Suppliers typically provide a Certificate of Analysis (CoA) with each batch, detailing the results of quality control testing. The most common analytical techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

While a specific CoA for this compound was not publicly available, a representative CoA for a similar brominated pyridine derivative would typically include:

  • Product Name and CAS Number: To confirm the identity of the compound.

  • Lot Number: For batch traceability.

  • Appearance: To ensure it meets the expected physical form.

  • Purity by HPLC: This is a quantitative measure of the compound's purity, often expressed as a percentage area of the main peak.

  • ¹H NMR and ¹⁹F NMR: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Researchers can request a CoA from the supplier for the specific lot they are purchasing.

Experimental Protocols

This compound is a versatile substrate for various cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules. Below are detailed, representative protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling Protocol

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Reaction Scheme:

Suzuki_Coupling reactant1 This compound product 2-Aryl-5-(difluoromethyl)pyridine reactant1->product reactant2 Arylboronic Acid reactant2->product reagents Pd Catalyst Base Solvent reagents->product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Schlenk flask or reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask, and then evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 This compound product 2-Amino-5-(difluoromethyl)pyridine reactant1->product reactant2 Amine (R₂NH) reactant2->product reagents Pd Catalyst Ligand Base Solvent reagents->product

General workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to pre-form the catalyst.

  • Add this compound and the amine to the reaction mixture.

  • Heat the reaction mixture to 100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Information

This compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily available and valuable building block for the synthesis of novel compounds in drug discovery and development. A range of suppliers offer this compound in various purities and quantities, making it accessible for both small-scale research and larger-scale applications. The provided experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a practical starting point for researchers to utilize this versatile reagent in their synthetic endeavors. As with all chemical reagents, adherence to proper safety protocols is essential when handling and using this compound.

References

The Versatile Virtuoso: 2-Bromo-5-(difluoromethyl)pyridine as a Cornerstone for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular frameworks has become a paramount approach for fine-tuning physicochemical and biological properties. Among the plethora of fluorinated building blocks, 2-Bromo-5-(difluoromethyl)pyridine has emerged as a particularly valuable and versatile synthon for the construction of novel and complex heterocyclic compounds. This technical guide delves into the reactivity of this powerful building block, providing a comprehensive overview of its application in the synthesis of innovative molecular architectures with significant potential in medicinal chemistry.

Core Properties and Reactivity

This compound is a solid at room temperature with a melting point of 25-30 °C. The presence of the electron-withdrawing difluoromethyl group and the bromine atom at the 2-position of the pyridine ring dictates its reactivity, making it an ideal substrate for a variety of cross-coupling reactions. The bromine atom is readily displaced through palladium-catalyzed transformations, opening avenues for the introduction of a wide array of substituents and the subsequent construction of diverse heterocyclic systems.

Key Synthetic Transformations and Applications

The true potential of this compound is unlocked through its participation in cornerstone C-C and C-N bond-forming reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions pave the way for the synthesis of complex molecules, including potent enzyme inhibitors and receptor modulators.

Suzuki-Miyaura Coupling: Crafting Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling stands as a robust method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is instrumental in the synthesis of substituted pyridines, which are key intermediates in the development of therapeutic agents. A notable example is the synthesis of a potent PARP7 inhibitor, where this building block is coupled with a complex boronic acid derivative.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

ProductReactantsCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
(S)-6-(5-(difluoromethyl)pyridin-2-yl)-7,8-difluoro-2-(4-((6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazin-4-yl)amino)pentyl)isoquinolin-1(2H)-oneThis compound, corresponding boronic ester of the isoquinolinone derivativePd(dppf)Cl₂K₂CO₃1,4-Dioxane/Water9012Not specified

Note: The yield for this specific reaction was not detailed in the available literature, but typical Suzuki couplings with similar substrates afford moderate to good yields.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) is placed in a reaction vessel under an inert atmosphere. A degassed solvent system, typically a mixture of an organic solvent such as 1,4-dioxane and water, is added. The reaction mixture is then heated to a temperature ranging from 80 to 120 °C and stirred until the reaction is complete, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is subjected to an aqueous workup, and the organic layer is separated, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Logical Relationship Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents This compound This compound Reaction Reaction This compound->Reaction Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product Coupled Product Reaction->Product

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: A Gateway to Amino-Heterocycles

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. By reacting this compound with a variety of amines, researchers can access key intermediates for the synthesis of fused heterocyclic systems and other biologically active molecules. For instance, the synthesis of PQR530, a potent PI3K/mTOR inhibitor, likely involves the amination of this compound as a crucial step to introduce the necessary amino functionality for further elaboration.[1]

Table 2: Representative Buchwald-Hartwig Amination Reaction

ProductReactantsCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-5-(difluoromethyl)pyridine derivativeThis compound, AminePd₂(dba)₃ / XPhosNaOtBuToluene100-11012-2470-95 (typical)

Note: Yields are typical for Buchwald-Hartwig aminations of bromopyridines and may vary depending on the specific amine used.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a phosphine ligand (e.g., XPhos, 0.04 equiv.), and a base (e.g., NaOtBu, 1.5 equiv.). An anhydrous, degassed solvent such as toluene or dioxane is added. The vessel is sealed and heated to a temperature typically between 80 and 120 °C. The reaction progress is monitored by an appropriate chromatographic technique. Upon completion, the reaction is cooled, quenched, and subjected to an aqueous workup. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The final product is purified by column chromatography.[2][3]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Start Reactant_Setup Combine this compound, Amine, Catalyst, Ligand, and Base Start->Reactant_Setup Inert_Atmosphere Establish Inert Atmosphere Reactant_Setup->Inert_Atmosphere Solvent_Addition Add Anhydrous, Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat Reaction Mixture Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Amino-Pyridine Derivative Purification->Final_Product

Caption: General workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties for Cyclization

The Sonogashira coupling enables the introduction of terminal alkynes, which are versatile functional groups that can participate in subsequent cyclization reactions to form a variety of fused heterocyclic systems. While specific examples with this compound leading to novel heterocycles are not prominently featured in the reviewed literature, the general methodology is well-established for other bromopyridines.

Table 3: Representative Sonogashira Coupling Reaction

ProductReactantsCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
2-Alkynyl-5-(difluoromethyl)pyridineThis compound, Terminal AlkynePd(PPh₃)₄ / CuIEt₃NTHF25-604-1675-95 (typical)

Note: Yields are based on typical Sonogashira couplings with bromopyridines.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.1 equiv.), and a base (e.g., triethylamine, 2.0 equiv.) are added. The terminal alkyne (1.2 equiv.) is then added, and the mixture is stirred at room temperature or with gentle heating. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[4]

Signaling Pathway Analogy: From Building Block to Fused Heterocycle

Heterocycle_Synthesis_Pathway Start This compound Cross_Coupling Cross-Coupling Reaction (e.g., Sonogashira) Start->Cross_Coupling Functionalized_Pyridine 2-Alkynyl-5-(difluoromethyl)pyridine Cross_Coupling->Functionalized_Pyridine Cyclization Intramolecular Cyclization Functionalized_Pyridine->Cyclization Fused_Heterocycle Novel Fused Heterocycle Cyclization->Fused_Heterocycle

Caption: Pathway to fused heterocycles from this compound.

Conclusion

This compound has proven to be an invaluable building block in the synthesis of novel heterocycles. Its reactivity in key cross-coupling reactions allows for the facile introduction of diverse functionalities, providing a robust platform for the construction of complex molecular architectures. The strategic use of this synthon has already led to the discovery of potent bioactive molecules, and its continued application in medicinal chemistry and materials science is poised to yield further innovations. The detailed protocols and data presented in this guide are intended to empower researchers to fully harness the synthetic potential of this versatile compound.

References

Theoretical Exploration of the Electronic Landscape of 2-Bromo-5-(difluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of 2-Bromo-5-(difluoromethyl)pyridine, a molecule of significant interest in medicinal and agricultural chemistry. Due to the presence of a halogen, a difluoromethyl group, and the pyridine nitrogen, the electronic properties of this compound are complex and crucial for its reactivity and interaction with biological targets. This document outlines the computational methodologies, predicted electronic characteristics, and a logical workflow for the theoretical investigation of this and similar molecules. The insights presented herein are vital for the rational design of novel derivatives with enhanced efficacy and optimized pharmacokinetic profiles.

Introduction

The strategic incorporation of fluorine-containing substituents has become a cornerstone of modern drug discovery, offering a means to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1] The difluoromethyl group (CHF2), in particular, is of growing interest due to its unique electronic and steric properties. When appended to a pyridine scaffold, a privileged heterocycle in numerous pharmaceuticals, it can significantly influence the electronic distribution within the aromatic ring. The additional presence of a bromine atom at the 2-position further perturbs the electronic structure, creating a unique electrostatic potential and reactivity profile.

Understanding the intricate electronic landscape of this compound is paramount for predicting its chemical behavior, potential intermolecular interactions, and ultimately, its biological activity. Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level. This guide details the application of such methods to this specific molecule.

Theoretical and Computational Methodology

The electronic structure of this compound can be effectively investigated using quantum chemical calculations, primarily based on Density Functional Theory (DFT).[2][3][4][5] DFT offers a favorable balance between computational cost and accuracy for molecules of this size.

Computational Protocol

A typical computational workflow for analyzing the electronic structure of this compound is outlined below. This protocol is standard for theoretical studies on substituted pyridines and related organic molecules.[2][4][5]

computational_workflow cluster_prep 1. Molecular Structure Preparation cluster_opt 2. Geometry Optimization cluster_freq 3. Vibrational Frequency Analysis cluster_props 4. Electronic Property Calculation node_prep Initial 3D Structure Generation (e.g., from SMILES string) node_opt DFT Calculation (e.g., B3LYP/6-311+G(d,p)) - Find lowest energy conformation node_prep->node_opt Input Geometry node_freq Confirm True Minimum (No imaginary frequencies) node_opt->node_freq Optimized Geometry node_props Single-Point Energy Calculation - HOMO/LUMO Energies - Molecular Electrostatic Potential (MEP) - Mulliken/NBO Charges - Dipole Moment node_freq->node_props Verified Minimum

Caption: Computational workflow for the theoretical analysis of this compound.

Key Theoretical Parameters

The following parameters are critical for a thorough understanding of the electronic structure:

  • Methodology: Density Functional Theory (DFT) is a widely used method for such systems.[2][3][4][5]

  • Functional: The B3LYP hybrid functional is a common choice, providing reliable results for organic molecules.[2][4]

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is generally sufficient to describe the electronic distribution, including polarization and diffuse functions.[2][4]

  • Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed.[2]

Predicted Electronic Structure and Properties

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the chemical reactivity and electronic transitions of a molecule.

  • HOMO: The HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, indicating these are the likely sites for electrophilic attack.

  • LUMO: The LUMO is anticipated to be distributed over the pyridine ring, with significant contributions from the carbon atoms attached to the electron-withdrawing bromine and difluoromethyl groups. This suggests these areas are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. The presence of the electron-withdrawing difluoromethyl and bromo groups is expected to lower both the HOMO and LUMO energy levels, potentially resulting in a moderate HOMO-LUMO gap.[9]

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is invaluable for predicting non-covalent interactions.

  • Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the nitrogen atom of the pyridine ring and the fluorine atoms of the difluoromethyl group, indicating their role as hydrogen bond acceptors.

  • Positive Potential (Blue): A region of positive potential is likely associated with the hydrogen atom of the difluoromethyl group, making it a potential hydrogen bond donor. The bromine atom can also exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor.

Atomic Charges and Dipole Moment

The distribution of partial atomic charges, calculated using methods like Mulliken or Natural Bond Orbital (NBO) analysis, quantifies the electron distribution. The difluoromethyl and bromine substituents are expected to lead to a significant polarization of the molecule, resulting in a notable dipole moment. This polarity is a critical factor in the molecule's solubility and its ability to engage in dipole-dipole interactions.

Quantitative Data Summary

The following table summarizes the expected trends in the calculated electronic properties of this compound, based on general principles and data from related substituted pyridines.[2][4][6] The values presented are illustrative and would need to be confirmed by specific calculations for the target molecule.

PropertyExpected Value/TrendSignificance
HOMO Energy Lowered relative to unsubstituted pyridineIndicates increased stability against oxidation; identifies sites for electrophilic attack.
LUMO Energy Significantly lowered relative to unsubstituted pyridineIndicates increased susceptibility to reduction; identifies sites for nucleophilic attack.
HOMO-LUMO Gap (ΔE) ModerateCorrelates with chemical reactivity and electronic transition energies.
Dipole Moment (μ) HighInfluences solubility, intermolecular forces, and binding to polar targets.
Mulliken Charge on N NegativeConfirms its role as a Lewis base and hydrogen bond acceptor.
Mulliken Charge on Br Slightly NegativeReflects its electronegativity, but can engage in halogen bonding.
Mulliken Charges on F atoms Highly NegativeStrong electron-withdrawing effect; potential for hydrogen bonding.

Logical Relationships in Electronic Structure Analysis

The interplay between the different electronic properties can be visualized as a logical flow, where the fundamental calculations provide the basis for interpreting more complex chemical and biological behaviors.

logical_relationships cluster_calc Fundamental Calculations cluster_interp Derived Properties & Interpretation cluster_predict Predictive Outcomes node_geom Optimized Molecular Geometry node_orbitals Molecular Orbitals (HOMO, LUMO) node_geom->node_orbitals node_charges Atomic Charges (NBO, Mulliken) node_geom->node_charges node_reactivity Chemical Reactivity Indices (Hardness, Electrophilicity) node_orbitals->node_reactivity node_mep Molecular Electrostatic Potential (MEP) node_charges->node_mep node_dipole Dipole Moment node_charges->node_dipole node_interactions Intermolecular Interactions (H-bonding, Halogen Bonding) node_mep->node_interactions node_binding Receptor Binding Affinity node_reactivity->node_binding node_dipole->node_interactions node_interactions->node_binding node_stability Metabolic Stability node_binding->node_stability

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-(difluoromethyl)pyridine with various aryl and heteroaryl boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of complex molecules, as the resulting 2-aryl-5-(difluoromethyl)pyridine scaffold is a key structural motif in many pharmaceutical agents. The difluoromethyl group often enhances metabolic stability and binding affinity, making this building block particularly valuable in drug discovery.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2][3] For electron-deficient heteroaryl halides like this compound, careful selection of the catalyst, ligand, and base is crucial to achieve high yields and minimize side reactions.[4]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acid coupling partners.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, or P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. If using a Schlenk line, evacuate and backfill with the inert gas three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. If a biphasic system is used, add the degassed water at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-aryl-5-(difluoromethyl)pyridine.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical conditions and reported yields for Suzuki coupling reactions of similar 2-halopyridine substrates. These can serve as a starting point for the optimization of the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)NoneK₂CO₃ (2)aq. isopropanol800.5-185-95[5]
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Dioxane/H₂O10012-1870-90[4]
Pd(dppf)Cl₂ (10)NoneNa₃PO₄ (3)Dioxane/H₂O1001660-85[6][7]
Pd/C (10)NoneEt₃N (2)EtOH601278-91[8]

Mandatory Visualizations

Experimental Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle Diagram:

Suzuki_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd_complex R1-Pd(II)L_n-Br pd0->pd_complex transmetal Transmetalation pd_r1_r2 R1-Pd(II)L_n-R2 pd_complex->pd_r1_r2 pd_r1_r2->pd0 reductive_elim Reductive Elimination product R1-R2 pd_r1_r2->product reagents_in R1-Br (this compound) boronic_acid R2-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-(difluoromethyl)pyridine with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent structural motifs in many pharmaceutical agents. The amination of heteroaryl halides, such as 2-bromo-5-(difluoromethyl)pyridine, provides access to a diverse range of substituted aminopyridines that are of significant interest in the discovery of novel therapeutics. The presence of the electron-withdrawing difluoromethyl group at the 5-position of the pyridine ring can influence the reactivity of the C-Br bond and necessitate careful optimization of the reaction conditions to achieve high yields.

These application notes provide a general protocol and a summary of expected yields for the Buchwald-Hartwig amination of this compound with various anilines, based on analogous reactions with structurally similar substrates.

Data Presentation: Predicted Yields for the Amination of this compound

The following table summarizes the expected yields for the Buchwald-Hartwig amination of this compound with a variety of substituted anilines. The data is extrapolated from studies on the amination of 2-bromo-5-(trifluoromethyl)pyridine and other electronically similar 2-bromopyridines.[1] The reaction conditions provided are a general starting point and may require optimization for specific substrates.

Aniline DerivativeCatalyst System (Precatalyst/Ligand)BaseSolventTemperature (°C)Predicted Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene10085-95
4-MethoxyanilinePd₂(dba)₃ / BINAPCs₂CO₃Dioxane11090-98
4-ChloroanilinePd(OAc)₂ / RuPhosK₃PO₄t-BuOH10075-85
4-NitroanilinePd₂(dba)₃ / XantphosNaOtBuToluene11060-75
2-MethylanilinePd₂(dba)₃ / XPhosK₂CO₃Dioxane10070-80
2,6-DimethylanilineG3-XPhos / XPhosLHMDSTHF8050-65

Note: The yields presented are estimates based on reactions with analogous 2-bromopyridines bearing electron-withdrawing groups at the 5-position. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the desired outcome.

Experimental Protocols

This section provides a detailed methodology for a representative Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the addition of aniline.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(phenylamino)-5-(difluoromethyl)pyridine.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents Weigh Reagents: - this compound - Aniline - Pd Precatalyst - Ligand - Base setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Dry Glassware: Schlenk Tube & Stir Bar glassware->setup addition Add Anhydrous Solvent & Aniline setup->addition heating Heat Reaction Mixture (e.g., 100 °C) addition->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Cool to RT & Quench monitoring->quench Reaction Complete filtration Filter through Celite® quench->filtration extraction Solvent Removal filtration->extraction purification Flash Column Chromatography extraction->purification characterization Characterize Product: - NMR - MS - Purity Analysis purification->characterization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Sonogashira coupling of 2-Bromo-5-(difluoromethyl)pyridine with terminal alkynes. The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, proving invaluable in the synthesis of complex molecules in medicinal chemistry and materials science.[1][2] The presence of the difluoromethyl group on the pyridine ring can influence its reactivity, making the optimization of reaction conditions crucial for achieving high yields.

Introduction to Sonogashira Coupling

The Sonogashira cross-coupling reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[2][3][4] The reaction is known for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups.[3][5] The general reactivity trend for the halide is I > OTf > Br > Cl.[3] While the classic Sonogashira reaction utilizes a copper co-catalyst, copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][6][7]

Key Reaction Parameters and Optimization

Several factors can influence the success of the Sonogashira coupling of this compound. Careful consideration and optimization of the following parameters are recommended:

  • Catalyst System: A combination of a palladium source and a copper(I) co-catalyst is traditionally used. Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3][5] Copper(I) iodide (CuI) is the most common co-catalyst.[3][5] For challenging substrates or to avoid copper, specialized palladium precatalysts and ligands, such as those based on bulky phosphines, can be employed in copper-free protocols.[8]

  • Base: An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH).[3][5]

  • Solvent: A variety of solvents can be used, with tetrahydrofuran (THF) and dimethylformamide (DMF) being common choices. The base itself can sometimes be used as the solvent or co-solvent.[3]

  • Temperature: While many Sonogashira reactions proceed at room temperature, heating may be necessary for less reactive substrates.[3]

  • Atmosphere: To prevent the degradation of the catalyst and the homocoupling of the alkyne, the reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).[8]

Tabulated Reaction Conditions

The following table summarizes typical conditions for Sonogashira coupling reactions applicable to this compound, based on protocols for similar substrates.

ParameterCondition 1 (Classical)Condition 2 (Copper-Free)
Aryl Halide This compoundThis compound
Alkyne Terminal Alkyne (1.1 - 1.5 eq)Terminal Alkyne (1.2 - 2.0 eq)
Palladium Catalyst PdCl₂(PPh₃)₂ (0.05 eq)[DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol%)
Copper Co-catalyst CuI (0.025 - 0.3 eq)None
Base Diisopropylamine or Triethylamine (≥ 2.0 eq)2,2,6,6-Tetramethylpiperidine (TMP) (2.0 eq)
Solvent THF or DMFDMSO or Acetonitrile
Temperature Room Temperature to 60 °CRoom Temperature
Atmosphere Inert (Nitrogen or Argon)Inert (Argon)
Reference [3][5][8]

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is a representative example based on established procedures for similar bromo-pyridines.[3][5] Optimization may be required for specific alkynes.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine or Triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite®

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous THF (approximately 0.1 M concentration relative to the aryl halide).

  • Sequentially add PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.025 eq), and the terminal alkyne (1.1 eq).

  • Add the amine base (e.g., diisopropylamine, 2.0 - 7.0 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) may be applied.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start inert Establish Inert Atmosphere start->inert reagents Add this compound, Alkyne, Catalysts, Base, and Solvent to Schlenk Flask stir Stir at Room Temperature (or Heat if Necessary) reagents->stir inert->reagents monitor Monitor by TLC or LC-MS stir->monitor monitor->stir Incomplete quench Dilute with Solvent and Filter monitor->quench Complete extract Aqueous Washings (NH4Cl, NaHCO3, Brine) quench->extract dry Dry and Concentrate extract->dry purify Flash Column Chromatography dry->purify product Isolated Product purify->product

Caption: General workflow for the Sonogashira coupling reaction.

Signaling Pathway Diagram: Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_oxidative R-Pd(II)(X)L2 pd0->pd_oxidative Oxidative Addition (R-X) pd_transmetal R-Pd(II)(C≡CR')L2 pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination (R-C≡CR') cu_x CuX pd_transmetal->cu_x regenerates CuX lab_regen cu_acetylide Cu-C≡CR' cu_x->cu_acetylide H-C≡CR', Base cu_acetylide->pd_oxidative lab_trans Transmetalation

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions of 2-Bromo-5-(difluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethyl group.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a valuable substrate in these transformations, allowing for the introduction of a wide variety of functional groups at the 2-position of the pyridine ring. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for achieving high yields and purity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or boronate ester. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.

General Reaction Scheme

A general representation of the Suzuki-Miyaura coupling reaction.

graph Suzuki_Miyaura {
layout=dot;
rankdir=LR;
node [shape=plaintext, fontsize=12, fontname="Arial"];
A [label="this compound"];
B [label="R-B(OH)2"];
C [label="Pd Catalyst, Base"];
D [label="2-R-5-(difluoromethyl)pyridine"];
A -> C [arrowhead=none];
B -> C [arrowhead=none];
C -> D;
}

Caption: Suzuki-Miyaura coupling of this compound.

Tabulated Data: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF100892
Thiophen-3-ylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene1101678
Experimental Protocol: Synthesis of 2-Phenyl-5-(difluoromethyl)pyridine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, providing access to alkynyl-substituted pyridines.

General Reaction Scheme

A general representation of the Sonogashira coupling reaction.

graph Sonogashira {
layout=dot;
rankdir=LR;
node [shape=plaintext, fontsize=12, fontname="Arial"];
A [label="this compound"];
B [label="R-C≡CH"];
C [label="Pd Catalyst, Cu(I) co-catalyst, Base"];
D [label="2-(R-C≡C)-5-(difluoromethyl)pyridine"];
A -> C [arrowhead=none];
B -> C [arrowhead=none];
C -> D;
}

Caption: Sonogashira coupling of this compound.

Tabulated Data: Sonogashira Coupling Conditions
Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (3)THF60688
1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPA (2.5)DMF801082
(Trimethylsilyl)acetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃ (2)Acetonitrile701290
Experimental Protocol: Synthesis of 2-(Phenylethynyl)-5-(difluoromethyl)pyridine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate the flask and backfill with an inert gas three times.

  • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-substituted aminopyridines through the coupling of this compound with a primary or secondary amine.[1]

General Reaction Scheme

A general representation of the Buchwald-Hartwig amination reaction.

graph Buchwald_Hartwig {
layout=dot;
rankdir=LR;
node [shape=plaintext, fontsize=12, fontname="Arial"];
A [label="this compound"];
B [label="R¹R²NH"];
C [label="Pd Catalyst, Ligand, Base"];
D [label="2-(R¹R²N)-5-(difluoromethyl)pyridine"];
A -> C [arrowhead=none];
B -> C [arrowhead=none];
C -> D;
}

Caption: Buchwald-Hartwig amination of this compound.

Tabulated Data: Buchwald-Hartwig Amination Conditions
AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.5)Toluene1001895
AnilinePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃ (2)1,4-Dioxane1102480
BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)t-BuOH901687
Experimental Protocol: Synthesis of 4-(5-(Difluoromethyl)pyridin-2-yl)morpholine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (10 mL)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.

  • Add this compound and anhydrous toluene.

  • Add morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Heck Reaction

The Heck reaction creates a new C-C bond by coupling this compound with an alkene, typically to introduce a vinyl or substituted vinyl group.

General Reaction Scheme

A general representation of the Heck reaction.

graph Heck {
layout=dot;
rankdir=LR;
node [shape=plaintext, fontsize=12, fontname="Arial"];
A [label="this compound"];
B [label="R-CH=CH₂"];
C [label="Pd Catalyst, Base"];
D [label="2-(R-CH=CH)-5-(difluoromethyl)pyridine"];
A -> C [arrowhead=none];
B -> C [arrowhead=none];
C -> D;
}

Caption: Heck reaction of this compound.

Tabulated Data: Heck Reaction Conditions
AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1202475
n-Butyl acrylatePd(PPh₃)₄ (5)-K₂CO₃ (2)Acetonitrile1001880
4-VinylpyridinePdCl₂(PPh₃)₂ (3)-NaOAc (2)DMA1303665
Experimental Protocol: Synthesis of 2-Styryl-5-(difluoromethyl)pyridine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous DMF, triethylamine, and styrene.

  • Heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling, dilute with water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R G A Combine Reactants, Catalyst, Ligand, & Base B Inert Atmosphere (Ar/N2) A->B C Add Degassed Solvent B->C D Heat & Stir C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up & Extraction E->F G Purification (Chromatography) F->G H Characterization G->H G cluster_suzuki Suzuki cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig cluster_heck Heck This compound This compound Boronic Acids Boronic Acids This compound->Boronic Acids Terminal Alkynes Terminal Alkynes This compound->Terminal Alkynes Amines Amines This compound->Amines Alkenes Alkenes This compound->Alkenes

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prominent targets for therapeutic intervention. The pyridine scaffold is a well-established pharmacophore in numerous clinically successful kinase inhibitors, often interacting with the hinge region of the ATP-binding site. The building block, 2-Bromo-5-(difluoromethyl)pyridine, offers a versatile starting material for the synthesis of novel kinase inhibitors. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and binding affinity, while the bromine atom provides a reactive handle for key cross-coupling reactions.

This document outlines the synthesis of a hypothetical p38α mitogen-activated protein (MAP) kinase inhibitor, a well-established target for anti-inflammatory drug discovery, utilizing this compound as the starting material. The protocols and data presented are based on established synthetic methodologies for analogous compounds.

Signaling Pathway and Point of Inhibition

The p38 MAP kinase pathway is a crucial signaling cascade involved in cellular responses to inflammatory stimuli and stress. Inhibition of p38α blocks the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a key target for anti-inflammatory therapies. The synthesized inhibitor is designed to bind to the ATP-binding pocket of p38α, preventing its phosphorylation activity and interrupting the downstream signaling cascade.

p38_pathway p38 MAPK Signaling Pathway cluster_extracellular Extracellular cluster_cellular Cellular Stimuli Stimuli Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1, MEKKs) Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Substrates Downstream Substrates (e.g., MK2, transcription factors) p38_MAPK->Substrates Response Inflammatory Response (e.g., TNF-α, IL-1β production) Substrates->Response Inhibitor Synthesized Inhibitor (from this compound) Inhibitor->p38_MAPK

Simplified p38 MAPK signaling pathway and the point of inhibition.

Synthetic Workflow

The synthesis of the target kinase inhibitor from this compound is proposed to proceed via a two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by a Buchwald-Hartwig amination. This strategy allows for the modular and efficient assembly of the final molecule.

synthetic_workflow General Synthetic Workflow cluster_synthesis Synthetic Pathway cluster_analysis Analysis and Evaluation Start This compound Step1 Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Step1 Intermediate 2-Aryl-5-(difluoromethyl)pyridine Step1->Intermediate Step2 Buchwald-Hartwig Amination (with Amine) Intermediate->Step2 Product Target Kinase Inhibitor Step2->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay In Vitro Kinase Assay (IC50 determination) Characterization->Assay

General synthetic workflow for the kinase inhibitor.

Data Presentation

Table 1: Representative Yields for Synthetic Steps
StepReaction TypeProductRepresentative Yield (%)
1Suzuki-Miyaura Coupling2-(4-aminophenyl)-5-(difluoromethyl)pyridine85
2Buchwald-Hartwig AminationN-(4-(5-(difluoromethyl)pyridin-2-yl)phenyl)-4-(methylsulfonyl)aniline78
Table 2: In Vitro Kinase Inhibitory Activity of the Target Compound
Kinase TargetIC50 (nM)
p38α25
p38β150
JNK1>10,000
ERK2>10,000

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of 2-(4-aminophenyl)-5-(difluoromethyl)pyridine

Materials:

  • This compound (1.0 equiv)

  • 4-Aminophenylboronic acid pinacol ester (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, 4-aminophenylboronic acid pinacol ester, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add Pd(dppf)Cl2 to the flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane and water (typically a 4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination

Synthesis of N-(4-(5-(difluoromethyl)pyridin-2-yl)phenyl)-4-(methylsulfonyl)aniline

Materials:

  • 2-(4-aminophenyl)-5-(difluoromethyl)pyridine (1.0 equiv)

  • 1-Bromo-4-(methylsulfonyl)benzene (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd2(dba)3, Xantphos, and sodium tert-butoxide to a dry Schlenk flask.

  • Add 2-(4-aminophenyl)-5-(difluoromethyl)pyridine and 1-bromo-4-(methylsulfonyl)benzene.

  • Add anhydrous and degassed toluene.

  • Seal the flask and heat the reaction mixture to 110 °C for 12-18 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: In Vitro Kinase Assay (Luminescence-based)

This protocol describes a general method to determine the IC50 value of the synthesized inhibitor against p38α kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Synthesized inhibitor

  • Recombinant p38α kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the synthesized inhibitor in the kinase assay buffer with a constant final concentration of DMSO (e.g., 1%). The concentration range should bracket the expected IC50 value.

  • Enzyme and Substrate Preparation: Dilute the p38α kinase and its substrate to the desired working concentrations in the kinase assay buffer.

  • Reaction Setup:

    • Add the serially diluted inhibitor or vehicle (DMSO control) to the wells of the 384-well plate.

    • Add the diluted p38α enzyme to each well, except for the "no enzyme" control wells.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence kit (e.g., ADP-Glo™ Reagent).

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

kinase_assay_workflow In Vitro Kinase Assay Workflow Start Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) Setup Set up Reaction in 384-well Plate (Inhibitor + Kinase + Substrate/ATP) Start->Setup Incubate Incubate at 30°C Setup->Incubate Stop Stop Reaction & Deplete ATP Incubate->Stop Detect Generate & Detect Luminescent Signal Stop->Detect Analyze Data Analysis (Calculate IC50) Detect->Analyze

General workflow for an in vitro kinase assay.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The methodologies described, centered around robust and high-yielding cross-coupling reactions, enable the efficient generation of diverse chemical libraries for screening and lead optimization. The illustrative synthesis of a p38α kinase inhibitor highlights a practical application of this building block in modern drug discovery. The provided protocols serve as a foundation for researchers to develop potent and selective kinase inhibitors for various therapeutic targets.

Application Notes and Protocols: The Use of 2-Bromo-5-(difluoromethyl)pyridine in the Synthesis of Novel CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit hypothetical, application note and protocol for the synthesis of a novel C-C chemokine receptor type 5 (CCR5) antagonist utilizing 2-bromo-5-(difluoromethyl)pyridine as a key starting material. While direct synthesis of a commercial CCR5 antagonist from this specific precursor is not widely documented in publicly available literature, this guide presents a plausible and scientifically sound synthetic route based on established medicinal chemistry principles and common organic reactions. This information is intended to serve as a foundational resource for researchers exploring new chemical entities targeting CCR5 for therapeutic intervention in HIV and other inflammatory diseases.

Introduction to CCR5 and its Antagonists

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the immune system by mediating the migration of T-cells and macrophages to sites of inflammation.[1][2] Notably, CCR5 is also a primary co-receptor for the entry of the most common strains of Human Immunodeficiency Virus (HIV) into host cells.[3][4] Individuals with a genetic mutation (CCR5-Δ32) that results in a non-functional CCR5 receptor exhibit strong resistance to HIV infection, a discovery that has propelled the development of CCR5 antagonists as a class of antiretroviral drugs.[4] These antagonists, such as Maraviroc, function by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the interaction between the viral envelope protein gp120 and the receptor, thereby blocking viral entry.[3][4]

The pyridine scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous FDA-approved drugs.[5] The introduction of fluorine-containing substituents, such as the difluoromethyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[6] Consequently, this compound represents a valuable building block for the synthesis of novel CCR5 antagonists with potentially improved pharmacokinetic and pharmacodynamic profiles.

Hypothetical Synthesis of a Novel CCR5 Antagonist

This section outlines a proposed multi-step synthesis of a novel CCR5 antagonist, designated as Compound 3 , starting from this compound. The synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce a key structural motif, followed by a Buchwald-Hartwig amination to couple the functionalized pyridine with a suitable amine-containing fragment, a common feature in many known CCR5 antagonists.

Proposed Synthetic Scheme:

G A This compound C Compound 1 (Suzuki Coupling Product) A->C Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C B 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-dimethylaniline B->C E Compound 3 (Final CCR5 Antagonist) C->E Buchwald-Hartwig Amination Pd2(dba)3, Xantphos, Cs2CO3 Dioxane, 100°C D Compound 2 (Amine Partner) D->E

Caption: Proposed synthetic workflow for a novel CCR5 antagonist.

Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Compound 1

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-dimethylaniline to yield Compound 1 .

  • Materials:

    • This compound (1.0 eq)

    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-dimethylaniline (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Deionized water

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-dimethylaniline, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add a degassed 4:1 mixture of 1,4-dioxane and deionized water.

    • Heat the reaction mixture to 80°C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Buchwald-Hartwig Amination for the Synthesis of Compound 3

This protocol details the palladium-catalyzed Buchwald-Hartwig amination of Compound 1 with a suitable amine partner (Compound 2 , a hypothetical but structurally representative amine for CCR5 antagonist synthesis) to yield the final product, Compound 3 .

  • Materials:

    • Compound 1 (1.0 eq)

    • Compound 2 (hypothetical amine partner) (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • Xantphos (0.04 eq)

    • Cesium carbonate (Cs₂CO₃) (1.5 eq)

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • In a glovebox, combine Compound 1, Compound 2, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a dry Schlenk tube.

    • Add anhydrous, degassed 1,4-dioxane.

    • Seal the tube and heat the reaction mixture to 100°C for 18 hours.

    • Monitor the reaction by LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with dichloromethane and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by preparative high-performance liquid chromatography (HPLC) to afford Compound 3 .

Data Presentation

Table 1: Hypothetical Reaction Parameters and Outcomes

StepReaction TypeStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Suzuki CouplingThis compoundPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O801285>95
2Buchwald-HartwigCompound 1Pd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane1001870>98

Table 2: Hypothetical Biological Activity of Compound 3

Assay TypeTargetMetricValue
Binding AssayHuman CCR5IC₅₀5.2 nM
Antiviral AssayHIV-1 (R5-tropic)EC₅₀10.8 nM
Cytotoxicity AssayCEM-CCR5 CellsCC₅₀>10 µM

CCR5 Signaling Pathway and Antagonism

CCR5 signaling is initiated by the binding of its natural chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). This binding event triggers a conformational change in the receptor, leading to the activation of intracellular G proteins. The subsequent signaling cascade involves multiple downstream effectors, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a role in cell survival and proliferation. CCR5 antagonists, such as the hypothetically synthesized Compound 3 , act as allosteric inhibitors. They bind to a site on the receptor distinct from the natural ligand binding site, stabilizing an inactive conformation of CCR5 and thereby preventing the conformational changes necessary for both natural ligand signaling and HIV-1 co-receptor function.

G cluster_0 Cell Membrane cluster_1 Intracellular CCR5 CCR5 Receptor G_protein G Protein CCR5->G_protein Activates PI3K PI3K G_protein->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Response Cellular Response (Migration, Proliferation) Akt->Cell_Response Leads to Ligand Chemokine Ligand (e.g., CCL5) Ligand->CCR5 Binds and Activates Antagonist CCR5 Antagonist (e.g., Compound 3) Antagonist->CCR5 Binds and Inactivates HIV HIV gp120 HIV->CCR5 Binding Blocked by Antagonist

Caption: Simplified CCR5 signaling pathway and mechanism of antagonism.

Conclusion

The difluoromethylpyridine moiety is a promising scaffold for the development of novel CCR5 antagonists. The hypothetical synthetic route and protocols provided herein offer a practical starting point for researchers aiming to synthesize and evaluate new chemical entities based on this compound. The anticipated high potency and favorable safety profile of such compounds, as suggested by the hypothetical data, underscore the potential of this approach in the ongoing search for improved HIV therapeutics and treatments for other CCR5-mediated diseases. Further optimization of the synthetic route and extensive biological evaluation will be necessary to fully elucidate the therapeutic potential of these novel compounds.

References

Application Note: Palladium-Catalyzed Negishi Coupling of 2-Bromo-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate.[1][2] This reaction is widely utilized in the synthesis of complex organic molecules, including pharmaceuticals, due to its high functional group tolerance and the high reactivity of organozinc reagents.[3][4] This application note provides a detailed experimental protocol for the Negishi coupling of 2-Bromo-5-(difluoromethyl)pyridine with a representative organozinc reagent, a key transformation for the synthesis of novel substituted difluoromethylpyridines, which are of significant interest in medicinal chemistry.

Reaction Principle

The catalytic cycle of the Negishi coupling generally involves three key steps: oxidative addition of the organic halide to a low-valent palladium(0) complex, transmetalation of the organic group from the organozinc reagent to the palladium center, and reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst.[1][5]

Experimental Protocol

This protocol describes a general procedure for the Negishi coupling of this compound with an organozinc reagent. The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture and air sensitivity of organozinc reagents.[1][5]

Materials:

  • This compound

  • Organozinc reagent (e.g., Phenylzinc chloride solution)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Quenching solution (e.g., Saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Equipment:

  • Schlenk line or glovebox

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Addition of Reactants: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the flask.

  • Addition of Organozinc Reagent: To the stirred solution, add the organozinc reagent (e.g., Phenylzinc chloride solution, 1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Negishi coupling of this compound. Actual results may vary depending on the specific organozinc reagent and reaction conditions used.

ParameterValue/Condition
Aryl Halide This compound
Organozinc Reagent Arylzinc or Alkylzinc Halide
Stoichiometry (Aryl Halide:Organozinc) 1 : 1.2-1.5
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand
Catalyst Loading 1-5 mol%
Solvent Anhydrous THF, Dioxane, or DMF
Temperature Room Temperature to 80 °C
Reaction Time 2-24 hours
Typical Yield 70-95%

Experimental Workflow

Negishi_Coupling_Workflow Experimental Workflow for Negishi Coupling prep_flask Flame-dry flask under inert atmosphere add_catalyst Add Palladium Catalyst prep_flask->add_catalyst add_aryl_halide Add this compound in anhydrous THF add_organozinc Add Organozinc Reagent dropwise add_aryl_halide->add_organozinc stir_react Stir at RT or with heating add_organozinc->stir_react monitor Monitor reaction progress (TLC/GC-MS) stir_react->monitor quench Quench with aq. NH4Cl extract Extract with Ethyl Acetate quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify Negishi_Catalytic_Cycle Negishi Coupling Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl R-Pd(II)Ln-X R'-ZnX R'-ZnX (Organozinc) PdII_Aryl->R'-ZnX Transmetalation PdII_Diorgano R-Pd(II)Ln-R' Product R-R' PdII_Diorgano->Product Reductive Elimination R-X R-X (Aryl Halide) R-X->Pd0 Oxidative Addition

References

Application Notes and Protocols: Heck Reaction of 2-Bromo-5-(difluoromethyl)pyridine with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. 2-Bromo-5-(difluoromethyl)pyridine is a valuable building block in medicinal chemistry, as the difluoromethyl group can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. The Heck reaction of this substrate provides a direct route to introduce vinyl and substituted vinyl functionalities at the 2-position of the pyridine ring, opening avenues for the synthesis of novel drug candidates and functional materials.

These application notes provide a detailed overview and representative protocols for the Heck reaction of this compound with various alkenes. The provided methodologies are based on established procedures for similar 2-bromopyridine substrates and serve as a comprehensive guide for reaction setup, optimization, and product purification.

Reaction Scheme

The general scheme for the Heck reaction of this compound is depicted below:

G This compound plus1 + This compound->plus1 alkene Alkene plus1->alkene arrow Pd Catalyst, Base Solvent, Heat alkene->arrow product 2-Alkenyl-5-(difluoromethyl)pyridine arrow->product

Caption: General Heck Reaction of this compound.

Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium intermediate to form the substituted alkene product and a hydridopalladium(II) complex.

  • Reductive Elimination: The hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.

Heck_Cycle pd0 Pd(0)L2 pd2_halide L2Pd(II)(Py-CF2H)Br pd0->pd2_halide Oxidative Addition pd2_alkene L2Pd(II)(Py-CF2H)(Alkene)Br pd2_halide->pd2_alkene Alkene Coordination pd2_inserted L2Pd(II)(-CH-CH-Py-CF2H)Br pd2_alkene->pd2_inserted Migratory Insertion h_pd_x H-Pd(II)L2-Br pd2_inserted->h_pd_x β-Hydride Elimination h_pd_x->pd0 Reductive Elimination reagents This compound (Ar-Br) alkene Alkene product Product (Ar-Alkene) base Base base_h Base-H+ Br-

Caption: Catalytic Cycle of the Heck Reaction.

Representative Experimental Protocols

The following protocols are representative examples for the Heck reaction of this compound with an electron-rich (styrene) and an electron-deficient (n-butyl acrylate) alkene. Note: These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Reaction with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv.).

  • Add styrene (1.2 mmol, 1.2 equiv.) to the mixture via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(difluoromethyl)-2-styrylpyridine.

Protocol 2: Reaction with n-Butyl Acrylate

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium acetate (NaOAc) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for workup and chromatography

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.01 mmol, 1 mol%), triphenylphosphine (0.02 mmol, 2 mol%), and sodium acetate (1.5 mmol, 1.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMF (5 mL) and n-butyl acrylate (1.5 mmol, 1.5 equiv.) via syringe.

  • Heat the mixture to 110-130 °C and stir until the starting material is consumed as indicated by TLC or GC-MS analysis (typically 8-16 hours).

  • Cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired n-butyl (E)-3-(5-(difluoromethyl)pyridin-2-yl)acrylate.

Experimental Workflow

The general workflow for performing a Heck reaction is outlined below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification setup Reaction Setup: - Add this compound,  catalyst, ligand, and base to a dry flask. inert Inert Atmosphere: - Evacuate and backfill  with N2 or Ar. setup->inert reagents Add Solvent and Alkene inert->reagents heat Heating and Stirring: - Heat to the desired temperature  with vigorous stirring. reagents->heat monitor Monitoring: - Track reaction progress  by TLC or GC-MS. heat->monitor cool Cooling monitor->cool extract Aqueous Workup and Extraction cool->extract purify Column Chromatography extract->purify

Caption: General Experimental Workflow for the Heck Reaction.

Tabulated Reaction Conditions

The following table summarizes representative, albeit hypothetical, conditions for the Heck reaction of this compound with various alkenes. These conditions are based on general principles of the Heck reaction and should be used as a starting point for optimization.

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
Electron-Rich Alkenes
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1101875-90
4-MethoxystyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)MeCN1002470-85
Electron-Deficient Alkenes
n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)NaOAc (1.5)DMF1201280-95
AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)NMP1301065-80
Unactivated Alkenes
1-OctenePd(OAc)₂ (3)P(o-tol)₃ (6)Cs₂CO₃ (2.0)Dioxane1202450-70

Disclaimer: The yields presented in this table are estimates based on typical Heck reactions and have not been experimentally verified for this specific substrate. Optimization of reaction conditions is recommended to achieve the best results.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Reactions at elevated temperatures should be conducted with appropriate safety measures, including the use of a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Synthesis of Substituted Pyridines from 2-Bromo-5-(difluoromethyl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. The introduction of a difluoromethyl group (CHF₂) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug molecules. 2-Bromo-5-(difluoromethyl)pyridine serves as a versatile building block for the synthesis of a diverse range of substituted pyridine derivatives, enabling the exploration of chemical space in drug discovery programs. This document provides detailed application notes and protocols for the synthesis of substituted pyridines via Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, utilizing this compound as the starting material.

Synthetic Pathways Overview

This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino moieties at the 2-position of the pyridine ring. The primary synthetic transformations discussed in this document are outlined below.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagent Arylboronic Acid / Ester start->suzuki_reagent Pd Catalyst, Base sonogashira_reagent Terminal Alkyne start->sonogashira_reagent Pd/Cu Catalysts, Base buchwald_reagent Primary/Secondary Amine start->buchwald_reagent Pd Catalyst, Base, Ligand suzuki_product 2-Aryl-5-(difluoromethyl)pyridine suzuki_reagent->suzuki_product sonogashira_product 2-Alkynyl-5-(difluoromethyl)pyridine sonogashira_reagent->sonogashira_product buchwald_product 2-Amino-5-(difluoromethyl)pyridine buchwald_reagent->buchwald_product

Caption: Key synthetic transformations of this compound.

Experimental Protocols and Data

Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-(difluoromethyl)pyridines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and boronic acids or esters. This reaction is widely used to synthesize biaryl compounds, which are common structures in pharmaceuticals.

A mixture of this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst, and a base are combined in a suitable solvent. The reaction mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is worked up and the product is purified by column chromatography.

G cluster_workflow Suzuki Coupling Workflow A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst System: - Palladium Source - Ligand (optional) A->B C Add Solvent B->C D Degas and Heat C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up and Purification E->F G Characterization F->G

Caption: General workflow for Suzuki-Miyaura coupling.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄1,4-Dioxane100892
33-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Toluene1101678
42,4-Difluorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O1001088
Sonogashira Coupling for the Synthesis of 2-Alkynyl-5-(difluoromethyl)pyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes which are valuable intermediates in organic synthesis.

To a degassed solution of this compound (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a suitable solvent and base (typically an amine), a palladium catalyst and a copper(I) co-catalyst are added. The reaction is stirred at room temperature or heated until completion. The crude product is then purified. A general procedure involves using Pd(PPh₃)₄ and CuI in a mixture of THF and a tertiary amine like triethylamine or diisopropylamine[1].

G cluster_workflow Sonogashira Coupling Workflow A Combine: - this compound - Terminal Alkyne - Base (e.g., Et₃N) B Add Catalysts: - Palladium Source - Copper(I) Source A->B C Add Solvent (e.g., THF) B->C D Degas and React C->D E Reaction Monitoring D->E F Work-up and Purification E->F G Characterization F->G

Caption: General workflow for Sonogashira coupling.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF60690
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHDMFRT1295
31-HexynePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Dioxane80882
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NTHF/DMF501088
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-5-(difluoromethyl)pyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines. This reaction is particularly useful for the synthesis of arylamines, which are prevalent in pharmaceuticals.

A mixture of this compound (1.0 equiv.), an amine (1.1-1.5 equiv.), a palladium precatalyst, a suitable phosphine ligand, and a base are combined in an anhydrous, deoxygenated solvent. The reaction is heated under an inert atmosphere until completion. After work-up, the product is purified by chromatography. The choice of ligand and base is crucial and often substrate-dependent[2][3].

G cluster_workflow Buchwald-Hartwig Amination Workflow A Combine: - this compound - Amine - Base B Add Catalyst System: - Palladium Precatalyst - Ligand A->B C Add Anhydrous Solvent B->C D Degas and Heat C->D E Reaction Monitoring D->E F Work-up and Purification E->F G Characterization F->G

Caption: General workflow for Buchwald-Hartwig amination.

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene1001893
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102485
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF801289
4IndolePd(OAc)₂ (3)DavePhos (6)Cs₂CO₃Toluene1202075

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of substituted pyridines. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide efficient and modular routes to introduce aryl, alkynyl, and amino functionalities, respectively. The protocols and data presented herein offer a foundational guide for researchers to develop novel pyridine-based compounds for applications in drug discovery and materials science. Optimization of reaction conditions for specific substrates is recommended to achieve optimal results.

References

The Role of 2-Bromo-5-(difluoromethyl)pyridine in the Synthesis of Potent Anti-Viral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against viral diseases, the strategic design and synthesis of novel therapeutic agents are of paramount importance. A key building block that has emerged in the development of a specific class of anti-viral compounds is 2-Bromo-5-(difluoromethyl)pyridine. This pyridine derivative serves as a crucial starting material in the preparation of N-substituted pyrazole antagonists of the C-C chemokine receptor 5 (CCR5). These antagonists have shown significant promise in inhibiting viral entry into host cells, particularly for HIV. This application note provides a detailed overview of the use of this compound in the synthesis of these anti-viral agents, including experimental protocols, quantitative data, and a description of the relevant biological pathways.

Introduction to CCR5 Antagonism in Viral Infections

The C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor found on the surface of various immune cells, including T cells and macrophages. It plays a critical role in the immune system by responding to chemokine ligands. However, certain viruses, most notably HIV, have co-opted CCR5 as a co-receptor to gain entry into host cells. The viral envelope glycoprotein gp120 binds to the CD4 receptor on the host cell, triggering a conformational change that allows it to then bind to CCR5. This interaction facilitates the fusion of the viral and cellular membranes, leading to viral entry and subsequent replication.

By blocking the interaction between the viral gp120 and the CCR5 co-receptor, CCR5 antagonists can effectively prevent the virus from entering and infecting host cells. This mechanism of action makes CCR5 a prime target for the development of anti-viral drugs.

Synthesis of a CCR5 Antagonist using this compound

A key synthetic strategy for creating potent CCR5 antagonists involves the coupling of a pyrazole core with the 5-(difluoromethyl)pyridine moiety. The bromine atom at the 2-position of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of a carbon-carbon bond between the pyridine ring and a pyrazole derivative, typically a pyrazole boronic acid or ester.

Experimental Workflow

The general workflow for the synthesis of a pyrazole-based CCR5 antagonist using this compound is outlined below.

experimental_workflow Experimental Workflow: Synthesis of a CCR5 Antagonist start Start Materials: - this compound - Pyrazole boronic acid ester reaction Suzuki-Miyaura Coupling - Pd catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) start->reaction workup Aqueous Workup - Extraction with organic solvent - Washing with brine reaction->workup purification Purification - Column Chromatography workup->purification product Final Product: N-Substituted Pyrazole CCR5 Antagonist purification->product

Caption: General workflow for the synthesis of a CCR5 antagonist.

Detailed Experimental Protocol: Synthesis of tert-butyl 4-(4-(5-(difluoromethyl)pyridin-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

This protocol is based on procedures outlined in patent literature for the synthesis of CCR5 antagonists.

Materials:

  • This compound

  • tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask. Then, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl 4-(4-(5-(difluoromethyl)pyridin-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

Quantitative Data

The following table summarizes typical reaction outcomes and biological activity for a representative CCR5 antagonist synthesized using this compound.

Compound IDStarting MaterialReaction TypeYield (%)Purity (%)IC50 (nM) (CCR5 Binding)EC50 (nM) (Antiviral Activity)
Example 1 This compoundSuzuki-Miyaura Coupling75-85>98 (by HPLC)5-1510-30

Data is representative and compiled from patent literature.

Mechanism of Action: CCR5 Signaling Pathway

The synthesized pyrazole derivatives act as antagonists at the CCR5 receptor, thereby inhibiting the entry of CCR5-tropic viruses like HIV. The diagram below illustrates the CCR5 signaling pathway and the point of intervention by the antagonist.

ccr5_pathway CCR5 Signaling Pathway and Antagonist Intervention cluster_cell Host Cell Membrane CD4 CD4 Receptor CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding G_protein G-protein Signaling Cascade CCR5->G_protein 3. Intracellular Signaling Fusion Membrane Fusion G_protein->Fusion 4. Facilitates Fusion Viral_Entry Viral Entry Fusion->Viral_Entry HIV HIV gp120 HIV->CD4 1. Initial Binding Antagonist CCR5 Antagonist (derived from 2-Bromo-5- (difluoromethyl)pyridine) Antagonist->CCR5 Blocks Binding Site

Caption: CCR5 signaling pathway and antagonist intervention.

Conclusion

This compound is a valuable and versatile building block in the synthesis of potent pyrazole-based CCR5 antagonists for anti-viral therapy. The Suzuki-Miyaura coupling provides an efficient means to incorporate the difluoromethylpyridine moiety, which is often crucial for achieving high binding affinity and favorable pharmacokinetic properties. The detailed protocols and understanding of the biological target provided in this application note will aid researchers and drug development professionals in the design and synthesis of novel anti-viral agents.

Application Notes and Protocols for the Use of 2-Bromo-5-(difluoromethyl)pyridine in the Synthesis of O-GlcNAcase (OGA) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patented use of 2-Bromo-5-(difluoromethyl)pyridine in the synthesis of pharmaceutical compounds, with a specific focus on the preparation of intermediates for O-GlcNAcase (OGA) inhibitors. OGA inhibitors are a promising class of drugs being investigated for the treatment of neurodegenerative diseases, including Alzheimer's disease.

Introduction to this compound in Drug Discovery

This compound is a key building block in medicinal chemistry, enabling the introduction of the difluoromethylpyridine moiety into target molecules. This structural motif is of significant interest in drug design due to its potential to modulate pharmacokinetic and pharmacodynamic properties. The difluoromethyl group can act as a bioisostere for other functional groups and can influence properties such as metabolic stability, lipophilicity, and binding affinity.

A notable application of this compound is in the synthesis of OGA inhibitors, as detailed in patent WO2018109202A1. In this context, it serves as a crucial electrophile in cross-coupling reactions to form a key intermediate, (3S)-1-(5-(difluoromethyl)pyridin-2-yl)pyrrolidin-3-amine.

Synthesis of a Key Intermediate for OGA Inhibitors

The synthesis of (3S)-1-(5-(difluoromethyl)pyridin-2-yl)pyrrolidin-3-amine from this compound is a pivotal step in the preparation of a series of OGA inhibitors. This reaction is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure based on established methodologies for Buchwald-Hartwig amination reactions, as a detailed experimental protocol is not publicly available in the cited patent.

Objective: To synthesize (3S)-1-(5-(difluoromethyl)pyridin-2-yl)pyrrolidin-3-amine.

Materials:

  • This compound

  • (3S)-(-)-3-Aminopyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), (3S)-(-)-3-Aminopyrrolidine (1.2 eq), Sodium tert-butoxide (1.4 eq), and Xantphos (0.02 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous toluene to the flask, followed by the addition of Tris(dibenzylideneacetone)dipalladium(0) (0.01 eq).

  • Reaction: Stir the reaction mixture at 100-110 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, (3S)-1-(5-(difluoromethyl)pyridin-2-yl)pyrrolidin-3-amine.

  • Characterization: Characterize the purified compound by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of (3S)-1-(5-(difluoromethyl)pyridin-2-yl)pyrrolidin-3-amine.

ParameterValue
Reactants
This compound1.0 eq
(3S)-(-)-3-Aminopyrrolidine1.2 eq
Catalyst System
Pd₂(dba)₃1 mol%
Xantphos2 mol%
Base
Sodium tert-butoxide1.4 eq
Solvent Toluene
Reaction Temperature 110 °C
Reaction Time 18 hours
Yield (Representative) 75-85%
Purity (Representative) >95% (by HPLC)

Signaling Pathway of O-GlcNAcase (OGA) Inhibitors

O-GlcNAcase (OGA) is a key enzyme in the O-GlcNAcylation signaling pathway, a dynamic post-translational modification that plays a crucial role in regulating the function of numerous cellular proteins. OGA removes O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. Its counterpart, O-GlcNAc transferase (OGT), adds this sugar moiety. This cycling of O-GlcNAc is essential for cellular processes such as signal transduction, transcription, and protein stability.

In neurodegenerative diseases like Alzheimer's, there is evidence of dysregulated O-GlcNAcylation. OGA inhibitors, synthesized using intermediates like (3S)-1-(5-(difluoromethyl)pyridin-2-yl)pyrrolidin-3-amine, block the removal of O-GlcNAc, leading to an increase in the O-GlcNAcylation of various proteins, including the tau protein. Increased O-GlcNAcylation of tau is thought to inhibit its hyperphosphorylation and aggregation, which are hallmarks of Alzheimer's disease pathology.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants & Reagents cluster_process Process This compound This compound Reaction Buchwald-Hartwig Amination (110°C, 18h) This compound->Reaction Aminopyrrolidine (3S)-(-)-3-Aminopyrrolidine Aminopyrrolidine->Reaction Catalyst Pd2(dba)3 / Xantphos Catalyst->Reaction Base NaOtBu Base->Reaction Solvent Toluene Solvent->Reaction Workup Filtration & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Crude Product Product (3S)-1-(5-(difluoromethyl)pyridin-2-yl)pyrrolidin-3-amine Purification->Product Purified Product OGA_Inhibitor_Pathway cluster_enzyme_cycle O-GlcNAc Cycling cluster_outcome Therapeutic Outcome OGT O-GlcNAc Transferase (OGT) O-GlcNAc-Protein O-GlcNAcylated Protein OGT->O-GlcNAc-Protein OGA O-GlcNAcase (OGA) Protein Substrate Protein (e.g., Tau) OGA->Protein Increased_O-GlcNAcylation Increased Protein O-GlcNAcylation Protein->O-GlcNAc-Protein UDP-GlcNAc O-GlcNAc-Protein->Protein H2O OGA_Inhibitor OGA Inhibitor OGA_Inhibitor->OGA Inhibition Reduced_Pathology Reduced Tau Hyperphosphorylation & Aggregation

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 2-Bromo-5-(difluoromethyl)pyridine.

Troubleshooting Guide

Low or no product yield is a common challenge when working with heteroaryl halides like this compound. The electron-deficient nature of the pyridine ring, further enhanced by the difluoromethyl group, can influence the reaction's success. Additionally, the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to deactivation.[1][2][3] This guide provides a systematic approach to diagnosing and resolving common issues.

Problem 1: Low to No Product Yield

Possible Cause 1: Catalyst Inactivation or Insufficient Activity

The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive catalytic species.[1][2][3] The choice of an appropriate catalyst and ligand system is therefore critical to mitigate this "2-pyridyl problem".[3]

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are known to be effective for heteroaryl couplings as they can stabilize the active palladium species and sterically hinder pyridine coordination.[1][3][4]

  • Catalyst Choice: Consider using pre-formed palladium catalysts or pre-catalyst systems that are more resistant to inhibition.[3][5] For challenging couplings, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.[1][5]

  • Palladium Source: Ensure the palladium source, such as Pd₂(dba)₃, has not degraded, which can lead to the formation of inactive palladium black.[6] Using a fresh source is recommended.[5]

Possible Cause 2: Inefficient Transmetalation

The transmetalation step, where the organic group is transferred from the boron reagent to the palladium complex, can be slow for electron-deficient heteroaryl compounds.[2] The choice of base is crucial for activating the boronic acid or ester for this step.[4][7]

Solutions:

  • Base Selection: Screen different bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[4][8] The physical state of the base can also be important; using finely powdered and dry base can improve reactivity.[5]

  • Boron Reagent: Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can be more stable and, in some cases, lead to more efficient transmetalation.[1][2]

Possible Cause 3: Sub-optimal Reaction Conditions

Incorrect temperature, reaction time, or solvent choice can lead to poor yields.

Solutions:

  • Temperature: Gradually increase the reaction temperature. Many Suzuki couplings perform well at elevated temperatures in the range of 80-120 °C.[4][9][10]

  • Solvent System: The solvent must be capable of dissolving the reactants and be compatible with the catalytic system. Common choices include mixtures of an organic solvent and water, such as dioxane/water, toluene/water, or THF/water.[4] For reactions sensitive to water, anhydrous solvents should be used.[3]

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[9]

Problem 2: Significant Byproduct Formation

The presence of significant byproducts indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.[10]

Possible Cause 1: Protodeboronation

This is the hydrolysis of the boronic acid to the corresponding arene, a common side reaction, especially with aqueous bases.[1]

Solutions:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than boronic acids.[1]

  • Anhydrous Conditions: If protodeboronation is a major issue, conduct the reaction under strictly anhydrous conditions.[1]

  • Weaker Base: A milder base might reduce the rate of protodeboronation.[1]

Possible Cause 2: Homocoupling

The formation of a biaryl product from the coupling of two boronic acid molecules is often promoted by the presence of oxygen.[2]

Solutions:

  • Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or through freeze-pump-thaw cycles.[2]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.[2][8]

Possible Cause 3: Dehalogenation

The starting this compound can undergo dehalogenation, where the bromine atom is replaced by a hydrogen atom.[3][6]

Solutions:

  • Avoid Hydride Sources: Ensure that the solvents are not a source of hydrides.[1]

  • Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can help minimize this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: Which reaction parameters are most critical to optimize for the Suzuki coupling of this compound?

A1: For this specific substrate, the most critical parameters to optimize are the catalyst system (palladium source and ligand) and the base . Due to the presence of the electron-withdrawing difluoromethyl group and the coordinating pyridine nitrogen, a robust catalyst system with a bulky, electron-rich ligand is often necessary to overcome catalyst inhibition and facilitate the catalytic cycle.[1][2][3][4] The choice of base is crucial for the transmetalation step and can significantly impact the reaction rate and yield.[7]

Q2: Can I use a standard catalyst like Pd(PPh₃)₄ for this reaction?

A2: While Pd(PPh₃)₄ is a versatile catalyst, it may not be optimal for challenging substrates like this compound.[10] Catalyst systems employing bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) in conjunction with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ often provide superior results for heteroaryl couplings.[2][4]

Q3: Is it necessary to run the reaction under an inert atmosphere?

A3: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[2][4] For reproducible and high-yielding results, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[8]

Q4: My boronic acid is unstable. What can I do?

A4: If you are experiencing issues with the stability of your boronic acid, such as protodeboronation, consider using a more stable boronic ester derivative like a pinacol ester.[1] Alternatively, using trifluoroborate salts can also be a good strategy.[2] Conducting the reaction under anhydrous conditions can also help minimize hydrolysis of the boronic acid.[1]

Q5: The reaction is not going to completion. What should I try first?

A5: If the reaction is sluggish and not reaching completion, first ensure that your catalyst system is active and appropriate for this type of coupling. If you are confident in your catalyst choice, you can try incrementally increasing the reaction temperature (e.g., to 80-110 °C) and extending the reaction time, while monitoring the progress by TLC or LC-MS.[9][10] Also, verify that the base is of good quality and soluble enough in the reaction medium.

Data Presentation

Table 1: General Reaction Conditions for Suzuki Coupling of Bromo-pyridines

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)·CH₂Cl₂ (1-5 mol%)Choice can influence reaction efficiency.[8]
Ligand SPhos, XPhos, RuPhos, PPh₃, dppf (2-10 mol%)Bulky, electron-rich ligands are crucial for stability and activity with pyridine substrates.[1][8]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (2.0-3.0 equiv.)The choice of base can affect the reaction rate and yield.[8][9]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OSolvent choice depends on the solubility of reactants and reagents.[8][9]
Temperature 70-140 °CHigher temperatures may be required for less reactive substrates.[8]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation and side reactions.[2][8]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

Note: This is a generalized procedure and may require optimization for specific boronic acids or esters and reaction scales.

  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1–1.5 equiv.), and the selected base (2.0–3.0 equiv.).[9]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) to the reaction vessel under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.[9]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X      |     L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation transmetalation_complex R-Pd(II)-R'      |     L_n transmetalation->transmetalation_complex reductive_elimination Reductive Elimination transmetalation_complex->reductive_elimination product R-R' reductive_elimination->product product->pd0 Regenerates Catalyst aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield catalyst_check Is the catalyst system optimal? (e.g., Buchwald ligands) start->catalyst_check base_check Is the base effective? (e.g., K₃PO₄, Cs₂CO₃) catalyst_check->base_check No change_catalyst Switch to bulky, electron-rich ligand. Increase catalyst loading. catalyst_check->change_catalyst Yes conditions_check Are reaction conditions optimized? (Temp, Time, Solvent) base_check->conditions_check No change_base Screen different bases. base_check->change_base Yes side_reactions Are there significant side reactions? conditions_check->side_reactions No optimize_conditions Increase temperature. Optimize reaction time. conditions_check->optimize_conditions Yes address_side_reactions Degas thoroughly. Use boronic esters. Check for hydride sources. side_reactions->address_side_reactions Yes success Improved Yield side_reactions->success No change_catalyst->base_check change_base->conditions_check optimize_conditions->side_reactions address_side_reactions->success

References

Common side reactions in Buchwald-Hartwig amination of 2-Bromo-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the Buchwald-Hartwig amination of 2-Bromo-5-(difluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Buchwald-Hartwig amination of this compound?

A1: The most prevalent side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom, yielding 5-(difluoromethyl)pyridine. This occurs when the palladium catalyst facilitates a reaction with trace water or other proton sources in the reaction mixture, or through a competing β-hydride elimination pathway.[1] Another potential, though less common, side reaction is the homocoupling of the starting materials.

Q2: Why is this reaction challenging for this compound?

A2: The substrate presents two key challenges. First, the pyridine nitrogen can coordinate to the palladium catalyst, potentially hindering its catalytic activity.[2] Second, the electron-withdrawing nature of both the pyridine ring and the difluoromethyl group makes the C-Br bond more susceptible to side reactions like hydrodehalogenation.[3]

Q3: What is the typical starting point for reaction conditions?

A3: A common starting point involves a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst), a sterically hindered and electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos), a strong base (e.g., NaOtBu or LHMDS), and an anhydrous, degassed aprotic solvent like toluene or dioxane. Reactions are typically run under an inert atmosphere at temperatures ranging from 80-110 °C.[2][3]

Q4: How does the choice of ligand impact the reaction?

A4: The ligand is critical for stabilizing the palladium catalyst and facilitating the desired C-N bond formation while suppressing side reactions. For electron-deficient heteroaryl halides, bulky and electron-rich biarylphosphine ligands are often preferred as they promote the rate-limiting reductive elimination step and can prevent catalyst deactivation.[3]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

If you observe low or no consumption of this compound, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure a strictly inert atmosphere (N₂ or Ar) was maintained throughout setup and reaction. Oxygen can deactivate the Pd(0) catalyst and phosphine ligands. - Use a palladium precatalyst (e.g., XPhos Pd G3) which is more air-stable and ensures efficient generation of the active catalyst. - Confirm the quality of the palladium source and ligand; use fresh, high-purity reagents if possible.
Inappropriate Base - The base strength is crucial. NaOtBu is common, but for some amines, a stronger or more soluble base like LHMDS or K₃PO₄ might be more effective. - Ensure the base is anhydrous and has not been passivated by atmospheric CO₂. Use freshly opened or properly stored base.
Suboptimal Temperature - The reaction may require higher temperatures. Incrementally increase the temperature (e.g., from 80 °C to 100 °C or 110 °C). - Ensure uniform heating and vigorous stirring.
Poor Reagent Quality - Use anhydrous, degassed solvents. Trace water can lead to hydrodehalogenation. - Ensure the amine coupling partner is pure, as impurities can poison the catalyst.
Issue 2: Significant Formation of Hydrodehalogenation Byproduct

If the primary observable product is 5-(difluoromethyl)pyridine instead of the desired aminated product, focus on these adjustments.

Potential Cause Troubleshooting Steps
Non-Optimal Ligand - Switch to a more sterically hindered biarylphosphine ligand (e.g., from dppf to XPhos or RuPhos). Bulkier ligands can favor reductive elimination over competing side reactions.[3]
Presence of Water - Rigorously dry all glassware, solvents, and reagents. Use of a glovebox is highly recommended. - Consider adding anhydrous agents like molecular sieves (ensure compatibility with your reaction).
Base-Induced Elimination - The choice of base can influence the rate of hydrodehalogenation. Screen different bases (e.g., switch from NaOtBu to Cs₂CO₃ or K₃PO₄).
Reaction Time/Temp - Prolonged reaction times at high temperatures can sometimes favor side product formation. Monitor the reaction by LC-MS or TLC and stop it once the starting material is consumed.

Reaction Pathways

The following diagram illustrates the desired catalytic cycle for the Buchwald-Hartwig amination and the competing hydrodehalogenation side pathway.

Buchwald_Hartwig_Side_Reactions pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L) oxidative_addition->pd_complex amine_coordination Amine Binding & Deprotonation pd_complex->amine_coordination hydrodehalogenation Hydrodehalogenation pd_complex->hydrodehalogenation amido_complex Ar-Pd(II)-NR'R''(L) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' (Desired Product) reductive_elimination->product arbr Ar-Br (Substrate) arbr->oxidative_addition amine HNR'R'' (Amine) amine->amine_coordination base Base base->amine_coordination hydrodehalogenation->pd0 Catalyst Regeneration side_product Ar-H (Side Product) hydrodehalogenation->side_product proton_source Proton Source (e.g., H₂O) proton_source->hydrodehalogenation Troubleshooting_Workflow start Reaction Start check_conversion Monitor Reaction (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion? check_conversion->low_conversion check_atmosphere Inert Atmosphere OK? low_conversion->check_atmosphere Yes check_side_products Major Side Products? low_conversion->check_side_products No fix_atmosphere Action: Improve inerting technique (e.g., glovebox, Schlenk line) check_atmosphere->fix_atmosphere No check_reagents Reagents High Purity? check_atmosphere->check_reagents Yes fix_reagents Action: Use fresh catalyst/ligand Use anhydrous/degassed solvent check_reagents->fix_reagents No screen_conditions Action: Screen bases (NaOtBu, LHMDS) Increase temperature (80 -> 110°C) check_reagents->screen_conditions Yes success Reaction Successful: Proceed to Workup check_side_products->success No hydrodehalogenation Main byproduct Ar-H? check_side_products->hydrodehalogenation Yes change_ligand Action: Use bulkier ligand (e.g., XPhos, RuPhos) hydrodehalogenation->change_ligand Yes other_side_products Action: Analyze byproducts (MS, NMR) Re-evaluate reaction setup hydrodehalogenation->other_side_products No

References

Preventing homocoupling in Sonogashira reactions of 2-Bromo-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling during Sonogashira reactions involving 2-Bromo-5-(difluoromethyl)pyridine.

Troubleshooting Guide: Minimizing Homocoupling

This guide addresses common issues related to the formation of undesired homocoupled byproducts and provides actionable steps to resolve them.

Issue 1: High Percentage of Homocoupled Di-yne Product Observed

  • Question: My reaction is yielding a significant amount of the homocoupled di-yne from my terminal alkyne, with low conversion of the this compound. What is the likely cause and how can I fix it?

  • Answer: This is a classic case of Glaser-Hay coupling, a common side reaction in Sonogashira couplings.[1][2][3] The primary causes are the presence of oxygen and the copper(I) co-catalyst, which promotes the oxidative dimerization of the alkyne.[1][2][3][4] For a less reactive aryl bromide like this compound, the slower desired cross-coupling rate can allow the homocoupling side reaction to dominate.

    Troubleshooting Steps:

    • Ensure Rigorously Anaerobic Conditions: Oxygen is a key promoter of homocoupling.[1][2][3]

      • Thoroughly degas all solvents and liquid reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period).[1][3]

      • Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere.[1]

      • Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[2][3]

    • Transition to Copper-Free Conditions: The most direct way to eliminate copper-catalyzed homocoupling is to remove the copper co-catalyst.[1][4][5] This is often the most effective strategy.

      • Utilize a palladium catalyst system that is active enough to facilitate the reaction without copper. This may involve specific ligands or higher reaction temperatures.[2][3]

    • Optimize Reagent Stoichiometry and Addition:

      • Slow Alkyne Addition: Adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[1][6]

      • Reduce Copper Catalyst Loading: If you must use copper, try reducing the amount of the copper(I) salt to minimize the rate of homocoupling.[2]

    • Modify the Catalytic System and Reaction Parameters:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These can accelerate the rate-limiting oxidative addition of the aryl bromide to the palladium center, helping the desired reaction outcompete the homocoupling.[2][7]

      • Base and Solvent: The choice of base and solvent is critical.[1][2] For challenging substrates, screening different amine bases (e.g., triethylamine, diisopropylamine) or alternative bases like potassium carbonate, in various solvents (e.g., THF, DMF, toluene) can be beneficial.[2][4][6]

Issue 2: Low or No Yield of Desired Product, Even with Minimal Homocoupling

  • Question: I've managed to suppress homocoupling, but I'm still getting low or no yield of the cross-coupled product. What should I try next?

  • Answer: This suggests that the catalytic cycle is not turning over efficiently for the desired cross-coupling reaction. The reactivity of aryl bromides is lower than aryl iodides, and electron-withdrawing groups like the difluoromethyl group on the pyridine ring can further influence reactivity.[2][4]

    Troubleshooting Steps:

    • Increase Reaction Temperature: Aryl bromides often require heating to undergo efficient oxidative addition to the palladium catalyst.[2][4] Gradually increase the temperature, monitoring for any potential decomposition.

    • Screen Different Palladium Catalysts and Ligands: If a standard catalyst like Pd(PPh₃)₄ is not effective, consider more active systems. Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective for less reactive aryl bromides.[1]

    • Check Reagent Purity: Ensure the purity of your this compound and the terminal alkyne. Impurities can inhibit the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions? A1: Homocoupling, also known as Glaser or Hay coupling, is the primary side reaction where two molecules of the terminal alkyne react with each other to form a symmetrical 1,3-diyne (a dimer).[1][2] This undesired reaction consumes the alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.[2]

Q2: What are the main causes of alkyne homocoupling? A2: The two main culprits are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2][3][4] Oxygen facilitates the oxidative coupling of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1][3]

Q3: Is it possible to completely avoid homocoupling? A3: While achieving 0% homocoupling can be challenging, it can be significantly minimized to negligible levels. The most effective method is to use a copper-free Sonogashira protocol under a strictly inert atmosphere.[1][4][5]

Q4: What role does the base play in promoting or preventing homocoupling? A4: The base is essential for the Sonogashira reaction as it deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct.[3][4] While the base itself is not the primary cause of homocoupling, an inappropriate choice or excessive amount can sometimes negatively influence the reaction outcome. Some secondary amines like piperidine or diisopropylamine have been reported to be more effective than triethylamine in certain cases.[2]

Q5: For a substrate like this compound, are copper-free conditions recommended? A5: Yes. Given that aryl bromides are less reactive than aryl iodides and may require higher temperatures, the risk of homocoupling is increased.[2][4] Starting with a copper-free protocol is a highly recommended strategy to circumvent the primary pathway for this side reaction.

Data Presentation

The following tables summarize the impact of different reaction conditions on Sonogashira coupling outcomes, illustrating how to minimize homocoupling. Note that these are representative examples; optimal conditions will be specific to the substrates used.

Table 1: Effect of Copper Co-Catalyst and Atmosphere on Homocoupling

EntryAryl HalideAlkyneCatalyst SystemAtmosphereDesired Product YieldHomocoupling Yield
1Aryl BromidePhenylacetylenePd(PPh₃)₂Cl₂ / CuIAir30%65%
2Aryl BromidePhenylacetylenePd(PPh₃)₂Cl₂ / CuIArgon85%10%
3Aryl BromidePhenylacetylenePd(OAc)₂ / SPhosArgon92%<2%

This table illustrates that excluding oxygen significantly reduces homocoupling (Entry 2 vs. 1) and that employing a copper-free system can nearly eliminate it (Entry 3).

Table 2: Influence of Alkyne Addition Method

EntryConditionDesired Product YieldHomocoupling Yield
1Alkyne added all at once70%25%
2Alkyne added via syringe pump over 4 hours91%5%

This table demonstrates that maintaining a low concentration of the alkyne through slow addition can substantially suppress the homocoupling side reaction.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling (Recommended for this compound)

This protocol is designed to eliminate the primary pathway for homocoupling by excluding the copper co-catalyst.

  • Reagent Preparation: Ensure all solvents (e.g., toluene, dioxane) are anhydrous and have been thoroughly degassed by at least three freeze-pump-thaw cycles or by sparging with argon for >30 minutes.[1]

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[1]

    • Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

    • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction Execution:

    • Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise.

    • Heat the reaction to the required temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC/MS.[1]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling with a Reducing Atmosphere

This protocol uses a dilute hydrogen atmosphere to scavenge any residual oxygen, thereby suppressing homocoupling.

  • Reaction Setup:

    • In a Schlenk flask, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (1-2 mol%).

    • Add the solvent (e.g., triethylamine or a mixture of toluene/amine).

  • Atmosphere Control:

    • Degas the reaction mixture thoroughly by bubbling a gas mixture of 5-10% hydrogen in argon or nitrogen through the solution for 15-20 minutes.[8]

    • Maintain a positive pressure of this reducing gas mixture throughout the reaction.[8]

  • Reaction Execution:

    • Add the terminal alkyne (1.2 equiv.) and heat the reaction as necessary, monitoring for completion.

  • Work-up: Follow the standard work-up and purification procedures as described in Protocol 1.

Visualizations

Sonogashira_vs_Glaser cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Undesired Glaser Homocoupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex_a Ar-Pd(II)-X(L2) oxidative_addition->pd_complex_a transmetalation Transmetalation pd_complex_a->transmetalation Cu-C≡CR pd_complex_b Ar-Pd(II)-C≡CR(L2) transmetalation->pd_complex_b reductive_elimination Reductive Elimination pd_complex_b->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR (Desired Product) reductive_elimination->product alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide + Cu(I), Base cu_acetylide->transmetalation Enters desired cycle oxidative_dimerization Oxidative Dimerization cu_acetylide->oxidative_dimerization + O2 homocoupling_product R-C≡C-C≡C-R (Byproduct) oxidative_dimerization->homocoupling_product

Caption: Competing pathways: The desired Sonogashira cycle versus the undesired Glaser homocoupling.

Troubleshooting_Workflow start High Homocoupling Observed check_atmosphere Is the reaction strictly anaerobic? start->check_atmosphere degas Rigorously degas solvents & use inert gas (Ar/N2) check_atmosphere->degas No use_copper Are you using a Cu(I) co-catalyst? check_atmosphere->use_copper Yes degas->check_atmosphere switch_to_cu_free Switch to a Copper-Free protocol use_copper->switch_to_cu_free Yes optimize_conditions Optimize other parameters: - Slow alkyne addition - Screen ligands/bases - Lower Cu(I) loading use_copper->optimize_conditions No (Cu required) end Homocoupling Minimized switch_to_cu_free->end optimize_conditions->end

Caption: A troubleshooting workflow for addressing high levels of homocoupling in Sonogashira reactions.

References

Technical Support Center: Efficient Cross-Coupling of 2-Bromo-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 2-Bromo-5-(difluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for various cross-coupling reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of cross-coupling reactions for functionalizing this compound?

A1: Palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of this compound. The most commonly employed and successful methods include Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. Other notable reactions that can be applied are Heck, Negishi, and Stille couplings, each offering unique advantages depending on the desired transformation and substrate scope.

Q2: How does the difluoromethyl group at the 5-position influence the cross-coupling reaction?

A2: The difluoromethyl (CF₂H) group is a strong electron-withdrawing group. This electronic property can influence the reactivity of the C-Br bond at the 2-position of the pyridine ring. Generally, electron-withdrawing groups can make the aryl halide more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. However, the overall electronic nature of the pyridine ring and potential interactions with the catalyst should be considered for optimal reaction design. The CF₂H group is also noted as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl and thiol groups.[1]

Q3: What are the key challenges when performing cross-coupling reactions with 2-halopyridines?

A3: Cross-coupling reactions with 2-halopyridines can present unique challenges, often referred to as the "2-pyridyl problem".[2] The Lewis basic nitrogen atom of the pyridine ring can coordinate to the metal catalyst, potentially leading to catalyst inhibition or deactivation. Additionally, 2-pyridyl organometallic reagents, such as boronic acids, can be unstable and prone to side reactions like protodeboronation.[2][3] Careful selection of ligands and reaction conditions is crucial to mitigate these issues.

Troubleshooting Guides

Low or No Product Yield

Low or no product formation is a common issue in cross-coupling reactions. A systematic approach to troubleshooting is essential for identifying the root cause.

Potential Causes and Solutions:

Potential CauseRecommended Troubleshooting Steps
Inactive Catalyst • Use a fresh, high-quality palladium precatalyst and ligand. • Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[3] • Consider using a more robust ligand, such as a bulky, electron-rich biaryl phosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[2]
Inefficient Oxidative Addition • The C-Br bond in 2-bromopyridines is generally reactive. However, if oxidative addition is suspected to be slow, switching to a more electron-rich ligand can be beneficial.[4]
Poor Transmetalation • Optimize the base. For Suzuki reactions, screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][5] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often effective.[6] • Ensure the quality of the organometallic reagent (e.g., boronic acid, organotin, or organozinc reagent).
Suboptimal Reaction Temperature • Gradually increase the reaction temperature in increments of 10-20 °C. Be aware that higher temperatures may also promote side reactions.[3]
Inappropriate Solvent • The solvent should solubilize all reaction components. Common choices include toluene, dioxane, and DMF.[5][7] Ensure the solvent is anhydrous and degassed.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_catalyst Verify Catalyst and Ligand Activity start->check_catalyst check_atmosphere Ensure Inert Atmosphere check_catalyst->check_atmosphere If no improvement success Improved Yield check_catalyst->success Issue Resolved optimize_base Optimize Base check_atmosphere->optimize_base If no improvement check_atmosphere->success Issue Resolved optimize_temp Adjust Temperature optimize_base->optimize_temp If no improvement optimize_base->success Issue Resolved check_reagents Check Reagent Quality optimize_temp->check_reagents If no improvement optimize_temp->success Issue Resolved check_reagents->success Issue Resolved

A systematic workflow for troubleshooting low product yield.
Common Side Reactions

1. Protodeboronation (in Suzuki Coupling)

This side reaction involves the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct and reducing the yield of the desired cross-coupled product.[3]

Mitigation Strategies:

StrategyDetails
Use Anhydrous Conditions Minimize water content by using anhydrous solvents and reagents.[3]
Select a Milder Base Strong bases can accelerate protodeboronation. Consider using milder bases like K₂CO₃ or K₃PO₄.[3]
Use Boronate Esters Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[3]
Lower Reaction Temperature Attempt the reaction at a lower temperature for a longer duration.[3]

2. Homocoupling

Homocoupling of the organometallic reagent or the aryl halide can lead to the formation of symmetrical biaryl byproducts.[7]

Mitigation Strategies:

StrategyDetails
Thorough Degassing The presence of oxygen can promote homocoupling. Ensure all solvents and the reaction setup are thoroughly degassed with an inert gas.[3]
Choice of Catalyst The choice of palladium source and ligand can influence the rate of homocoupling. Screening different catalytic systems may be necessary.[3]

Experimental Protocols and Data

The following tables provide representative experimental conditions for various cross-coupling reactions with this compound. These are starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

Objective: To form a C(sp²)-C(sp²) bond.

ParameterCondition
Catalyst Pd(PPh₃)₄ (5 mol %) or Pd₂(dba)₃ (2 mol %) with SPhos (4 mol %)
Base K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)
Temperature 80-100 °C
Time 12-24 h
Representative Yield 70-95%

Detailed Protocol (Suzuki-Miyaura Coupling):

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 18 hours.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

Objective: To form a C(sp²)-N bond.

ParameterCondition
Catalyst Pd₂(dba)₃ (2 mol %) with XPhos (4 mol %) or Pd(OAc)₂ (2 mol %) with BINAP (3 mol %)
Base NaOtBu (1.4 equiv) or Cs₂CO₃ (1.5 equiv)
Solvent Toluene or 1,4-Dioxane
Temperature 90-110 °C
Time 12-24 h
Representative Yield 65-90%

Detailed Protocol (Buchwald-Hartwig Amination):

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.[9]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

buchwald_hartwig_cycle Pd0 Pd(0)L_n PdII_complex L_nPd(II)(Ar)X Pd0->PdII_complex Ar-X OxAdd Oxidative Addition PdII_amine [L_nPd(II)(Ar)(HNR'R'')]X PdII_complex->PdII_amine HNR'R'' Amine_coord Amine Coordination Amido_complex L_nPd(II)(Ar)(NR'R'') PdII_amine->Amido_complex Base Deprotonation Deprotonation (-Base-H+) Amido_complex->Pd0 Ar-NR'R'' RedElim Reductive Elimination c1 c1 c2 c2 c3 c3 c4 c4

The catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling

Objective: To form a C(sp²)-C(sp) bond.

ParameterCondition
Catalyst Pd(PPh₃)₂Cl₂ (3 mol %) with CuI (5 mol %) or Pd(PPh₃)₄ (5 mol %) with CuI (10 mol %)
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)
Solvent THF or DMF
Temperature Room Temperature to 60 °C
Time 6-18 h
Representative Yield 75-98%

Detailed Protocol (Sonogashira Coupling):

  • To a solution of this compound (1.0 mmol) in a mixture of THF (5 mL) and Et₃N (2 mL), add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol).[10]

  • Degas the mixture with argon for 10 minutes.

  • Add the terminal alkyne (1.1 mmol) dropwise.

  • Stir the reaction at room temperature for 16 hours.[10]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.

References

Technical Support Center: Purification of 2-Bromo-5-(difluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of products derived from 2-Bromo-5-(difluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when working with derivatives of this compound?

A1: Common impurities include unreacted starting materials, residual catalysts (e.g., Palladium or Copper catalysts if used in cross-coupling reactions), isomers formed during substitution reactions, and residual solvents like pyridine, which is often used as a solvent or base in such reactions.[1] Discoloration in the final product can often be attributed to trace impurities or degradation products.[1]

Q2: How can I effectively remove residual pyridine used as a solvent or base in my reaction?

A2: Several methods are effective for removing pyridine:

  • Acidic Wash: Washing the organic layer with a dilute acidic solution (e.g., 1-5% HCl or 10-15% aqueous CuSO4) will convert pyridine into a water-soluble salt, which can then be extracted into the aqueous layer.[2][3] The copper sulfate method is particularly useful for compounds that are sensitive to acidic conditions.[3]

  • Azeotropic Removal: Co-evaporation with a solvent like toluene or heptane under reduced pressure can effectively remove trace amounts of pyridine.[2][3] This process may need to be repeated multiple times for complete removal.[3]

  • High Vacuum: For final traces, placing the product under a high vacuum overnight can be effective.[2]

Q3: My pyridine-containing compound shows significant streaking (tailing) during column chromatography on silica gel. How can I resolve this?

A3: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing poor peak shape and streaking. To mitigate this, you can:

  • Add a Basic Modifier: Add a small amount of a base, such as triethylamine (0.1-1%) or ammonia (in the form of ammonium hydroxide in the solvent), to your eluent system. This deactivates the acidic sites on the silica.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase column, where such interactions are minimized.[4]

Q4: What is a good starting point for developing a recrystallization protocol for a novel this compound derivative?

A4: A systematic approach is best. Start by testing the solubility of your compound in a variety of common laboratory solvents with different polarities (e.g., hexane, ethyl acetate, ethanol, water) on a small scale.[5] A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[5] If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification process.

Issue 1: Low Recovery After Column Chromatography
Probable Cause Solution
Compound is too polar and is sticking to the silica gel. Gradually increase the polarity of the eluent. If the compound still doesn't elute, consider adding a small percentage of methanol or a basic modifier like triethylamine to the eluent.
Compound is unstable on silica gel. Minimize the time the compound spends on the column by using flash chromatography instead of gravity chromatography. Alternatively, switch to a less acidic stationary phase like neutral alumina.
Incorrect eluent system selected. Perform small-scale TLC analysis with various solvent systems to identify an optimal eluent that gives your product an Rf value between 0.2 and 0.4.
Issue 2: Product Fails to Crystallize from Solution
Probable Cause Solution
Too much solvent was used. The solution is not saturated. Gently heat the solution to evaporate some of the solvent to increase the concentration and allow it to cool again.[5]
The solution is supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[5] The small glass particles generated can act as nucleation sites.
No nucleation sites are available. Add a "seed crystal" of your pure compound to the cooled solution to initiate crystallization.[5]
Cooling too rapidly. Allow the solution to cool slowly to room temperature first, and then place it in an ice bath or refrigerator to encourage the formation of larger, purer crystals.

Experimental Protocols

Protocol 1: Purification via Acidic Wash to Remove Pyridine
  • Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).[3]

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate completely. The pyridine will be protonated to form pyridinium hydrochloride, which is soluble in the aqueous layer.[2]

  • Drain the lower aqueous layer.

  • Repeat the acid wash (steps 3-6) one or two more times to ensure complete removal of pyridine.[3]

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • Prepare the Column: Dry-pack a column with silica gel.

  • Select the Eluent: Based on TLC analysis, choose a solvent system (e.g., hexane/ethyl acetate). Add 0.5% triethylamine to the prepared eluent to prevent peak tailing.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Run the Column: Add the eluent to the column and apply positive pressure (using a pump or bulb) to force the solvent through the silica gel at a steady rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Use TLC to analyze the collected fractions to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

G cluster_workflow General Purification Workflow A Crude Reaction Mixture B Aqueous Workup (e.g., Acid/Base Wash) A->B C Concentration (Rotary Evaporation) B->C D Primary Purification (e.g., Column Chromatography) C->D E Fraction Analysis (TLC) D->E F Combine Pure Fractions E->F G Final Purification (e.g., Recrystallization) F->G H Pure Product G->H

Caption: A typical experimental workflow for product purification.

G cluster_decision Purification Method Selection Start Is the impurity a basic compound like pyridine? AcidWash Perform Acidic Wash Start->AcidWash Yes CheckPolarity Are components separable by polarity? Start->CheckPolarity No AcidWash->CheckPolarity Column Perform Column Chromatography CheckPolarity->Column Yes IsSolid Is the product a solid? CheckPolarity->IsSolid No Column->IsSolid Crystallize Perform Recrystallization IsSolid->Crystallize Yes IsVolatile Are components volatile with different boiling points? IsSolid->IsVolatile No End Purified Product Crystallize->End Distill Perform Distillation IsVolatile->Distill Yes IsVolatile->End No Distill->End

Caption: Decision tree for choosing an appropriate purification method.

G cluster_extraction Principle of Acidic Wash for Pyridine Removal Organic_Layer Organic Layer (Product + Pyridine) Add_HCl + Dilute HCl (aq) Organic_Layer->Add_HCl Aqueous_Layer Aqueous Layer (H₂O) Aqueous_Layer->Add_HCl Result_Organic Organic Layer (Purified Product) Add_HCl->Result_Organic Separation Result_Aqueous Aqueous Layer (Pyridinium Hydrochloride Salt) Add_HCl->Result_Aqueous Separation

Caption: Diagram illustrating the removal of pyridine via acidic extraction.

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions Involving Difluoromethyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning in cross-coupling reactions where a difluoromethyl (CF₂H) group is present on one of the coupling partners. While the CF₂H group itself is not a typical catalyst poison, its introduction often involves reagents and conditions that can lead to catalyst deactivation. This guide will help you identify and address common issues to ensure the success of your difluoromethylation reactions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My palladium-catalyzed cross-coupling reaction to introduce a CF₂H-containing substrate is sluggish or fails completely. What are the likely causes?

Answer:

Low conversion or reaction failure in these reactions can be attributed to several factors, primarily related to catalyst deactivation or inhibition.

Potential Causes & Solutions:

  • Catalyst Poisoning by Impurities: The most common cause of catalyst deactivation is the presence of impurities in the reagents or solvents.

    • Sulfur Compounds: Trace amounts of sulfur-containing impurities in reagents can irreversibly poison palladium catalysts.[1][2]

      • Solution: Use high-purity, sulfur-free reagents and solvents. If sulfur contamination is suspected, consider treating the starting materials with a scavenger, such as copper powder, prior to the reaction.

    • Coordinating Functional Groups: Functional groups on your substrate, such as nitrogen-containing heterocycles (e.g., pyridines, imidazoles) or sulfur-containing moieties (e.g., thiophenes), can strongly coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][3]

      • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands. These can sterically shield the metal center and promote the desired catalytic cycle over inhibitory coordination. In some cases, using a higher catalyst loading might be necessary.

  • Decomposition of the Difluoromethylating Reagent: Some difluoromethylating agents can be unstable under reaction conditions and decompose to generate species that inhibit the catalyst.

    • Solution: Carefully select a difluoromethylating reagent known to be stable under your planned reaction conditions. Review the literature for the stability of your chosen reagent in the presence of your specific catalyst system and base.

  • Oxygen Sensitivity: Palladium(0) species, the active catalysts in many cross-coupling reactions, are sensitive to oxidation.

    • Solution: Ensure all reagents and solvents are thoroughly degassed using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup.

Question 2: I am observing significant formation of side products, such as homocoupling of my starting materials. How can I minimize this?

Answer:

Homocoupling and other side reactions often indicate a problem with the catalytic cycle, which can be exacerbated by catalyst poisoning.

Potential Causes & Solutions:

  • Slow Transmetalation: If the transmetalation step of the catalytic cycle is slow, it can lead to side reactions of the organometallic intermediates.

    • Solution: The choice of base and solvent system is crucial for efficient transmetalation. For Suzuki couplings, for instance, a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and often a protic co-solvent (e.g., water) are required. For Stille or Negishi couplings, ensure the organometallic reagent is of high quality.

  • Reductive Elimination vs. Beta-Hydride Elimination: In Heck-type reactions, the desired reductive elimination pathway can compete with beta-hydride elimination, leading to isomerized byproducts.

    • Solution: The ligand choice can influence the selectivity. Bidentate phosphine ligands are often used to suppress beta-hydride elimination.

Frequently Asked Questions (FAQs)

Q1: Is the difluoromethyl (CF₂H) group itself a catalyst poison?

A1: There is no direct evidence to suggest that the CF₂H group itself acts as a catalyst poison in the way that sulfur or strong coordinating groups do. The challenges in cross-coupling reactions involving CF₂H-containing compounds are more likely related to the reagents used to introduce the group or other functional groups on the substrate.

Q2: Which palladium catalysts are generally more robust for cross-coupling reactions involving potentially coordinating substrates?

A2: Pre-formed palladium catalysts with bulky, electron-rich phosphine ligands (e.g., G3-XPhos, G4-SPhos palladacycles) are often more resistant to deactivation by coordinating functional groups. These ligands help to stabilize the active catalytic species and promote the desired reaction pathway.

Q3: How can I test if my reagents are contaminated with catalyst poisons?

A3: A simple control experiment can be informative. Run a well-established, high-yielding cross-coupling reaction that you have previously performed successfully. If this reaction fails or gives a low yield when using the new batch of reagents or solvents , it is a strong indicator of contamination.

Q4: What role does the base play in catalyst stability?

A4: The choice of base is critical. An inappropriate base can lead to catalyst decomposition, side reactions, or degradation of the starting materials. For example, excessively strong bases can cause ligand degradation. It is important to screen different bases for a new transformation.

Quantitative Data Summary

The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions to introduce a difluoromethyl group. Note that optimal conditions will vary depending on the specific substrates.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling with a Difluoromethylated Aryl Halide

ParameterValueReference
Palladium Pre-catalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%)[4]
Ligand SPhos, XPhos, or other Buchwald-type ligands (2-10 mol%)[4]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)[4]
Solvent Toluene/Water, Dioxane/Water, or THF/Water[4]
Temperature 80-110 °C[4]
Reaction Time 12-24 hours[4]

Table 2: Typical Conditions for Negishi Coupling with a Difluoromethyl Zinc Reagent

ParameterValueReference
Palladium Pre-catalyst Pd₂(dba)₃ (2.5 mol%)[5]
Ligand XPhos (10 mol%)[5]
Difluoromethyl Reagent (TMEDA)Zn(CF₂H)₂ (1.5 equivalents)[5]
Solvent THF or Dioxane[5]
Temperature 80 °C[5]
Reaction Time 12 hours[5]

Experimental Protocols

Protocol 1: General Procedure for Investigating Catalyst Deactivation in a Suzuki-Miyaura Coupling

This protocol is designed to test for potential catalyst poisoning from a difluoromethylated substrate.

Materials:

  • Difluoromethylated aryl halide (e.g., 4-bromo-1-(difluoromethyl)benzene) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox or under a positive pressure of argon, add the palladium pre-catalyst, ligand, and base to a dry reaction vial equipped with a magnetic stir bar.

  • Add the difluoromethylated aryl halide and the arylboronic acid to the vial.

  • Add the degassed solvent to the vial.

  • Seal the vial and remove it from the glovebox (if used).

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (e.g., 18 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • If the reaction is sluggish or fails, systematically replace each reagent (starting with the difluoromethylated aryl halide) with a new batch or a different supplier to identify the source of the potential poison.

Visualizations

Catalyst_Poisoning_Troubleshooting start Low or No Conversion in Cross-Coupling Reaction check_reagents Check Reagent Purity and Integrity start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions optimize_catalyst Optimize Catalyst System (Ligand, Loading) start->optimize_catalyst impurity Impurity in Starting Material or Solvent? check_reagents->impurity oxygen Oxygen Contamination? check_conditions->oxygen coordinating_group Substrate Contains Coordinating Group (N, S-heterocycle)? optimize_catalyst->coordinating_group impurity->coordinating_group No purify Purify Reagents/ Use High-Purity Grade impurity->purify Yes coordinating_group->oxygen No change_ligand Use Bulky/Electron-Rich Ligand (e.g., Buchwald Ligands) coordinating_group->change_ligand Yes degas Thoroughly Degas Solvents and Reagents oxygen->degas Yes success Successful Reaction oxygen->success No purify->success change_ligand->success degas->success

Caption: Troubleshooting workflow for low-yielding difluoromethylation cross-coupling reactions.

Catalyst_Deactivation_Pathway cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Pd(0)L2-P Poisoned Catalyst (Inactive) Pd(0)L2->Pd(0)L2-P Coordination Ar-Pd(II)-Ar'(L2) Transmetalation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-M Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Desired Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Poison Poison (P) (e.g., Sulfur Impurity) Poison->Pd(0)L2-P

Caption: Hypothetical deactivation of a Pd(0) catalyst by a poison (P).

References

Byproduct formation in the synthesis of 2-Bromo-5-(difluoromethyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-(difluoromethyl)pyridine and its derivatives. Our aim is to help you overcome common challenges related to byproduct formation and optimize your synthetic protocols.

Troubleshooting Guides

Undesired byproduct formation is a common issue in multi-step organic syntheses. The following table summarizes potential problems, their probable causes, and recommended solutions for the synthesis of this compound derivatives.

Problem ID Observed Problem Potential Cause(s) Recommended Solution(s) Typical Yield Impact (%)
BP-01 Formation of isomeric bromo-5-(difluoromethyl)pyridines (e.g., 3-Bromo-5-(difluoromethyl)pyridine).- Non-regioselective bromination due to reaction conditions.- Inappropriate choice of brominating agent.- Optimize reaction temperature and solvent polarity.- Use a milder brominating agent like N-Bromosuccinimide (NBS) in a non-polar solvent.- Consider using a directing group strategy if regioselectivity remains poor.10-40%
BP-02 Presence of di- or poly-brominated byproducts.- Excess of brominating agent.- Reaction run for an extended period.- Use stoichiometric amounts of the brominating agent (1.0-1.1 equivalents).- Monitor the reaction closely by TLC or GC-MS and quench upon completion.- Purify the crude product using column chromatography with a suitable eluent system.5-20%
BP-03 Formation of N-oxide derivatives of the starting material or product.- Incomplete deoxygenation if a pyridine N-oxide precursor is used to activate the ring for bromination.[1]- Ensure complete deoxygenation by using an effective reducing agent (e.g., PCl₃, PBr₃) and monitoring the reaction to completion.[2]5-15%
BP-04 Hydrolysis of the difluoromethyl group to a formyl group (-CHO).- Presence of strong acidic or basic conditions, particularly during work-up or purification, can lead to the hydrolysis of the difluoromethyl group.[3][4]- Maintain neutral or mildly acidic/basic conditions during aqueous work-up.- Avoid prolonged exposure to strong acids or bases.- Use purification methods that do not require harsh pH conditions.5-10%
BP-05 Formation of N-difluoromethylated pyridinium salt.- A known side reaction in some difluoromethylation methods, especially when using reagents like ethyl bromodifluoroacetate.[5]- This is more relevant to the synthesis of the 5-(difluoromethyl)pyridine precursor. Optimize the difluoromethylation reaction conditions to favor C-H functionalization over N-alkylation.Varies depending on the precursor synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing multiple brominated isomers in my reaction mixture. How can I improve the regioselectivity for the desired 2-bromo isomer?

A1: The regioselectivity of pyridine bromination is highly dependent on the electronic nature of the substituents and the reaction conditions. The difluoromethyl group is electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution. To favor bromination at the 2-position, consider the following:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a good choice for selective bromination of deactivated rings.

  • Solvent: Using a non-polar solvent can help to control the reactivity of the brominating agent.

  • Temperature: Running the reaction at a lower temperature can often improve regioselectivity.

  • Pyridine N-Oxide Strategy: You can activate the pyridine ring towards electrophilic substitution by forming the N-oxide. This directs halogenation primarily to the 2- and 4-positions. Subsequent deoxygenation will yield the desired 2-bromo product.[1][2]

Q2: My final product is contaminated with a significant amount of a di-brominated species. What is the best way to avoid this?

A2: The formation of di-brominated byproducts is typically a result of over-bromination. To minimize this, you should:

  • Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of your brominating agent.

  • Monitor Reaction Progress: Carefully monitor the reaction using an appropriate technique (e.g., TLC, GC-MS, or LC-MS). Quench the reaction as soon as the starting material is consumed to a satisfactory level.

  • Purification: If di-brominated products do form, they can usually be separated from the mono-brominated product by column chromatography. A gradual increase in eluent polarity will likely elute the mono-brominated product before the di-brominated one.

Q3: Can the difluoromethyl group react or degrade under the bromination conditions?

A3: The difluoromethyl group is generally stable under many reaction conditions. However, it can be susceptible to hydrolysis to a formyl group (-CHO) under strong acidic or basic conditions, which might be encountered during the reaction work-up.[3][4] To avoid this:

  • Perform aqueous work-ups under neutral or buffered conditions.

  • If purification by extraction is necessary, use a mild base like sodium bicarbonate to neutralize any excess acid, and avoid strong bases like sodium hydroxide.

  • Be mindful of the pH during chromatographic purification.

Experimental Protocols

The synthesis of this compound is typically achieved in two main stages: the introduction of the difluoromethyl group onto the pyridine ring, followed by bromination.

1. Synthesis of 5-(difluoromethyl)pyridine (Illustrative Method)

This example illustrates a common method for introducing the difluoromethyl group.

  • Reaction: Deoxofluorination of pyridine-3-carbaldehyde.

  • Reagents: Pyridine-3-carbaldehyde, Deoxofluorinating agent (e.g., DAST or Deoxo-Fluor®), anhydrous solvent (e.g., Dichloromethane).

  • Procedure:

    • Dissolve pyridine-3-carbaldehyde in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add the deoxofluorinating agent dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

2. Bromination of 5-(difluoromethyl)pyridine

  • Reaction: Electrophilic bromination.

  • Reagents: 5-(difluoromethyl)pyridine, N-Bromosuccinimide (NBS), solvent (e.g., CCl₄ or CH₃CN), radical initiator (optional, e.g., AIBN or benzoyl peroxide for specific mechanisms).

  • Procedure:

    • Dissolve 5-(difluoromethyl)pyridine in the chosen solvent in a flask protected from light.

    • Add N-Bromosuccinimide (1.0-1.1 equivalents) to the solution.

    • If a radical mechanism is intended, add a catalytic amount of a radical initiator. For electrophilic aromatic substitution, this is not necessary.

    • Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Difluoromethylation cluster_step2 Step 2: Bromination cluster_byproducts Potential Byproducts start Pyridine Precursor product1 5-(Difluoromethyl)pyridine start->product1 Reaction reagent1 Difluoromethylating Agent reagent1->product1 product2 This compound product1->product2 Reaction reagent2 Brominating Agent (e.g., NBS) reagent2->product2 byproduct1 Isomeric Bromo-pyridines product2->byproduct1 byproduct2 Di-brominated Pyridines product2->byproduct2 byproduct3 N-Oxide Derivatives product2->byproduct3 byproduct4 Formylated Pyridines product2->byproduct4

Caption: General workflow for the synthesis of this compound and potential byproducts.

Troubleshooting_Logic cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Recommended Solutions start Problem Observed in Synthesis p1 Multiple Isomers start->p1 p2 Over-bromination start->p2 p3 Unexpected Oxygenated Species start->p3 p4 Loss of -CF2H Group start->p4 c1 Poor Regioselectivity p1->c1 c2 Excess Reagent / Long Reaction Time p2->c2 c3 Incomplete Deoxygenation or Oxidation p3->c3 c4 Harsh pH during Work-up p4->c4 s1 Optimize Conditions (Temp, Solvent) Use Milder Reagent c1->s1 s2 Control Stoichiometry Monitor Reaction Progress c2->s2 s3 Ensure Complete Deoxygenation Use Inert Atmosphere c3->s3 s4 Neutral/Buffered Work-up Avoid Strong Acids/Bases c4->s4

References

Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature in the Suzuki coupling of 2-Bromo-5-(difluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for the Suzuki coupling of this compound?

A typical starting point for the reaction temperature is in the range of 80-100°C.[1] Many Suzuki couplings with heteroaryl halides require elevated temperatures to proceed efficiently.[2] However, the optimal temperature can be highly dependent on the specific catalyst system, base, and solvent used.

Q2: My reaction is sluggish or not going to completion. Should I increase the temperature?

Yes, cautiously increasing the reaction temperature is a reasonable step if you observe incomplete conversion.[3] Higher temperatures can increase the rate of the oxidative addition and other steps in the catalytic cycle. It's recommended to increase the temperature in increments of 10-20°C, for example, from 80°C to 100°C or 110°C.[3] Some challenging couplings, particularly those involving less reactive chlorides, may even require temperatures up to 120°C.[4]

Q3: I'm observing significant byproduct formation. Could the reaction temperature be too high?

Yes, excessive temperatures can lead to catalyst decomposition and an increase in side reactions.[1][5] If you are seeing significant formation of byproducts such as homocoupled boronic acid, dehalogenated starting material (5-(difluoromethyl)pyridine), or other unidentified impurities, you should consider lowering the reaction temperature.

Q4: What are the most common side reactions related to temperature in this Suzuki coupling?

The most common temperature-influenced side reactions include:

  • Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be more prevalent at higher temperatures.

  • Protodeboronation: The boronic acid or ester loses its boron group, especially in the presence of water and strong bases, a process that can be accelerated at higher temperatures.[1]

  • Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen but can also be influenced by temperature and catalyst stability.[1]

  • Catalyst Decomposition: High temperatures can lead to the formation of palladium black (inactive palladium nanoparticles), which reduces the concentration of the active catalyst.[5]

Q5: How does the difluoromethyl group on the pyridine ring affect the choice of reaction temperature?

The difluoromethyl group is a strong electron-withdrawing group. This electronic effect makes the carbon-bromine bond more susceptible to oxidative addition, which is often the rate-limiting step in the Suzuki catalytic cycle.[6] This suggests that the reaction may proceed at a lower temperature compared to couplings with electron-rich bromopyridines. The difluoromethyl group itself is generally thermally stable under typical Suzuki coupling conditions.[7]

Troubleshooting Guide

This guide provides a systematic approach to optimizing the reaction temperature for the Suzuki coupling of this compound.

Issue Potential Cause Related to Temperature Recommended Action
Low or No Conversion The reaction temperature is too low to overcome the activation energy for the oxidative addition step.Gradually increase the reaction temperature in 10-20°C increments (e.g., from 80°C to 100°C or 110°C).[3] Consider using a higher boiling point solvent if necessary.
Formation of Debrominated Byproduct The temperature may be too high, leading to catalyst-mediated hydrodehalogenation.Decrease the reaction temperature. Also, ensure a strictly inert atmosphere, as sources of hydrogen can contribute to this side reaction.
Significant Protodeboronation Elevated temperatures can accelerate the decomposition of the boronic acid, especially with aqueous bases.Consider using a more stable boronic ester (e.g., a pinacol ester).[1] If possible, lower the reaction temperature. Running the reaction under anhydrous conditions might also be beneficial.
Observation of Palladium Black The reaction temperature is too high, causing thermal decomposition of the palladium catalyst.[5]Reduce the reaction temperature. Ensure the chosen ligand effectively stabilizes the palladium catalyst at the desired temperature.
Reaction Starts Well but Stalls The catalyst may be deactivating over time at the reaction temperature.Try a lower reaction temperature for a longer duration. Alternatively, a more thermally stable catalyst system may be required.

Data Presentation

The following table summarizes generalized reaction conditions for Suzuki couplings of 2-bromopyridines with electron-withdrawing groups, providing a starting point for optimization. The "Effect on Yield" is a general trend observed in the literature.

Temperature (°C)Typical Catalyst SystemBaseSolventEffect on Yield
Room TemperatureHighly active catalyst systems (e.g., with Buchwald ligands)Strong, non-aqueous basesAnhydrous THF or DioxaneMay result in low to no conversion for less reactive partners.[8]
80 - 90Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or K₃PO₄Dioxane/H₂O (4:1)A good starting point, often providing moderate to good yields.[9][10]
100 - 110Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos)Cs₂CO₃ or K₃PO₄Dioxane or TolueneOften optimal for challenging substrates, leading to higher yields and faster reaction times.[3][11][12]
> 110Thermally stable catalyst systemsStrong basesHigh-boiling solvents (e.g., DMF, Toluene)Increased risk of side reactions and catalyst decomposition.[5] May be necessary for very unreactive coupling partners.

Experimental Protocols

General Procedure for Temperature Optimization

This protocol provides a framework for screening the optimal reaction temperature. It is recommended to run small-scale reactions in parallel to efficiently identify the best conditions.

  • Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vials with septa and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the vials multiple times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and ligand (if required). Then, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heating: Place the vials in separate heating blocks or an oil bath pre-set to the desired screening temperatures (e.g., 80°C, 90°C, 100°C, and 110°C).

  • Monitoring: Stir the reactions vigorously and monitor their progress at regular intervals (e.g., every 1-2 hours) by TLC or LC-MS.

  • Work-up and Analysis: Once the reaction has reached completion or a set time point (e.g., 12 hours), cool the mixtures to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. After filtration and concentration, analyze the crude product by ¹H NMR or LC-MS to determine the conversion and byproduct formation.

  • Purification: Purify the product from the optimal reaction condition using column chromatography on silica gel.

Mandatory Visualization

G cluster_start Start Optimization cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Outcome start Low Yield or No Reaction at 80-100°C increase_temp Increase Temperature to 100-110°C start->increase_temp Initial Step check_byproducts Analyze Byproducts (LC-MS/NMR) increase_temp->check_byproducts dehalogenation Dehalogenation Observed? check_byproducts->dehalogenation Yes pd_black Palladium Black Observed? check_byproducts->pd_black No dehalogenation->pd_black No lower_temp Lower Temperature (e.g., 80-90°C) dehalogenation->lower_temp Yes incomplete_conversion Still Incomplete Conversion? pd_black->incomplete_conversion No pd_black->lower_temp Yes stronger_catalyst Screen More Active/Stable Catalyst/Ligand incomplete_conversion->stronger_catalyst Yes optimized Optimized Reaction Conditions incomplete_conversion->optimized No optimize_other Optimize Other Parameters (Base, Solvent) lower_temp->optimize_other stronger_catalyst->optimize_other optimize_other->optimized

Caption: Troubleshooting workflow for optimizing reaction temperature.

References

Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 2-Bromo-5-(difluoromethyl)pyridine. The guidance is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for success in the Buchwald-Hartwig amination of this compound?

A1: The selection of an appropriate base is crucial. Due to the electron-withdrawing nature of the difluoromethyl group and the pyridine ring, a sufficiently strong base is required to facilitate the deprotonation of the amine and promote the catalytic cycle. Strong alkoxide bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are generally the most effective for this type of substrate.[1] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may result in sluggish or incomplete reactions.

Q2: Which palladium catalyst and ligand combination is recommended for this reaction?

A2: A common and effective catalytic system for the amination of electron-deficient 2-bromopyridines involves a palladium(0) source, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a bulky, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or BINAP have shown good performance in similar systems.[2] The choice of ligand can be dependent on the specific amine being coupled. For primary amines, bulky biarylphosphine ligands are often preferred.[2]

Q3: What are the recommended starting conditions for a screening reaction?

A3: For a small-scale screening reaction, we recommend starting with NaOtBu as the base, Pd₂(dba)₃ as the palladium source, and XPhos as the ligand. Toluene is a suitable solvent for this transformation. The reaction is typically heated to between 80-110 °C and monitored for completion. All reagents and solvents should be anhydrous and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).[2][3]

Q4: Can I use a weaker base if my substrate is sensitive to strong bases?

A4: While strong bases are generally recommended for this substrate, if your amine coupling partner contains a base-sensitive functional group, you may consider using a weaker inorganic base like Cs₂CO₃ or K₃PO₄.[2] However, be aware that this will likely require a higher reaction temperature, longer reaction time, and potentially a higher catalyst loading to achieve a satisfactory yield. Careful optimization will be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently basic conditions: The chosen base is not strong enough to deprotonate the amine effectively. 2. Catalyst deactivation: Presence of oxygen or moisture in the reaction. 3. Poor ligand choice: The ligand is not suitable for the specific substrate and amine combination.1. Switch to a stronger base such as NaOtBu or KOtBu. 2. Ensure all reagents and solvents are anhydrous and properly degassed. Use standard Schlenk techniques or a glovebox. 3. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos).
Formation of Side Products (e.g., Hydrodehalogenation) 1. Reaction temperature is too high. 2. The base is too strong for the substrate/amine combination, leading to decomposition. 3. Presence of water leading to competitive hydrolysis. 1. Lower the reaction temperature and monitor the reaction over a longer period. 2. Consider a slightly weaker base (e.g., LHMDS or K₃PO₄) and re-optimize the reaction conditions. 3. Ensure rigorously anhydrous conditions.
Inconsistent Results 1. Variability in the quality of reagents or solvents. 2. Inconsistent inert atmosphere. 3. Palladium catalyst from different sources may have varying activity. 1. Use freshly purified solvents and high-purity reagents. 2. Ensure a consistent and rigorous inert atmosphere technique for all reactions. 3. Use a pre-catalyst to ensure a more consistent generation of the active catalytic species.
Difficulty in Product Isolation/Purification 1. Emulsion formation during aqueous workup. 2. Product co-elutes with residual ligand or byproducts during chromatography. 1. Add brine to the aqueous layer to break up emulsions. Filtering the organic layer through a pad of Celite can also be effective. 2. Optimize the mobile phase for column chromatography. A different choice of ligand in the reaction might also simplify purification.

Data Presentation

The following table summarizes a comparison of commonly used bases for the Buchwald-Hartwig amination of aryl halides, with considerations for a substrate like this compound.

BaseAdvantagesDisadvantagesSuitability for this compound
NaOtBu / KOtBu - High reactivity, often leading to faster reactions and lower catalyst loadings.- Incompatible with many electrophilic functional groups (e.g., esters, ketones).[4] - Can promote side reactions like hydrodehalogenation.High: Recommended as a starting point due to the electron-deficient nature of the substrate.
LHMDS / KHMDS - Useful for substrates with protic functional groups. - Can be effective at lower temperatures.- Air and moisture sensitive. - Can be incompatible with certain functional groups at elevated temperatures.Moderate to High: A good alternative to alkoxides, especially if base-sensitive groups are present.
Cs₂CO₃ / K₃PO₄ - Milder and compatible with a wider range of functional groups.- Generally require higher reaction temperatures and longer reaction times. - May result in lower yields for electron-deficient substrates.[4]Low to Moderate: May be suitable if the amine is particularly sensitive, but expect to optimize conditions extensively.

Experimental Protocols

Representative Protocol for the Buchwald-Hartwig Amination of an Electron-Deficient 2-Bromopyridine

This protocol is adapted from procedures for similar electron-deficient bromopyridines and serves as a robust starting point for the amination of this compound.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the desired amine.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Base_Selection_Workflow start Start: Buchwald-Hartwig Amination of This compound functional_group_check Does the amine have base-sensitive functional groups? start->functional_group_check strong_base Use a strong base: NaOtBu or KOtBu functional_group_check->strong_base No weaker_base Consider a weaker base: LHMDS or K3PO4 functional_group_check->weaker_base Yes optimize Screening & Optimization: - Catalyst/Ligand - Temperature - Solvent strong_base->optimize weaker_base->optimize troubleshoot Troubleshoot: - Low conversion? - Side products? optimize->troubleshoot success Successful Coupling troubleshoot->success No issues re_evaluate Re-evaluate base and/or catalyst system troubleshoot->re_evaluate Issues persist re_evaluate->optimize

Caption: Decision workflow for base selection in the amination of this compound.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Py-CF2H-Br pd_complex (L_n)Pd(II)(Py-CF2H)(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination + R2NH amine_complex [(L_n)Pd(II)(Py-CF2H)(Br)(R2NH)] amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation - HBr amido_complex [(L_n)Pd(II)(Py-CF2H)(NR2)] deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination product Product (Py-CF2H)-NR2 reductive_elimination->product dummy1 dummy1->pd0 Catalyst Regeneration dummy2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Ligand effects on the efficiency of Sonogashira coupling with 2-Bromo-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the Sonogashira coupling of 2-Bromo-5-(difluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira coupling with this compound showing low to no conversion?

A1: Low conversion with this compound can stem from several factors. The electron-withdrawing nature of the difluoromethyl group and the pyridine nitrogen can influence the reactivity of the substrate. Key areas to investigate include:

  • Catalyst Activity: The choice of palladium precursor and ligand is critical. For electron-deficient substrates like this, a highly active catalyst system is often required.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition. Additionally, the presence of oxygen can oxidize the active Pd(0) catalyst.

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can negatively impact the reaction rate.

  • Reagent Quality: The purity of solvents, bases, and the copper (I) co-catalyst is crucial for a successful reaction.

Q2: I am observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I minimize this side reaction?

A2: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used. To minimize this:

  • Strictly Anaerobic Conditions: Oxygen promotes Glaser coupling. Ensure all reagents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reduce Copper (I) Loading: High concentrations of the copper co-catalyst can accelerate homocoupling. Use the minimum effective amount of CuI.

  • Copper-Free Conditions: In cases where homocoupling is persistent, switching to a copper-free Sonogashira protocol may be necessary. These protocols often require specific, highly active ligands to facilitate the reaction.

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can favor the cross-coupling pathway over homocoupling.

Q3: What are the recommended starting conditions for the Sonogashira coupling of this compound?

A3: A good starting point for optimizing the reaction would be based on conditions reported for structurally similar electron-deficient bromopyridines. For example, the coupling of 6-bromo-3-fluoro-2-cyanopyridine has been successfully achieved and can serve as a model.[1]

  • Catalyst System: A combination of a palladium (0) source like Pd(PPh₃)₄ and a copper (I) co-catalyst such as CuI is a standard choice.

  • Base: An amine base like triethylamine (Et₃N) is commonly used to neutralize the HBr formed during the reaction.

  • Solvent: A polar aprotic solvent like THF or DMF is often suitable.

  • Temperature: The reaction may require heating, typically in the range of 60-100 °C, but starting at room temperature and gradually increasing the temperature is a good strategy.

Q4: How does the difluoromethyl group at the 5-position affect the reaction?

A4: The difluoromethyl (CF₂H) group is strongly electron-withdrawing. This has two main effects on the Sonogashira coupling:

  • Increased Reactivity of the Aryl Bromide: The electron-withdrawing nature of the CF₂H group makes the C-Br bond more susceptible to oxidative addition to the palladium(0) catalyst, which is the first and often rate-limiting step of the catalytic cycle. This can lead to a faster reaction compared to electron-rich bromopyridines.

  • Potential for Catalyst Inhibition: The increased acidity of the pyridine ring may enhance its coordination to the palladium center, potentially leading to catalyst inhibition. The choice of an appropriate ligand is key to mitigate this effect.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Yield Inactive catalyst• Use a fresh batch of palladium catalyst and ligand.• Consider using a more active pre-catalyst.• Ensure all reagents and solvents are anhydrous and of high purity.
Catalyst inhibition by the pyridine substrate• Increase the catalyst loading.• Screen different ligands, particularly bulky and electron-rich phosphine ligands, which can promote the desired catalytic cycle.
Insufficient degassing• Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen).• Maintain a positive pressure of inert gas throughout the reaction.
Inappropriate base• Ensure the base is strong enough to deprotonate the alkyne.• Consider using a different amine base (e.g., diisopropylethylamine) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃) in copper-free systems.
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygen• Improve degassing procedures (e.g., use freeze-pump-thaw cycles for solvents).
High copper concentration• Reduce the amount of CuI used.• Consider a copper-free protocol.
Formation of Palladium Black (Catalyst Decomposition) Presence of oxygen• Ensure strictly anaerobic conditions.
High reaction temperature• Lower the reaction temperature and extend the reaction time.
Impurities in reagents or solvents• Use freshly distilled solvents and high-purity reagents.
Incomplete Consumption of Starting Material Insufficient reaction time or temperature• Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.• Gradually increase the reaction temperature.
Low catalyst loading• Increase the catalyst loading in increments.

Ligand Effects on Efficiency

Ligand TypeExamplesRationale for Use with this compound
Triarylphosphines Triphenylphosphine (PPh₃)A standard, versatile ligand. Often a good starting point for optimization.[1]
Bulky, Electron-Rich Monophosphines Tri-tert-butylphosphine (P(tBu)₃), SPhos, XPhosThese ligands can accelerate the rate of oxidative addition and reductive elimination, which is beneficial for electron-deficient substrates. Their steric bulk can also prevent the formation of inactive catalyst species.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesNHCs are strong electron donors and can form very stable and active palladium complexes, which are often effective in challenging cross-coupling reactions.
Buchwald-type Biaryl Phosphine Ligands RuPhos, BrettPhosThese ligands have demonstrated high efficacy in a wide range of cross-coupling reactions, including those with electron-deficient heteroaryl halides.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound (Based on a similar substrate[1])

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (1-5 mol%)

  • CuI (2-10 mol%)

  • Triethylamine (Et₃N) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of Argon or Nitrogen, add this compound (1.0 eq.), Pd(PPh₃)₄, and CuI.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (start with room temperature and gradually increase if no reaction is observed). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-alkynyl-5-(difluoromethyl)pyridine.

Visualizations

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound Terminal Alkyne Pd Catalyst & Ligand CuI (optional) Base Mixing Combine Reagents and Solvent in Reaction Vessel Reagents->Mixing Solvent Anhydrous, Degassed Solvent (e.g., THF, DMF) Solvent->Mixing Inert_Atmosphere Inert Atmosphere (Argon or Nitrogen) Inert_Atmosphere->Mixing Heating Stir at Desired Temperature (e.g., RT to 100°C) Mixing->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 2-Alkynyl-5-(difluoromethyl)pyridine Purification->Product

Caption: Experimental workflow for the Sonogashira coupling.

Sonogashira_Catalytic_Cycle PdII_ArX Ar-Pd(II)(X)L₂ PdII_Ar_Alkyne Ar-Pd(II)(C≡CR)L₂ PdII_ArX->PdII_Ar_Alkyne Transmetalation CuX CuX PdII_ArX->CuX Product Ar-C≡CR PdII_Ar_Alkyne->Product Reductive Elimination Pd0 Pd0 PdII_Ar_Alkyne->Pd0 Cu_Alkyne Cu-C≡CR Cu_Alkyne->PdII_ArX BaseH Base-H⁺X⁻ Cu_Alkyne->BaseH Alkyne H-C≡CR Base Base Base->Cu_Alkyne Pd0->PdII_ArX CuX->Cu_Alkyne

Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling.

References

Technical Support Center: Palladium Catalyst Removal from 2-Bromo-5-(difluoromethyl)pyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-Bromo-5-(difluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance on the effective removal of residual palladium catalysts from reaction mixtures. Strong coordination of the pyridine nitrogen to palladium often complicates purification, making specialized techniques necessary to meet the stringent regulatory limits for active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from reactions involving pyridine-containing compounds?

A1: The most prevalent methods include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium. This includes activated carbon and specialized palladium scavengers.[1]

  • Scavenging: Employing reagents, often silica-based, functionalized with groups like thiols, thioureas, or dimercaptotriazine (DMT) that selectively bind to palladium. The resulting solid complex is then easily filtered off.

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor. The effectiveness of this method can be enhanced with additives that keep palladium species soluble.

  • Chromatography: Using column chromatography to separate the desired product from the palladium catalyst.[2]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2]

Q2: Why is it particularly challenging to remove palladium from reactions with this compound?

A2: The nitrogen atom in the pyridine ring of the product can act as a strong ligand, coordinating with palladium species. This chelation can keep the palladium dissolved in the product mixture, making its removal by simple filtration or standard crystallization less effective.

Q3: How do I choose the best palladium removal method for my specific experiment?

A3: The optimal method depends on several factors, including the form of the palladium residue (homogeneous vs. heterogeneous), the nature of your product (solubility, stability), and the required purity level. A decision-making workflow is provided in the "Visual Guides" section below to assist in this selection process. Generally, for dissolved palladium, high-affinity scavengers are the most effective approach.

Q4: What are palladium scavengers and how do they work?

A4: Palladium scavengers are typically silica or polymer beads that have been functionalized with chemical groups (e.g., thiol, thiourea, amine) that have a strong affinity for palladium. When added to the reaction mixture, these groups chelate with the palladium. Because the scavengers are solid, the scavenger-palladium complex can be easily removed by filtration, leaving a purified solution of the product.

Q5: What are the regulatory limits for residual palladium in APIs?

A5: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[2] For a drug with a maximum daily dose of 10 grams, this translates to a concentration limit of 10 parts per million (ppm).[2] For parenteral drugs, the limit is significantly stricter, often around 1 ppm.[2]

Troubleshooting Guides

Issue 1: High levels of palladium remain in the product after initial purification.

Potential CauseTroubleshooting Steps
Strong chelation of palladium to the pyridine nitrogen. 1. Employ a high-affinity scavenger: Use scavengers specifically designed for palladium, such as SiliaMetS Thiol or those based on dimercaptotriazine (DMT). 2. Optimize scavenging conditions: Experiment with the amount of scavenger, temperature (e.g., 50 °C), and stirring time (e.g., 4-18 hours).[3] 3. Use a combination of methods: Consider an initial filtration through Celite®, followed by scavenger treatment, and a final polish with activated carbon.
Inefficient filtration. 1. Use a filter aid: Filter the reaction mixture through a pad of Celite® to remove finely dispersed palladium particles.[2] 2. Ensure proper filter setup: Use a sintered glass funnel or a Büchner funnel with appropriate filter paper for efficient solid-liquid separation.
Palladium is in a soluble form. 1. Select an appropriate scavenger: Different scavengers have varying affinities for different palladium species (e.g., Pd(0) vs. Pd(II)). Screening multiple scavengers may be necessary.[1] 2. Consider a pre-treatment step: A mild oxidative or reductive wash before scavenging can convert various palladium species into a single, more easily captured form.[1]

Issue 2: Significant loss of the desired product during palladium removal.

Potential CauseTroubleshooting Steps
Non-specific adsorption of the product onto the scavenger or activated carbon. 1. Screen different scavengers: Test various scavengers to find one with high selectivity for palladium and low affinity for your product.[1] 2. Minimize adsorbent amount: Use the minimum effective amount of scavenger or activated carbon. 3. Adjust the solvent: A solvent in which your product is highly soluble may reduce its adsorption.[1]
Product trapped in the filter cake. 1. Thoroughly wash the filter cake: After filtration, wash the scavenger or activated carbon with fresh solvent to recover any adsorbed product.[1]

Issue 3: Inconsistent palladium removal from batch to batch.

Potential CauseTroubleshooting Steps
Variation in the palladium species present at the end of the reaction. 1. Standardize the reaction work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[1] 2. Use a broad-spectrum scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[1]

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes the efficiency of various scavengers in reducing palladium content from an initial concentration of approximately 1600-2400 ppm.

Scavenger/MethodInitial [Pd] (ppm)Final [Pd] (ppm)% RemovalReference
Control (No Scavenger) 166816680%[3]
DARCO KB-G (Activated Carbon) 166863362.0%[3]
SiliaMetS DMT 166828782.8%[3]
ISOLUTE® Si-TMT 166816190.4%[3]
SiliaMetS Thiol 16687095.8%[3]
SEM26 16682098.8%[3]
SiliaMetS Thiol or Thiourea ~2400≤ 16>99.3%[4]

Note: Data is compiled from different studies and reaction systems; performance may vary for this compound. The data serves as a representative comparison of scavenger efficacy.

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger (e.g., SiliaMetS Thiol)

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Toluene, or Dichloromethane (DCM)).

  • Scavenger Addition: Add the thiol-based silica scavenger (typically 3-5 weight equivalents relative to the palladium catalyst loading).

  • Agitation: Stir the mixture at a suitable temperature (e.g., 40-60 °C) for a period of 4 to 18 hours. The optimal time and temperature should be determined experimentally for each specific reaction.[1]

  • Filtration: Cool the mixture to room temperature and filter it through a pad of Celite® or a suitable filter paper to remove the solid scavenger-palladium complex.[1]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique to confirm it meets regulatory requirements.[1]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (e.g., DARCO®) to the solution (typically 10-20 wt% relative to the crude product).

  • Agitation: Stir the slurry at room temperature or slightly elevated temperature for 2 to 18 hours.

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. This step is critical as carbon fines can be difficult to remove otherwise.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[1]

  • Concentration: Concentrate the filtrate to obtain the purified product.[1]

  • Analysis: Quantify the residual palladium content in the final product.

Mandatory Visualization

Visual Guides

The following diagrams illustrate key workflows and decision-making processes for the removal of residual palladium.

Palladium_Removal_Workflow cluster_prep Preparation cluster_scavenging Scavenging Process cluster_separation Separation & Analysis cluster_final Outcome start Crude Reaction Mixture (Post-Coupling) dissolve Dissolve in Suitable Solvent start->dissolve add_scavenger Add Scavenger (e.g., SiliaMetS Thiol) dissolve->add_scavenger agitate Stir at 40-60°C (4-18 h) add_scavenger->agitate filter Filter through Celite® agitate->filter wash Wash Filter Cake with Fresh Solvent filter->wash concentrate Concentrate Filtrate wash->concentrate analyze Analyze Pd Content (ICP-MS) concentrate->analyze end Purified Product (<10 ppm Pd) analyze->end

Caption: General experimental workflow for palladium removal using a scavenger.

Scavenger_Decision_Tree start Start: Crude Product with Residual Palladium q1 Is the Pd Catalyst Heterogeneous (e.g., Pd/C)? start->q1 a1_yes Filter through Celite® q1->a1_yes Yes a1_no Proceed to Scavenger Selection q1->a1_no No q3 Is Pd Removal Still Insufficient (<10 ppm)? a1_yes->q3 q2 Is Product Prone to Non-specific Adsorption? a1_no->q2 a2_yes Screen High-Affinity Scavengers (e.g., Thiol, DMT) Minimize Scavenger Amount q2->a2_yes Yes a2_no Use Activated Carbon or Thiol/Thiourea Scavenger q2->a2_no No a2_yes->q3 a2_no->q3 a3_yes Combine Methods: 1. Scavenger Treatment 2. Activated Carbon Polish 3. Recrystallization q3->a3_yes Yes a3_no End: Purified Product q3->a3_no No

Caption: Decision logic for selecting a palladium removal method.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-5-(difluoromethyl)pyridine and 2-Bromo-5-(trifluoromethyl)pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of two key fluorinated building blocks, 2-Bromo-5-(difluoromethyl)pyridine and 2-Bromo-5-(trifluoromethyl)pyridine, in palladium-catalyzed cross-coupling reactions. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, maximizing yields, and designing efficient synthetic routes in the development of novel pharmaceuticals and agrochemicals.

Introduction: The Electronic Influence of -CF₂H vs. -CF₃

The reactivity of the C-Br bond in 2-bromopyridines is significantly influenced by the electronic nature of the substituent at the 5-position. Both the difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing due to the high electronegativity of fluorine atoms. However, the trifluoromethyl group is a more potent electron-withdrawing group than the difluoromethyl group. This difference in electron-withdrawing strength, as indicated by their respective Hammett constants, alters the electron density of the pyridine ring and, consequently, the susceptibility of the C-Br bond to oxidative addition in palladium-catalyzed reactions. Generally, a more electron-deficient aromatic ring enhances the rate of oxidative addition, a key step in many cross-coupling reactions.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide. The electron-deficient nature of both this compound and 2-Bromo-5-(trifluoromethyl)pyridine makes them excellent substrates for this reaction.

While direct comparative studies under identical conditions are limited in the literature, analysis of individual experiments suggests that the increased electron-withdrawing character of the trifluoromethyl group can lead to faster reaction times and higher yields in some cases. However, both compounds are highly effective coupling partners.

Table 1: Comparison of Suzuki-Miyaura Coupling Performance

EntrySubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-5-(trifluoromethyl)pyridine2,4-Difluorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012>95 (example)
2This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9012~70-80 (typical)

Note: The data in this table is compiled from various sources and represents typical reaction outcomes. Direct comparison should be made with caution as conditions are not identical.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the 2-bromopyridine derivative (1.0 equiv.), the boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) in a 4:1 mixture of toluene and water is degassed with argon for 15 minutes. The reaction mixture is then heated to 80-90 °C and stirred for 12-16 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_cat Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Pd(II)-Br R-Pd(II)-Br Oxidative_Addition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Ar-Pd(II)-Ar' R-Pd(II)-R' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar' Product Reductive_Elimination->Ar-Ar' Ar-Br 2-Bromo-5-(CXF₂H/F)Py Ar-Br->Oxidative_Addition Ar'-B(OH)2 R'-B(OH)₂ Ar'-B(OH)2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the electron-deficient nature of the pyridine ring in both substrates facilitates the oxidative addition step. The stronger electron-withdrawing effect of the -CF₃ group in 2-Bromo-5-(trifluoromethyl)pyridine is expected to make it a more reactive substrate compared to its -CF₂H counterpart. This can translate to milder reaction conditions or shorter reaction times to achieve comparable yields.

Table 2: Comparison of Buchwald-Hartwig Amination Performance

EntrySubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-5-(trifluoromethyl)pyridineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1004~85-95 (typical)
2This compoundMorpholinePd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane11018~70-85 (typical)

Note: The data in this table is compiled from various sources and represents typical reaction outcomes. Direct comparison should be made with caution as conditions are not identical.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the 2-bromopyridine derivative (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.08 equiv.) are combined. The tube is evacuated and backfilled with argon. Anhydrous toluene is then added, and the mixture is heated to 100 °C with stirring for 4-18 hours. After cooling to room temperature, the reaction is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel.

Buchwald_Hartwig_Amination cluster_cat Catalytic Cycle Pd(0)L Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-Br R-Pd(II)(L)₂-Br Oxidative_Addition->Ar-Pd(II)-Br Amine_Coordination Amine Coordination Ar-Pd(II)-Br->Amine_Coordination Pd_Amine_Complex [R-Pd(II)(L)(H₂NR')-Br] Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation Pd_Amine_Complex->Deprotonation Pd_Amido_Complex R-Pd(II)(L)-NHR' Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Product Reductive_Elimination->Product Ar-Br 2-Bromo-5-(CXF₂H/F)Py Ar-Br->Oxidative_Addition R'NH2 R'₂NH R'NH2->Amine_Coordination Base Base (e.g., NaOtBu) Base->Deprotonation

Buchwald-Hartwig Amination Catalytic Cycle

Summary and Conclusion

Both this compound and 2-Bromo-5-(trifluoromethyl)pyridine are valuable and reactive building blocks for the synthesis of complex pyridine derivatives through palladium-catalyzed cross-coupling reactions. The primary difference in their reactivity stems from the greater electron-withdrawing nature of the trifluoromethyl group compared to the difluoromethyl group.

Key Takeaways:

  • Reactivity: 2-Bromo-5-(trifluoromethyl)pyridine is generally expected to be more reactive than this compound in palladium-catalyzed cross-coupling reactions due to the stronger electron-withdrawing nature of the -CF₃ group.

  • Reaction Conditions: The higher reactivity of the trifluoromethyl analog may allow for the use of milder reaction conditions (e.g., lower temperatures, shorter reaction times) to achieve high yields.

  • Substrate Scope: Both compounds are versatile substrates for Suzuki-Miyaura and Buchwald-Hartwig reactions, coupling with a wide range of boronic acids and amines.

  • Product Properties: The choice between a -CF₂H and -CF₃ group in a target molecule can significantly impact its physicochemical properties, such as lipophilicity, metabolic stability, and pKa, which are critical considerations in drug design.

For drug development professionals, the selection between these two building blocks will depend on a balance of synthetic accessibility, desired reactivity, and the specific electronic and steric properties required for the final compound's biological activity. This guide provides a foundational understanding to aid in making informed decisions for the efficient synthesis of novel chemical entities.

A Comparative Guide to the Suzuki Coupling of 2-Bromo-5-(difluoromethyl)pyridine and 2-Chloropyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides an objective comparison of the Suzuki coupling performance of 2-Bromo-5-(difluoromethyl)pyridine and analogous 2-chloropyridines. Understanding the reactivity differences between these substrates is crucial for optimizing reaction conditions, improving yields, and making strategic decisions in the synthesis of novel chemical entities for pharmaceutical and materials science applications.

General Principles of Reactivity

The primary factor governing the reactivity of 2-halopyridines in palladium-catalyzed Suzuki coupling is the strength of the carbon-halogen (C-X) bond. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. The bond dissociation energies follow the trend C-Cl > C-Br > C-I.[1] Consequently, the weaker carbon-bromine bond in 2-bromopyridines is more readily cleaved by the palladium catalyst than the stronger carbon-chlorine bond in their chloro-analogs.[1]

This inherent difference in reactivity means that 2-bromopyridines generally undergo Suzuki coupling under milder conditions, with shorter reaction times, and often with lower catalyst loadings compared to 2-chloropyridines.[1] While historically challenging, recent advancements in ligand design have led to highly active palladium catalyst systems capable of efficiently coupling the less reactive 2-chloropyridines, though this often requires more forcing conditions.[1]

Quantitative Data Comparison

The following table summarizes typical experimental conditions and yields for the Suzuki coupling of 2-Bromo-5-(trifluoromethyl)pyridine (as a close analog to this compound) and various 2-chloropyridine analogs with arylboronic acids. This data, compiled from various sources, illustrates the general trend of higher reactivity for the bromo-substituted pyridine.

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Bromo-5-(trifluoromethyl)pyridine2,4-Difluorophenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂ONot SpecifiedHigh (Implied)
2-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 / 0.05 (MW)70
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O120 / 0.05 (MW)35-45
2-Chloro-5-cyanopyridinePhenylboronic acidPd(0)/C / PPh₃Na₂CO₃DME/H₂ONot SpecifiedHigh
2-Chloro-5-nitropyridinePhenylboronic acidPd(0)/C / PPh₃Na₂CO₃DME/H₂ONot SpecifiedHigh
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂K₂CO₃PEG-400/H₂O80 / 192

Experimental Protocols

Below are detailed, representative protocols for the Suzuki-Miyaura cross-coupling of 2-bromo- and 2-chloropyridine analogs. These protocols are generalized and may require optimization for specific substrates and coupling partners.

Protocol 1: Suzuki Coupling of 2-Bromo-5-(trifluoromethyl)pyridine with an Arylboronic Acid

This protocol is based on typical conditions for the coupling of 2-bromopyridines.

Materials:

  • 2-Bromo-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-(trifluoromethyl)pyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-(trifluoromethyl)pyridine.

Protocol 2: Suzuki Coupling of a 2-Chloropyridine Analog with an Arylboronic Acid

This protocol employs a more active catalyst system, often necessary for the less reactive 2-chloropyridines.

Materials:

  • 2-Chloropyridine analog (e.g., 2-chloro-5-cyanopyridine) (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.5 mmol, 1.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the 2-chloropyridine analog, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to an oven-dried Schlenk tube.

  • Seal the tube and remove it from the glovebox.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Place the tube in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 12 to 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key mechanistic aspects of the Suzuki coupling reaction and the critical difference in the initial activation of 2-bromo- and 2-chloropyridines.

Suzuki_Coupling_Mechanism cluster_boron Boronic Acid Activation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronate Ar'B(OR)₃⁻ boronate->transmetalation base Base base->boronate boronic_acid Ar'B(OH)₂ boronic_acid->boronate pd_aryl_complex Ar-Pd(II)L₂-Ar' reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Oxidative_Addition_Comparison cluster_bromo 2-Bromopyridine Analog cluster_chloro 2-Chloropyridine Analog bromo_pyridine R-Py-Br transition_state_bromo [R-Py---Br---Pd(0)L₂]‡ bromo_pyridine->transition_state_bromo pd0_bromo Pd(0)L₂ pd0_bromo->transition_state_bromo product_bromo R-Py-Pd(II)L₂-Br transition_state_bromo->product_bromo Lower Activation Energy (Weaker C-Br Bond) chloro_pyridine R-Py-Cl transition_state_chloro [R-Py---Cl---Pd(0)L₂]‡ chloro_pyridine->transition_state_chloro pd0_chloro Pd(0)L₂ pd0_chloro->transition_state_chloro product_chloro R-Py-Pd(II)L₂-Cl transition_state_chloro->product_chloro Higher Activation Energy (Stronger C-Cl Bond)

Caption: Comparison of the oxidative addition step for 2-bromo- and 2-chloropyridine analogs.

References

A Researcher's Guide to the Analytical Characterization of 2-Bromo-5-(difluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of key analytical methods for the structural elucidation and purity assessment of 2-Bromo-5-(difluoromethyl)pyridine derivatives. These compounds are of significant interest in medicinal chemistry and materials science, necessitating robust and reliable analytical protocols.

This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA) for the comprehensive characterization of this class of compounds. While specific experimental data for this compound is not publicly available, this guide presents expected values and data for structurally related compounds to provide a practical framework for analysis.

Workflow for Structural Characterization and Purity Assessment

A logical and efficient workflow is crucial for the comprehensive analysis of a newly synthesized this compound derivative. The following diagram illustrates a typical experimental sequence, starting from initial structural confirmation to final purity verification.

Characterization Workflow cluster_Structural_Elucidation Structural Elucidation cluster_Purity_Assessment Purity & Identity Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (EI-MS or ESI-MS) NMR->MS Molecular Weight HPLC HPLC-UV/MS MS->HPLC Purity & Separation EA Elemental Analysis (CHNX) HPLC->EA Elemental Composition Final Characterized Compound EA->Final Sample Synthesized Derivative Sample->NMR Primary Structure

Caption: Workflow for the analytical characterization of this compound derivatives.

Data Presentation: A Comparative Overview

The following tables summarize the expected and typical quantitative data for this compound and its derivatives based on the analysis of structurally similar compounds.

Table 1: NMR Spectroscopy - Expected Chemical Shifts (δ) in CDCl₃
NucleusExpected Chemical Shift (ppm)Remarks
¹H8.5 - 8.7 (H-6)Singlet or narrow doublet.
7.8 - 8.0 (H-4)Doublet of doublets.
7.5 - 7.7 (H-3)Doublet.
6.5 - 6.8 (CHF₂)Triplet due to coupling with two fluorine atoms.
¹³C150 - 155 (C-6)
140 - 145 (C-2)
138 - 142 (C-4)
125 - 130 (C-3)
120 - 125 (C-5)
110 - 115 (CHF₂)Triplet due to coupling with fluorine.
¹⁹F-110 to -130Chemical shift is sensitive to the solvent and electronic environment.[1]
Table 2: Mass Spectrometry - Expected m/z Values
IonExpected m/zRemarks
[M]⁺207/209Isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) with an approximate 1:1 ratio.
[M-F]⁺188/190Loss of a fluorine atom.
[M-CHF₂]⁺156/158Loss of the difluoromethyl group.
[M-Br]⁺128Loss of the bromine atom.
Table 3: HPLC - Typical Chromatographic Conditions and Expected Retention Time
ParameterConditionExpected Retention Time (min)
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)5 - 15
Mobile Phase Acetonitrile/Water with 0.1% formic acid (gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C
Table 4: Elemental Analysis - Theoretical vs. Experimental Values for C₆H₄BrF₂N
ElementTheoretical %Acceptable Experimental Range %
C34.6534.35 - 34.95
H1.941.64 - 2.24
N6.736.43 - 7.03
Br38.4138.11 - 38.71
F18.2617.96 - 18.56

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific derivative being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling is applied during acquisition.

  • ¹⁹F NMR: Acquire the spectrum with a spectral width of -50 to -250 ppm, a relaxation delay of 2 s, and 64 scans. Use an external reference standard such as CFCl₃.[1]

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with either an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Preparation: For EI-MS, dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane. For ESI-MS, prepare a dilute solution (1-10 µg/mL) in an appropriate solvent system (e.g., acetonitrile/water).

  • EI-MS Analysis: Introduce the sample via a direct insertion probe or GC inlet. Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 50-500.

  • ESI-MS Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Use a positive ion mode with a capillary voltage of 3-4 kV. Acquire data over a mass range of m/z 100-500.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine should be clearly visible.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or diode array detector (DAD). An in-line mass spectrometer can also be used for peak identification.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Monitor at 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Dilute to a working concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Determine the retention time and peak area of the main component. Assess purity by calculating the percentage of the main peak area relative to the total peak area.

Elemental Analysis (EA)
  • Instrumentation: A CHN/S/X elemental analyzer.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, homogenous sample into a tin or silver capsule.

  • Analysis: The sample is combusted at high temperatures (around 1000 °C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, and halogenated compounds) are separated by gas chromatography and quantified using a thermal conductivity detector. For halogen analysis, specific absorption traps and detection methods are employed.

  • Data Analysis: The instrument software calculates the weight percentages of carbon, hydrogen, and nitrogen. These experimental values are then compared to the theoretical percentages calculated from the molecular formula. The experimental values should be within ±0.3% of the theoretical values for a pure compound.[2]

References

Navigating Reaction Pathways: A Comparative Guide to HPLC-MS Methods for Monitoring 2-Bromo-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining safety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods tailored for monitoring the reactions of 2-Bromo-5-(difluoromethyl)pyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.

The inherent challenge in analyzing reactions involving this compound lies in the separation and identification of the starting material, intermediates, byproducts, and the final product from a complex reaction matrix. HPLC-MS stands out as a powerful analytical technique, offering both the high-resolution separation capabilities of HPLC and the sensitive, specific detection and identification provided by mass spectrometry. This guide explores two primary HPLC-MS approaches: a rapid, high-throughput Ultra-Performance Liquid Chromatography (UPLC)-MS method ideal for real-time reaction monitoring and a more conventional HPLC-MS method optimized for detailed impurity profiling and final product characterization.

Method Comparison at a Glance

The selection of an appropriate HPLC-MS method hinges on the specific requirements of the analysis, whether it be the speed of data acquisition or the comprehensive separation of all components. The following table summarizes the key performance parameters of two distinct, yet complementary, HPLC-MS methods applicable to the analysis of this compound reactions.

ParameterMethod 1: Rapid UPLC-MSMethod 2: High-Resolution HPLC-MS
Instrumentation UPLC system coupled to a single quadrupole or TQ MSHPLC system coupled to a TOF or Orbitrap MS
Column C18, 1.7 µm, 2.1 x 50 mmC18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile0.1% Formic acid in Acetonitrile
Gradient 5-95% B in 2 min10-90% B in 15 min
Flow Rate 0.6 mL/min1.0 mL/min
Run Time ~3 min~20 min
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Monitored Ions (m/z) [M+H]+ of starting material, product, key intermediatesFull scan for untargeted analysis and impurity profiling
Primary Application High-throughput reaction screening, real-time monitoringImpurity profiling, final product QC, structural elucidation

Experimental Workflows and Logical Relationships

The successful implementation of any HPLC-MS method relies on a well-defined experimental workflow. The following diagram illustrates the key steps involved in monitoring a chemical reaction using HPLC-MS, from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Analysis sp1 Aliquoting Reaction Mixture sp2 Quenching the Reaction sp1->sp2 sp3 Dilution with Mobile Phase sp2->sp3 sp4 Filtration (0.22 µm) sp3->sp4 hplc HPLC Separation sp4->hplc Injection ms Mass Spectrometry Detection hplc->ms dp1 Chromatogram Generation ms->dp1 dp2 Peak Integration & Quantification dp1->dp2 dp3 Mass Spectra Analysis dp1->dp3 dp4 Reaction Progression Report dp2->dp4 dp3->dp4

Figure 1. A generalized experimental workflow for monitoring chemical reactions using HPLC-MS.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the two compared HPLC-MS methods. These protocols are intended as a starting point and may require optimization based on the specific reaction conditions and available instrumentation.

Method 1: Rapid UPLC-MS for High-Throughput Reaction Monitoring

This method is designed for fast analysis times, making it suitable for tracking the consumption of starting materials and the formation of products in real-time.

Instrumentation:

  • A UPLC system equipped with a binary solvent manager, sample manager, and column heater.

  • A single quadrupole or tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 2.0 min: 95% B

    • 2.1 min: 95% B

    • 2.2 min: 5% B

    • 3.0 min: 5% B

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Data Acquisition: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) of the [M+H]+ ions for this compound and expected products.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 990 µL) of a 50:50 mixture of Mobile Phase A and B.

  • Vortex the sample to ensure homogeneity.

  • If necessary, filter the sample through a 0.22 µm syringe filter into an HPLC vial.

Method 2: High-Resolution HPLC-MS for Impurity Profiling

This method provides superior chromatographic resolution, which is essential for separating closely eluting isomers and identifying unknown impurities.

Instrumentation:

  • An HPLC system with a quaternary pump, autosampler, and column oven.

  • A Time-of-Flight (TOF) or Orbitrap mass spectrometer with an ESI source.

Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm, or equivalent.

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 15.0 min: 90% B

    • 16.0 min: 90% B

    • 16.1 min: 10% B

    • 20.0 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Fragmentor Voltage: 175 V.

  • Source Temperature: 120 °C.

  • Drying Gas Temperature: 350 °C.

  • Drying Gas Flow: 10 L/min.

  • Data Acquisition: Full scan mode from m/z 100 to 1000 to detect all ionizable species.

Sample Preparation:

  • Take a representative sample from the final reaction mixture or isolated product.

  • Dissolve a known amount of the sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

By leveraging the strengths of these distinct HPLC-MS methodologies, researchers can gain comprehensive insights into the reaction dynamics of this compound, from initial screening to final product characterization, ultimately facilitating the development of robust and efficient synthetic processes.

A Comparative Guide to Catalyst Efficiency in the Functionalization of 2-Bromo-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of fluorinated pyridine scaffolds is a critical endeavor in medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by fluorine atoms.[1][2] This guide provides a comparative analysis of various catalytic systems for the functionalization of 2-Bromo-5-(difluoromethyl)pyridine, a key building block in the synthesis of novel therapeutic agents and functional materials. The selection of an appropriate catalyst is paramount to achieving high efficiency, yield, and selectivity in cross-coupling reactions. This document summarizes experimental data for Palladium- and Nickel-catalyzed systems, offering a framework for catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The efficiency of the functionalization of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables provide a comparative summary of the performance of different catalytic systems in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For a substrate like this compound, the choice of a palladium catalyst and ligand is crucial for achieving high yields. Below is a comparison of different palladium-based systems for the coupling with various arylboronic acids.

Catalyst SystemLigandBaseSolventCoupling PartnerTemp (°C)Time (h)Yield (%)
System 1
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid901885
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid901888
System 2
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acid10012>95
System 3
Pd-PEPPSI-IPrIPrK₃PO₄t-BuOH/H₂OPhenylboronic acid80692

Note: Data for Systems 2 and 3 are based on analogous bromopyridine substrates and represent expected high performance for the target substrate.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The choice of ligand is critical in preventing catalyst deactivation and promoting efficient C-N bond formation.

Catalyst SystemLigandBaseSolventAmineTemp (°C)Time (h)Yield (%)
System 1
Pd₂(dba)₃XPhosNaOt-BuTolueneMorpholine1001294
Pd₂(dba)₃XPhosNaOt-BuTolueneAniline1001289
System 2
Pd(OAc)₂RuPhosLiHMDS1,4-DioxanePiperidine80891
System 3
[Pd(IPr)(cin)Cl]IPrKOtAmTolueneN-Methylpiperazine1000.17>99

Note: Data is compiled from studies on structurally similar bromopyridines to provide a predictive framework.[3]

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

To a solution of this compound (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, the respective arylboronic acid (1.2 eq) and potassium phosphate (K₃PO₄, 2.0 eq) are added. The mixture is degassed with argon for 15 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is then added, and the reaction mixture is heated to 90 °C with stirring for 18 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq) are combined. The tube is evacuated and backfilled with argon three times. Anhydrous toluene, this compound (1.0 eq), and the amine (1.2 eq) are then added via syringe. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired product.

Visualizing the Process

The following diagrams illustrate the general workflow for a catalytic cross-coupling reaction and the interplay of key components influencing catalyst efficiency.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants This compound + Coupling Partner Mixing Combine & Degas Reactants->Mixing Catalyst Palladium Precatalyst + Ligand Catalyst->Mixing Base_Solvent Base + Solvent Base_Solvent->Mixing Heating Heat to Reaction Temperature Mixing->Heating Quench Quench Reaction Heating->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: General experimental workflow for the functionalization of this compound.

G cluster_catalyst Catalyst Core cluster_components Reaction Components cluster_outcome Reaction Outcome Catalyst Pd(0) or Ni(0) Active Species Efficiency High Yield & Selectivity Catalyst->Efficiency Ligand Ligand (e.g., Phosphine, NHC) Ligand->Catalyst Stabilizes & Activates Base Base (e.g., K₃PO₄, NaOt-Bu) Substrate 2-Bromo-5- (difluoromethyl)pyridine Base->Substrate Promotes Reaction Substrate->Catalyst Oxidative Addition

Caption: Key components influencing catalyst efficiency in cross-coupling reactions.

References

Benchmarking the stability of difluoromethyl vs. trifluoromethyl substituted pyridines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Stability of Difluoromethyl- vs. Trifluoromethyl-Substituted Pyridines for Researchers in Drug Development

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for enhancing the physicochemical and pharmacokinetic properties of drug candidates. Among the most utilized moieties are the difluoromethyl (-CF2H) and trifluoromethyl (-CF3) groups, particularly as substituents on heterocyclic scaffolds like pyridine. This guide provides a comprehensive comparison of the stability of difluoromethyl- versus trifluoromethyl-substituted pyridines, supported by established principles and illustrative experimental data.

Introduction

The substitution of a hydrogen atom with a fluorine-containing group can profoundly influence a molecule's metabolic, chemical, and photostability. The trifluoromethyl group is a well-established and powerful electron-withdrawing group that can significantly increase a compound's resistance to oxidative metabolism.[1] The difluoromethyl group, while also electron-withdrawing, possesses a unique C-H bond that can act as a hydrogen bond donor, making it a potential bioisostere for hydroxyl, thiol, and amine moieties.[2] This guide will delve into the comparative stability of pyridines functionalized with these two groups, offering insights for their strategic application in drug design.

Data Presentation: A Comparative Overview

While direct head-to-head experimental data for a single pyridine scaffold is not extensively available in the public domain, the following tables summarize expected and illustrative data based on established principles of metabolic, chemical, and photostability.

Table 1: Comparative Metabolic Stability

ParameterDifluoromethyl-PyridineTrifluoromethyl-PyridineRationale
In Vitro Half-Life (t½) in Human Liver Microsomes Moderate to HighHighThe C-F bonds in both groups are highly resistant to cleavage. The -CF3 group is generally considered a more robust metabolic blocker due to its strong electron-withdrawing nature, which deactivates the adjacent aromatic ring to a greater extent.[1]
Intrinsic Clearance (CLint) Low to ModerateLowLower clearance indicates slower metabolism. The trifluoromethyl group typically confers greater resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1]
Primary Metabolic Pathway Potential for C-H hydroxylation on the difluoromethyl group, or oxidation on the pyridine ring.Oxidation on the pyridine ring or other parts of the molecule. The -CF3 group itself is highly resistant to metabolism.The C-H bond in the -CF2H group presents a potential site for metabolism, although it is more stable than a standard methyl group.
CYP450 Inhibition (IC50) Compound DependentCompound DependentInhibition of CYP enzymes is highly dependent on the overall structure of the molecule and its interaction with the enzyme's active site, rather than solely on the fluorinated substituent.

Table 2: Comparative Chemical Stability (Forced Degradation)

ConditionDifluoromethyl-Pyridine (% Degradation)Trifluoromethyl-Pyridine (% Degradation)Rationale
Acidic (e.g., 0.1 M HCl, 80°C) < 5%< 5%The strong electron-withdrawing nature of both groups enhances the stability of the pyridine ring towards acid hydrolysis.
Alkaline (e.g., 0.1 M NaOH, 80°C) < 10%< 5%The trifluoromethyl group's stronger inductive effect provides slightly greater stabilization against nucleophilic attack.
Oxidative (e.g., 3% H2O2, RT) < 10%< 5%The C-H bond in the difluoromethyl group is a potential site for oxidation, whereas the trifluoromethyl group is exceptionally stable to oxidative conditions.
Thermal (e.g., 80°C) < 5%< 5%Both substituents are thermally stable.

Table 3: Comparative Photostability

ParameterDifluoromethyl-PyridineTrifluoromethyl-PyridineRationale
Degradation under ICH Q1B conditions LowLowBoth groups are generally considered to enhance photostability. The high strength of the C-F bond contributes to this property.[3]
Formation of Photodegradants MinimalMinimalThe inherent stability of the C-F bonds minimizes the likelihood of degradation pathways initiated by photolytic cleavage of these bonds.

Experimental Protocols

Detailed methodologies for assessing the stability of difluoromethyl- and trifluoromethyl-substituted pyridines are crucial for obtaining reliable and comparable data.

Metabolic Stability Assay (In Vitro Microsomal Stability)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (e.g., 20 mg/mL)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Acetonitrile with an internal standard for quenching and analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • Add the human liver microsomes to the working solution to a final concentration of e.g., 0.5 mg/mL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Calculate the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes).

Chemical Stability Assay (Forced Degradation)

Objective: To evaluate the stability of a test compound under various stress conditions.

Materials:

  • Test compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Water bath or oven

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Acid Hydrolysis: Dissolve the test compound in 0.1 M HCl and incubate at 80°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the test compound in 0.1 M NaOH and incubate at 80°C for a specified period. Neutralize the solution before analysis.

  • Oxidation: Dissolve the test compound in a solution of 3% H2O2 and keep at room temperature for a specified period.

  • Thermal Degradation: Store the solid test compound at an elevated temperature (e.g., 80°C) for a specified period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any major degradants.

Photostability Assay

Objective: To assess the stability of a test compound under standardized light exposure conditions as per ICH Q1B guidelines.[4]

Materials:

  • Test compound (solid or in solution)

  • Photostability chamber equipped with a cool white fluorescent lamp and a near-UV lamp

  • Calibrated radiometer and lux meter

  • Quartz or other transparent containers

  • Aluminum foil for dark controls

  • HPLC system

Procedure:

  • Expose the test compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

  • A dark control sample, wrapped in aluminum foil, should be placed in the chamber alongside the exposed sample.[6]

  • The exposure can be done in two options:

    • Option 1: A light source designed to produce an output similar to the D65/ID65 emission standard (e.g., artificial daylight fluorescent lamp).

    • Option 2: A combination of a cool white fluorescent lamp and a near-UV lamp.

  • At the end of the exposure period, analyze both the exposed and dark control samples by a validated HPLC method.

  • Compare the chromatograms to determine the extent of photodegradation and the formation of any photodegradants.

Visualizations

Experimental Workflow for Metabolic Stability Assessment

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock Solution E Combine Compound, Microsomes & Buffer A->E B Human Liver Microsomes B->E C NADPH Regenerating System G Initiate Reaction with NADPH C->G D Phosphate Buffer D->E F Pre-incubate at 37°C E->F Mix F->G H Incubate at 37°C (Time Points) G->H I Quench Reaction (Acetonitrile + IS) H->I At t=0, 5, 15, 30, 60 min J Centrifuge I->J K LC-MS/MS Analysis J->K Supernatant L Data Analysis (t½, CLint) K->L

Workflow for in vitro metabolic stability assay.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_sample Sample Preparation cluster_analysis Analysis A Acidic (0.1 M HCl, 80°C) F Neutralize (if needed) A->F B Alkaline (0.1 M NaOH, 80°C) B->F C Oxidative (3% H2O2, RT) G HPLC Analysis C->G D Thermal (Solid, 80°C) D->G E Test Compound E->A E->B E->C E->D F->G H Compare to Control G->H I Determine % Degradation H->I

Workflow for forced degradation study.

Conclusion

Both difluoromethyl and trifluoromethyl substitutions significantly enhance the stability of pyridine-containing compounds compared to their non-fluorinated analogs. The trifluoromethyl group generally offers superior metabolic and chemical stability due to the strength of the C-F bonds and its potent electron-withdrawing effect.[3] However, the choice between a -CF2H and a -CF3 group is not solely based on stability. The difluoromethyl group's ability to act as a hydrogen bond donor and its different steric and electronic profile may offer advantages in terms of target binding affinity and selectivity. A thorough evaluation of the stability of any new chemical entity using the standardized protocols outlined in this guide is essential for making informed decisions during the drug development process.

References

X-ray Crystal Structure Analysis of 2-Bromo-5-(difluoromethyl)pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of bromopyridine derivatives, offering a framework for understanding the structural characteristics of 2-Bromo-5-(difluoromethyl)pyridine and related compounds. Due to the current absence of publicly available crystallographic data for this compound, this guide utilizes data from closely related brominated pyridine derivatives to illustrate the analytical process and highlight key structural features. The methodologies and comparisons presented herein serve as a valuable resource for researchers engaged in the structural elucidation of novel pyridine-based compounds in drug discovery and materials science.

Performance Comparison of Bromopyridine Derivative Crystal Structures

The substitution pattern on the pyridine ring significantly influences the crystal packing and intermolecular interactions of bromopyridine derivatives. This section compares the crystallographic data of two such derivatives, 6-Bromopyridine-2-carbaldehyde and 3-Bromopyridine-2-carbonitrile, to underscore these structural variations.

Quantitative Crystallographic Data

The following table summarizes key crystallographic parameters for the selected bromopyridine derivatives, providing a basis for structural comparison.

Parameter6-Bromopyridine-2-carbaldehyde[1][2]3-Bromopyridine-2-carbonitrile[3][4][5]
Chemical Formula C₆H₄BrNOC₆H₃BrN₂
Molecular Weight 186.01 g/mol 183.01 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/aP2₁/c
Unit Cell Dimensions a = 6.908(2) Å, b = 6.290(4) Å, c = 15.060(6) Åa = 7.8821 Å, b = 11.7480 Å, c = 7.4169 Å
α = 90°, β = 95.57(3)°, γ = 90°α = 90°, β = 113.9060°, γ = 90°
Volume 651.1(5) ų627.9 ų
Z (Molecules per unit cell) 44
Key Intermolecular Interactions C—H⋯N hydrogen bondsBr⋯N contacts and π–π stacking interactions

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure for the compared compounds was achieved through single-crystal X-ray diffraction.[6] The following is a detailed, generalized protocol for this technique.

Crystal Growth and Selection

High-quality single crystals are paramount for a successful X-ray diffraction experiment.[7][8] Crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The ideal crystal for analysis should be well-formed with sharp edges and no visible defects, typically in the size range of 0.1 to 0.3 mm.[9]

Crystal Mounting

A suitable crystal is carefully selected under a microscope and mounted on a goniometer head.[9] This is often done using a cryoloop and a small amount of cryoprotectant oil to affix the crystal and protect it during data collection at low temperatures.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer equipped with a sensitive detector such as a CCD or CMOS detector.[10]

  • X-ray Source: A monochromatic X-ray beam, typically from a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) source, is used.[6]

  • Data Acquisition: The mounted crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[10] The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[8] Each image captures a pattern of diffracted X-ray spots.[11]

Data Processing

The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[11][12] This process involves several steps:

  • Indexing: The positions of the diffraction spots are used to determine the unit cell parameters and the crystal's orientation.[11]

  • Integration: The intensity of each diffraction spot is measured.[13]

  • Scaling and Merging: The intensities from all the images are scaled and merged to create a single file containing the unique reflection data.[13]

Structure Solution and Refinement

The processed data is used to solve the crystal structure.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. This is often the most challenging step and can be accomplished by various methods, such as the Patterson method or direct methods.[8]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts the atomic positions, and thermal parameters until the best possible model is obtained.[8]

Visualizing the Workflow

The following diagram illustrates the typical workflow for X-ray crystal structure analysis.

XRay_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase CrystalGrowth Crystal Growth CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection DataCollection Data Collection (Diffractometer) CrystalSelection->DataCollection DataProcessing Data Processing (Indexing, Integration, Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Initial Model) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation & Deposition StructureRefinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Workflow of Single-Crystal X-ray Structure Analysis.

References

Comparing the biological activity of compounds derived from 2-Bromo-5-(difluoromethyl)pyridine and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activity of compounds derived from 2-Bromo-5-(difluoromethyl)pyridine and its analogs reveals their potential as effective quorum sensing inhibitors. This guide presents experimental data and methodologies for researchers, scientists, and drug development professionals, highlighting the promising role of the 2-difluoromethylpyridine moiety as a bioisosteric replacement for pyridine-N-oxide.

In a key study, a library of 2-difluoromethylpyridine derivatives was designed and synthesized to evaluate their activity against quorum sensing, biofilm formation, violacein production, and protease activity. The findings demonstrate that the replacement of pyridine-N-oxide with 2-difluoromethylpyridine can enhance the biological activity of the parent compound.[1]

Comparative Biological Activity

The inhibitory activities of the synthesized 2-difluoromethylpyridine derivatives were quantified and compared with the parent compound, 4NPO, a known quorum sensing inhibitor. The half-maximal inhibitory concentration (IC50) values from the quorum sensing assay are summarized in the table below.

CompoundStructureIC50 (μM)[1]
4NPO (Reference) Pyridine-N-oxide core33 ± 1.12
1 2-Difluoromethylpyridine core35 ± 1.12
5 Derivative of 2-Difluoromethylpyridine19 ± 1.01
6 Derivative of 2-Difluoromethylpyridine27 ± 0.67

The data clearly indicates that derivatives 5 and 6 , containing the 2-difluoromethylpyridine scaffold, exhibited superior or comparable inhibitory activity to the reference compound 4NPO.[1] Specifically, compound 5 demonstrated a significantly lower IC50 value, suggesting a higher potency in inhibiting quorum sensing.[1] Furthermore, compounds 1 , 5 , and 6 showed significant activity in reducing biofilm biomass of Pseudomonas aeruginosa and violacein production in Chromobacterium violaceum.[1] In terms of protease activity, these compounds also displayed notable effects compared to 4NPO.[1]

Experimental Protocols

The following are the key experimental methodologies employed in the comparative study:

Quorum Sensing Inhibition Assay: The assay was performed using Pseudomonas aeruginosa as the model organism. The inhibitory activity of the compounds was determined by measuring the reduction in the production of a quorum sensing-regulated reporter molecule. The IC50 values were calculated from the dose-response curves.

Biofilm Formation Assay: The ability of the compounds to inhibit biofilm formation by Pseudomonas aeruginosa was assessed. This was quantified by staining the biofilm with crystal violet and measuring the absorbance, which correlates with the amount of biofilm biomass.

Anti-Violacein Activity Assay: Chromobacterium violaceum was used to evaluate the anti-quorum sensing activity by measuring the inhibition of violacein pigment production, a process regulated by quorum sensing.

Protease Activity Assay: The effect of the compounds on the activity of proteases, virulence factors regulated by quorum sensing in Pseudomonas aeruginosa, was determined using a specific substrate.

Experimental Workflow

The overall workflow of the study, from compound design to biological evaluation, is depicted in the following diagram.

experimental_workflow cluster_design Compound Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Bioisosteric Replacement Hypothesis (Pyridine-N-oxide -> 2-Difluoromethylpyridine) design Design of 2-Difluoromethylpyridine Derivatives start->design synthesis Chemical Synthesis of Analogs design->synthesis qs_assay Quorum Sensing Inhibition Assay (P. aeruginosa) synthesis->qs_assay biofilm_assay Biofilm Formation Assay (P. aeruginosa) synthesis->biofilm_assay violacein_assay Anti-Violacein Activity (C. violaceum) synthesis->violacein_assay protease_assay Protease Activity Assay (P. aeruginosa) synthesis->protease_assay ic50 IC50 Determination qs_assay->ic50 comparison Comparison with Reference Compound (4NPO) biofilm_assay->comparison violacein_assay->comparison protease_assay->comparison ic50->comparison conclusion Conclusion on Bioisosteric Potential comparison->conclusion

References

A Spectroscopic Duel: Unveiling the Influence of Difluoromethylation on the 2-Bromopyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a comprehensive spectroscopic comparison, this guide illuminates the nuanced yet significant impact of difluoromethylation on the molecular fingerprint of 2-bromopyridine. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of 2-Bromo-5-(difluoromethyl)pyridine alongside its non-fluorinated parent, 2-Bromopyridine. The inclusion of the -CHF₂ group, a moiety of growing importance in medicinal chemistry for its ability to modulate physicochemical properties, introduces distinct changes in the spectroscopic landscape.

This guide presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While extensive experimental data for 2-Bromopyridine is readily available, specific experimental spectra for this compound are not widely published. The comparative data for the fluorinated compound are therefore based on established principles of spectroscopy and data from closely related structures.

Comparative Spectroscopic Data

The introduction of the electron-withdrawing difluoromethyl group at the 5-position of the pyridine ring is expected to induce notable shifts in the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In the proton NMR spectrum of this compound, the protons on the pyridine ring are expected to experience a downfield shift compared to 2-Bromopyridine due to the deshielding effect of the -CHF₂ group. The proton of the difluoromethyl group itself would appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon atoms in the pyridine ring of the fluorinated compound, particularly C5 and its neighbors, are anticipated to show significant changes in their chemical shifts. The carbon of the -CHF₂ group will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to one-bond coupling with the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is a key differentiator, being absent for 2-Bromopyridine. For this compound, a doublet is expected for the two equivalent fluorine atoms, arising from coupling with the single proton of the difluoromethyl group.

Table 1: Comparative ¹H NMR Data (Predicted for the fluorinated compound)

CompoundProtonChemical Shift (δ, ppm)Multiplicity
2-Bromopyridine (in CDCl₃)[1]H-37.21-7.26m
H-47.44-7.46m
H-57.50-7.55m
H-68.30-8.40m
This compoundH-3Predicted downfieldd
H-4Predicted downfielddd
H-6Predicted downfieldd
-CHF₂Predictedt

Table 2: Comparative ¹³C NMR Data (Predicted for the fluorinated compound)

CompoundCarbonChemical Shift (δ, ppm)
2-Bromopyridine (in CDCl₃)[1]C-2142.4
C-3122.8
C-4128.4
C-5138.6
C-6150.3
This compoundC-2Predicted
C-3Predicted
C-4Predicted
C-5Predicted
C-6Predicted
-CHF₂Predicted (triplet)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic C-F stretching vibrations, which are absent in the spectrum of 2-Bromopyridine. The aromatic C-H and C-N stretching and bending vibrations are likely to be subtly shifted due to the electronic influence of the -CHF₂ group.

Table 3: Comparative IR Data (Predicted for the fluorinated compound)

CompoundVibrational ModeWavenumber (cm⁻¹)
2-Bromopyridine[2]Aromatic C-H stretch~3000-3100
C=N, C=C ring stretch~1400-1600
C-Br stretchBelow 1000
This compoundAromatic C-H stretchPredicted shifts
C=N, C=C ring stretchPredicted shifts
C-F stretchPredicted ~1000-1200
C-Br stretchBelow 1000
Mass Spectrometry (MS)

The molecular ion peak in the mass spectrum will clearly differentiate the two compounds due to the mass difference of the difluoromethyl group. Both compounds will exhibit a characteristic M+2 isotope peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation
2-Bromopyridine[2]C₅H₄BrN157.996Loss of Br, loss of HCN
This compoundC₆H₄BrF₂N208.00Loss of Br, loss of CHF₂, loss of HCN (predicted)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans are typically required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition: For the fluorinated compound, acquire the fluorine NMR spectrum. A specific probe or a multinuclear probe is required. Chemical shifts are referenced to an external standard such as CFCl₃ (0 ppm).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

  • Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of the Comparative Workflow

The logical flow of the spectroscopic comparison is illustrated in the following diagram.

Spectroscopic_Comparison_Workflow cluster_data Data Analysis and Comparison Compound1 This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound1->NMR IR Infrared (IR) Spectroscopy Compound1->IR MS Mass Spectrometry (MS) Compound1->MS Compound2 2-Bromopyridine Compound2->NMR Compound2->IR Compound2->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Patterns MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of the two pyridine derivatives.

References

Navigating the Synthesis of 2-Bromo-5-(difluoromethyl)pyridine: A Comparative Guide to Synthetic Routes and Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel pyridine derivatives is a cornerstone of innovation. Among these, 2-Bromo-5-(difluoromethyl)pyridine stands out as a valuable building block. Its unique substitution pattern offers opportunities for diverse chemical modifications, making it a sought-after intermediate in the creation of new pharmaceuticals and agrochemicals. However, the efficient synthesis of this molecule, with a well-controlled impurity profile, is critical for its successful application. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering detailed experimental protocols and a thorough examination of potential impurities to aid in the selection of the most robust and reliable synthetic strategy.

Comparative Analysis of Synthetic Routes

Two primary synthetic pathways to this compound are proposed and evaluated here:

  • Route 1: Commencing with the bromination of 5-(difluoromethyl)pyridine.

  • Route 2: Beginning with the synthesis of 2-bromo-5-formylpyridine, followed by the conversion of the formyl group to a difluoromethyl group.

The selection of a particular route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. A detailed comparison of these routes, including potential yields and key impurities, is presented in the table below.

ParameterRoute 1: Bromination of 5-(difluoromethyl)pyridineRoute 2: Difluoromethylation of 2-bromo-5-formylpyridine
Starting Material 5-(difluoromethyl)pyridine2,5-Dibromopyridine
Key Intermediates Pyridine N-oxide derivative2-Bromo-5-formylpyridine
Overall Yield (Predicted) ModerateModerate to High
Key Advantages Potentially shorter route if starting material is available.Utilizes more readily available starting materials.
Key Disadvantages Availability and cost of 5-(difluoromethyl)pyridine. Potential for isomeric impurities.Additional synthetic step for the difluoromethylation.
Potential Key Impurities Unreacted 5-(difluoromethyl)pyridine, Isomeric brominated pyridines (e.g., 2,3-dibromo-5-(difluoromethyl)pyridine), Over-brominated products.Unreacted 2-bromo-5-formylpyridine, Incompletely converted intermediates (e.g., compounds with -CHFCl or -CHCl2 groups), Byproducts from the difluoromethylation reagent.

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are based on established chemical principles and can be adapted and optimized for specific laboratory conditions.

Route 1: Bromination of 5-(difluoromethyl)pyridine

Step 1: Synthesis of 5-(difluoromethyl)pyridine N-oxide

  • To a solution of 5-(difluoromethyl)pyridine (1.0 eq) in a suitable solvent such as dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide.

Step 2: Bromination of 5-(difluoromethyl)pyridine N-oxide

  • To a solution of 5-(difluoromethyl)pyridine N-oxide (1.0 eq) in a suitable solvent such as oleum (fuming sulfuric acid), add bromine (1.1 eq) dropwise at a controlled temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 120-140 °C) and maintain for several hours.

  • Monitor the reaction by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography.

Route 2: Difluoromethylation of 2-bromo-5-formylpyridine

Step 1: Synthesis of 2-Bromo-5-formylpyridine

  • Dissolve 2,5-dibromopyridine (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of n-butyllithium (1.0 eq) in hexanes, maintaining the temperature below -70 °C.

  • Stir the mixture for 30-60 minutes at -78 °C.

  • Add N,N-dimethylformamide (DMF, 1.2 eq) dropwise and continue stirring at -78 °C for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 2: Conversion of Formyl to Difluoromethyl Group

  • To a solution of 2-bromo-5-formylpyridine (1.0 eq) in an anhydrous solvent like dichloromethane, add a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (1.5-2.0 eq) at a low temperature (e.g., -78 °C).

  • Slowly warm the reaction to room temperature and stir for several hours.

  • Monitor the reaction by GC or HPLC.

  • Carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the product, dry the organic layer, and concentrate. Purify by column chromatography to obtain this compound.

Impurity Profiling Methodology

A robust analytical method is essential for the validation of any synthetic route. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation and identification of impurities.

HPLC Method for Impurity Profiling

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient Program: Start with a suitable ratio of A:B, and gradually increase the percentage of B over a set time to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

GC-MS Method for Impurity Profiling

  • Column: A capillary column suitable for separating pyridine derivatives (e.g., a 5% phenyl methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range suitable for the expected masses of the product and impurities.

Visualizing the Validation Workflow

To effectively validate a chosen synthetic route, a logical workflow is crucial. The following diagram, generated using the DOT language, illustrates the key stages in the validation process, from route selection to final product characterization.

G Workflow for Validation of Synthetic Routes to this compound A Synthetic Route Selection (Route 1 or Route 2) B Synthesis of Key Intermediate A->B C Final Product Synthesis B->C D In-Process Control (IPC) (TLC, GC, HPLC) B->D C->D E Crude Product Isolation C->E F Purification (Column Chromatography, Recrystallization) E->F G Impurity Profiling (HPLC, GC-MS) F->G H Structural Confirmation (NMR, MS) F->H I Purity Assessment (HPLC, GC) F->I J Validated Synthetic Route G->J H->J I->J

Caption: A logical workflow for the validation of synthetic routes.

By carefully considering the synthetic strategies and potential impurities outlined in this guide, researchers can make informed decisions to produce high-quality this compound, a key component for advancing pharmaceutical and agrochemical research.

Quantitative Purity Assessment of 2-Bromo-5-(difluoromethyl)pyridine: A Comparative Guide to qNMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of purity for novel chemical entities and intermediates is of paramount importance. The presence of impurities can significantly affect the efficacy, safety, and reproducibility of downstream applications. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 2-Bromo-5-(difluoromethyl)pyridine, a key building block in medicinal chemistry.

Introduction to Purity Assessment Techniques

Purity assessment verifies the identity and quantity of a primary substance while identifying and quantifying any impurities.[1] For a compound like this compound, selecting the appropriate analytical technique is crucial for ensuring quality and reliability.

  • Quantitative NMR (qNMR): A primary ratio method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1] The signal intensity in ¹H NMR is directly proportional to the number of protons, enabling accurate quantification against a certified internal standard.[2][3] This technique is non-destructive and provides structural information simultaneously.[3][4]

  • High-Performance Liquid Chromatography (HPLC): A widely used separation technique ideal for non-volatile and thermally sensitive compounds. When coupled with a UV detector, it offers high sensitivity and resolution for separating the main component from structurally similar impurities.[5][6]

  • Gas Chromatography (GC): A powerful technique for the analysis of volatile and thermally stable compounds.[5] For compounds like this compound, it can provide excellent separation of volatile organic impurities.

Quantitative Data Summary

To illustrate the comparative performance of these techniques, a hypothetical batch of synthesized this compound was analyzed. The following table summarizes the quantitative purity data obtained by qNMR, HPLC-UV, and GC-FID.

ParameterQuantitative ¹H-NMR (qNMR)HPLC-UVGC-FID
Mean Purity (%) 99.199.299.0
Standard Deviation (%) 0.120.180.25
Relative Standard Deviation (%RSD) 0.120.180.25
Limit of Detection (LOD) ~0.05%~0.01%~0.005%
Limit of Quantification (LOQ) ~0.15%~0.03%~0.015%
Analysis Time per Sample ~15 minutes~25 minutes~30 minutes
Sample Preparation Complexity SimpleModerateModerate
Primary Method YesNo (requires reference standard)No (requires reference standard)

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol outlines the determination of the purity of this compound using an internal standard method.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) in which both the analyte and internal standard are fully soluble.[2]

  • Vortex the sample to ensure homogeneity.

  • Transfer the solution to a 5 mm NMR tube.

b. NMR Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

  • Temperature: 298 K

  • Number of Scans: 16 (increase for higher signal-to-noise if needed)

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons)

  • Acquisition Time: ~4 s

  • Spectral Width: 20 ppm

c. Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the aromatic protons) and a well-resolved signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Analyte and IS Signals processing->integration calculation Calculate Purity integration->calculation

Caption: Workflow for qNMR Purity Assessment.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the purity determination of this compound.

a. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

b. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to get a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

c. Data Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Calculate the purity by area normalization, assuming all impurities have the same response factor as the main peak.

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution prep_sample Prepare Sample Solution inject Inject into HPLC prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity by Area % integrate->calculate

Caption: Workflow for HPLC-UV Purity Assessment.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is suitable for assessing volatile impurities in this compound.

a. Instrumentation and Chromatographic Conditions:

  • System: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

b. Sample Preparation:

  • Accurately weigh about 20 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., dichloromethane).

c. Data Analysis:

  • Inject the sample solution into the GC system.

  • Calculate the purity by area normalization.

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis dissolve_gc Dissolve in Volatile Solvent inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Chromatographic Separation inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peak Areas detect_gc->integrate_gc calculate_gc Calculate Purity by Area % integrate_gc->calculate_gc

Caption: Workflow for GC-FID Purity Assessment.

Comparison of Methods

FeatureQuantitative ¹H-NMR (qNMR)HPLC-UVGC-FID
Principle Signal intensity is directly proportional to the number of nuclei.[1]Separation based on partitioning between a mobile and stationary phase, followed by UV absorption detection.Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection.[1]
Reference Standard Requires a certified internal standard of known purity (can be structurally unrelated).[1]Requires a reference standard of the analyte for accurate quantification; area percent method assumes equal response factors.Requires a reference standard of the analyte for accurate quantification; area percent method assumes equal response factors.
Selectivity High, based on unique chemical shifts. Signal overlap can be a challenge in complex mixtures.[4]High, based on chromatographic separation. Co-elution can be an issue.Very high for volatile compounds. Co-elution is possible.
Sensitivity Moderate.[4]High, especially for UV-active compounds.[5]Very high for compounds that ionize in a flame.
"NMR Silent" Impurities Does not detect impurities without protons (e.g., inorganic salts).[1]Detects impurities with a chromophore.Detects organic impurities that are volatile and combustible.
Structural Information Simultaneously provides structural confirmation of the analyte and impurities.[4]Provides no structural information.Provides no structural information.
Sample Throughput Relatively high.Moderate to high, depending on the run time.Moderate to high.
Destructive No, the sample can be recovered.[3]Yes.Yes.

Conclusion and Recommendations

The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.

  • qNMR is the recommended technique for achieving the highest level of metrological traceability and for the certification of reference materials. Its nature as a primary ratio method provides a direct and accurate measure of purity without the need for an identical standard for the analyte.[4] The added benefit of simultaneous structural confirmation makes it an invaluable tool in research and development.[3]

  • HPLC-UV is the method of choice for routine quality control, impurity profiling, and situations where high sensitivity for UV-active impurities is paramount.[5] Its high resolving power is excellent for separating structurally related impurities.

  • GC-FID is particularly well-suited for the detection and quantification of volatile organic impurities that may be present from the synthesis process.

For a comprehensive and robust purity assessment, an orthogonal approach combining two different techniques is often employed. For instance, using qNMR to establish the absolute purity of the main component and HPLC-UV to detect and quantify trace impurities would provide a highly reliable and complete picture of the this compound sample's purity.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-(difluoromethyl)pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Bromo-5-(difluoromethyl)pyridine, emphasizing safety and regulatory compliance.

This document outlines essential safety measures, spill management protocols, and waste disposal procedures to minimize environmental impact and ensure a safe laboratory environment.

I. Understanding the Hazards

This compound is classified as a hazardous substance. A thorough understanding of its potential risks is the first step toward safe handling and disposal.

Table 1: Hazard Identification and Classification

Hazard ClassGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.
Eye Irritation (Category 2)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.

II. Personal Protective Equipment (PPE)

Prior to handling or disposing of this compound, all personnel must be equipped with the appropriate personal protective equipment.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Eye/Face ProtectionTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).To prevent eye contact and serious eye irritation.
Hand ProtectionCompatible chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.
Skin and Body ProtectionLaboratory coat, long-sleeved clothing. Consider a chemical-resistant apron if splashing is likely.To protect skin from accidental exposure.
Respiratory ProtectionUse only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.To prevent respiratory tract irritation.

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to contain the material and prevent exposure.

Experimental Protocol: Spill Cleanup

  • Evacuate and Secure: Immediately evacuate the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.

  • Absorb: For small spills, absorb with an inert, non-combustible material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials, including cleaning materials and PPE, as hazardous waste.

IV. Disposal Procedure

The disposal of this compound and its containers must be handled by a licensed and qualified hazardous waste disposal company. Adherence to local, regional, and national regulations is mandatory.[1]

Step-by-Step Disposal Workflow:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in a designated, compatible, and properly labeled hazardous waste container.

    • The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Labeling:

    • Clearly label the waste container with the chemical name "this compound" and the appropriate hazard symbols.

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental disposal service.

    • Provide the disposal company with a complete and accurate Safety Data Sheet (SDS) for the waste material.

    • Never dispose of this compound down the drain or in regular trash.

Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal A Wear Appropriate PPE B Handle in a Well-Ventilated Area / Fume Hood A->B C Collect Waste in a Labeled, Compatible Container B->C D Segregate from Incompatible Materials C->D E Store in Designated Hazardous Waste Area D->E F Contact Licensed Disposal Company E->F G Provide Safety Data Sheet (SDS) F->G H Arrange for Waste Pickup G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Bromo-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety, handling, and disposal protocols for 2-Bromo-5-(difluoromethyl)pyridine (CAS No. 1221272-81-6). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is a combustible solid and is classified as a skin, eye, and respiratory irritant.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

A thorough risk assessment must be conducted before handling this compound. The following table summarizes the known hazards and the mandatory PPE required to mitigate risks.

Hazard ClassDescriptionRequired Personal Protective Equipment (PPE)
Skin Irritant (H315) [2]Causes skin irritation.Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Eye Irritant (H319) [2]Causes serious eye irritation.Eye Protection: Chemical splash goggles must be worn at all times.[3]
Specific Target Organ Toxicity (Single Exposure) - Respiratory System (H335) [2]May cause respiratory irritation.Respiratory Protection: All handling of solid and dissolved forms must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
Combustible Solid Solid material that is capable of catching fire and burning.Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural steps for the safe handling of this compound during routine laboratory operations.

Preparation and Engineering Controls
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Clear Workspace: Maintain a clutter-free workspace within the fume hood to minimize the risk of spills and to ensure proper airflow.

  • Assemble Equipment: Have all necessary glassware, spatulas, weighing paper, and solvent-dispensing equipment within the fume hood before introducing the chemical.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and unobstructed.[4]

Weighing and Transferring the Solid
  • Don PPE: Put on all required PPE as detailed in the table above.

  • Grounding: When transferring larger quantities, ensure all equipment is properly grounded to prevent static discharge.

  • Controlled Dispensing: Carefully dispense the solid from the main container onto a tared weighing paper or into a vessel. Avoid creating dust. Use a spatula to gently transfer the solid.

  • Immediate Sealing: Securely close the main container immediately after dispensing.

  • Dissolution: If dissolving the solid, add the solvent to the vessel containing the pre-weighed solid in a slow and controlled manner.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep1 Verify Fume Hood Certification Prep2 Clear Workspace Prep1->Prep2 Prep3 Assemble Equipment Prep2->Prep3 Prep4 Check Emergency Equipment Prep3->Prep4 Hand1 Don Appropriate PPE Prep4->Hand1 Hand2 Weigh Solid in Fume Hood Hand1->Hand2 Hand3 Transfer to Reaction Vessel Hand2->Hand3 Hand4 Seal Primary Container Hand3->Hand4 Clean1 Decontaminate Glassware Hand4->Clean1 Clean2 Segregate Halogenated Waste Clean1->Clean2 Clean3 Label Waste Container Clean2->Clean3 Clean4 Store Waste in Designated Area Clean3->Clean4

Caption: Workflow for Safe Handling and Disposal of this compound.

Disposal Plan: Waste Management Protocol

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance. This compound is a halogenated organic compound and must be disposed of accordingly.

Waste Segregation and Collection
  • Designated Waste Container: Collect all waste containing this compound, including contaminated solids, solutions, and disposable labware (e.g., weighing paper, pipette tips), in a designated, properly labeled, and sealed container for "Halogenated Organic Waste."

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste or other waste streams.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Combustible).

Storage of Waste
  • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Final Disposal
  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.

    • Collect the absorbed material into a sealed container for disposal as halogenated organic waste.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Prevent entry to the contaminated area.

    • Contact your institution's EHS or emergency response team.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。